Isoconazole
Description
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPASJGOJYODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24168-96-5 (nitrate) | |
| Record name | Isoconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045447 | |
| Record name | Isoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27523-40-6 | |
| Record name | Isoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isoconazole Nitrate: A Technical Deep Dive into Ergosterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Executive Summary
Isoconazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This in-depth technical guide elucidates the core mechanism of action of this compound nitrate: the inhibition of ergosterol biosynthesis. By specifically targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), this compound nitrate initiates a cascade of events that lead to fungal cell growth arrest and death. This document provides a comprehensive overview of the biochemical pathway, quantitative data on its antifungal activity, detailed experimental protocols for its evaluation, and visual diagrams to illustrate the key mechanisms and workflows.
Core Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal activity of this compound nitrate is centered on the inhibition of ergosterol biosynthesis, a crucial pathway for fungal survival.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[2] The selective targeting of this pathway is a cornerstone of azole antifungal therapy.
The Ergosterol Biosynthesis Pathway
The synthesis of ergosterol is a complex, multi-step process that can be broadly divided into three stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (derived from FPP) to form lanosterol, and the subsequent conversion of lanosterol to ergosterol through a series of demethylation, desaturation, and reduction reactions.
This compound Nitrate's Molecular Target: Lanosterol 14α-Demethylase (CYP51)
This compound nitrate's specific molecular target is the enzyme lanosterol 14α-demethylase, a key cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of the mature ergosterol molecule.[4]
The inhibitory action of this compound nitrate is mediated by its imidazole moiety. The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom in the active site of CYP51. This coordination bond effectively blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway.[2]
Downstream Consequences of CYP51 Inhibition
The inhibition of lanosterol 14α-demethylase by this compound nitrate leads to two major detrimental effects on the fungal cell:
-
Depletion of Ergosterol: The most immediate consequence is the reduction of ergosterol levels in the fungal cell membrane. This depletion alters the physicochemical properties of the membrane, leading to increased permeability, disruption of nutrient transport, and impaired activity of membrane-bound enzymes.[3]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These abnormal sterols are incorporated into the fungal cell membrane, further disrupting its structure and function, and contributing to cellular stress and toxicity.[3]
Together, these effects compromise the structural and functional integrity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[5]
Quantitative Data: In Vitro Antifungal Activity
The in vitro efficacy of this compound nitrate is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. While extensive comparative tables for this compound nitrate are less common in recent literature compared to newer azoles, the available data demonstrates its potent activity against a broad spectrum of fungal pathogens.
| Fungal Species | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Dermatophytes | |||||
| Trichophyton rubrum | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [6] |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [6] | |
| Trichophyton mentagrophytes | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [6] |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [6] | |
| Microsporum canis | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [6] |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [6] | |
| Various Dermatophytes | This compound | - | - | - | [7] |
| Geometric Mean MIC | 0.22 | ||||
| Yeasts | |||||
| Candida albicans | This compound | - | - | - | [8][9] |
| Geometric Mean MIC | 0.008 - 0.390 | ||||
| Itraconazole | ≤0.004 - >2 | - | - | [10] | |
| Voriconazole | - | - | - | [10] | |
| Candida glabrata | Itraconazole | ≤0.004 - >2 | 0.06 | 0.06 | [10] |
| Voriconazole | - | - | - | [10] | |
| Candida parapsilosis | Itraconazole | ≤0.004 - >2 | 0.016 | 0.016 | [10] |
| Voriconazole | - | - | - | [10] |
Note: The data for itraconazole and ketoconazole are provided for comparative purposes to illustrate the general spectrum of activity for azole antifungals. The geometric mean MIC for this compound against dermatophytes is from a study including 121 clinical isolates. The geometric mean MIC for this compound against Candida albicans is from a study of 42 strains. Direct comparison of MIC values between studies should be done with caution due to potential variations in methodology and tested isolates.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
1. Preparation of this compound Nitrate Stock Solution:
- Dissolve this compound nitrate in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.
2. Preparation of Microdilution Plates:
- In a 96-well microtiter plate, perform serial twofold dilutions of the this compound nitrate stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
- Include a drug-free well for growth control and an uninoculated well for sterility control.
3. Preparation of Fungal Inoculum:
- Yeasts: Culture the yeast on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
- Filamentous Fungi (Dermatophytes): Culture the fungus on potato dextrose agar at 28-30°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
4. Inoculation and Incubation:
- Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
- Incubate the plates at 35°C for 48-72 hours for yeasts and at 28-30°C for 4-7 days for dermatophytes.
5. MIC Endpoint Determination:
- The MIC is the lowest concentration of this compound nitrate that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control, as determined visually or with a spectrophotometer.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput fluorescence-based assay to measure the direct inhibition of fungal CYP51 by this compound nitrate. This method utilizes a fluorogenic substrate that is metabolized by CYP51 to a fluorescent product.
1. Reagents and Materials:
- Recombinant fungal CYP51 and its corresponding NADPH-cytochrome P450 reductase (expressed in a suitable system, e.g., E. coli).
- Fluorogenic CYP51 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BOMCC).[11]
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
- Potassium phosphate buffer (pH 7.4).
- This compound nitrate dissolved in DMSO.
- Black 96-well or 384-well plates.
- Fluorescence plate reader.
2. Assay Procedure:
- Prepare a reaction mixture containing the potassium phosphate buffer, recombinant CYP51, and its reductase.
- Add serial dilutions of this compound nitrate (or DMSO for control) to the wells.
- Pre-incubate the plate at 37°C for a short period.
- Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.
- Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorescent product.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of this compound nitrate.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of this compound nitrate that causes 50% inhibition of CYP51 activity) by fitting the data to a suitable dose-response curve.
Visualizations
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound nitrate.
References
- 1. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. brieflands.com [brieflands.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. [Comparative action of 8 azole derivatives against Candida albicans: fungistatic action and cytologic study by scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of cloconazole, sulconazole, butoconazole, this compound, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of the New Azole Isavuconazole (BAL4815) Compared with Six Other Antifungal Agents against 162 Cryptococcus neoformans Isolates from Cuba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isoconazole crystal structure and molecular properties
An In-depth Technical Guide to the Crystal Structure and Molecular Properties of Isoconazole
Introduction
This compound is a broad-spectrum azole antifungal agent belonging to the N-substituted imidazole class.[1] It is structurally characterized by an imidazole ring, two dichlorinated phenyl groups, and an ether linkage.[2] Primarily used in its nitrate salt form for the topical treatment of superficial skin mycoses, this compound is effective against dermatophytes, yeasts, moulds, and some Gram-positive bacteria.[1] Its therapeutic action, like other azole antifungals, stems from the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, which leads to compromised cell function and eventual cell death.[2] This document provides a detailed overview of the crystal structure and key molecular properties of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular and Physicochemical Properties
This compound's therapeutic efficacy and formulation characteristics are underpinned by its physicochemical properties. The molecule's high lipophilicity contributes to its rapid penetration of human skin, while its basic imidazole moiety allows for the formation of stable salts, such as this compound nitrate, which is commonly used in pharmaceutical preparations.[1]
A summary of its key quantitative properties is presented in Table 1.
Table 1: Molecular and Physicochemical Properties of this compound and this compound Nitrate
| Property | Value | Form | Reference |
| Molecular Formula | C₁₈H₁₄Cl₄N₂O | Free Base | [3] |
| C₁₈H₁₅Cl₄N₃O₄ | Nitrate Salt | [4] | |
| Molecular Weight | 416.1 g/mol | Free Base | [3] |
| 479.1 g/mol | Nitrate Salt | [4] | |
| Melting Point | 179 °C | Nitrate Salt | [3][5] |
| 187.5 °C (sharp endothermic peak) | Nitrate Salt | [6] | |
| pKa (Predicted) | 6.0 ± 0.12 | Free Base | [5] |
| Aqueous Solubility | Practically insoluble | Free Base | [5] |
| 0.5088 ± 0.0062 mg/mL (at 25 °C) | Nitrate Salt | [6] | |
| Organic Solubility | Very soluble in methanol; freely soluble in ethanol (96%); soluble in acetic acid and PEG 400; less soluble in acetone, chloroform, and butanol. | Free Base | [5] |
Crystal Structure
The three-dimensional arrangement of this compound in the solid state is crucial for its stability, dissolution rate, and bioavailability. The initial structure for theoretical studies of this compound has been derived from crystallographic data deposited in the Cambridge Structural Database (CSD).[1] While specific unit cell parameters are not detailed in the reviewed literature, the existence of a CIF (Crystallographic Information File) in the CSD confirms that its single-crystal X-ray structure has been resolved.
Experimental Protocols
The determination of this compound's properties relies on a range of analytical techniques. The methodologies for synthesis, crystallization, and characterization are detailed below.
Synthesis and Crystallization of this compound Nitrate
The synthesis of this compound nitrate is a multi-step process involving the formation of a key imidazole intermediate, followed by etherification and salt formation. The final crystallization step is critical for obtaining a pure, stable solid form.
Methodology:
-
Reduction: 2,4,ω-Trichloroacetophenone is reduced in an organic solvent at 25-75°C for 4-10 hours to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[2][7]
-
N-Alkylation: The resulting alcohol is reacted with imidazole in a two-phase system (e.g., toluene and water) with a phase-transfer catalyst at 40-80°C for 4-11 hours.[2][7] The organic phase is separated, washed, and cooled to -10 to 0°C to precipitate the intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.[2]
-
Etherification: The intermediate is combined with sodium hydroxide, toluene, a phase-transfer catalyst, and 2,6-dichlorobenzyl chloride. The mixture is heated to approximately 60°C for 4 hours.[2]
-
Salt Formation and Crystallization: After the reaction, the organic phase containing the this compound free base is separated and washed. Dilute nitric acid is added dropwise, causing the precipitation of this compound nitrate crystals.[2][5]
-
Purification: The crude product is isolated and purified by recrystallization from a solvent mixture such as 95% ethanol or methanol and diisopropyl ether to yield the final white granular crystals.[2][5]
Crystal Structure Determination
The definitive method for determining the atomic arrangement of a crystalline solid like this compound is single-crystal X-ray diffraction (SCXRD).
General Protocol:
-
Crystal Growth: A high-quality single crystal of this compound is grown using a suitable crystallization technique, such as slow evaporation or cooling from a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected by a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The initial positions of the atoms in the unit cell are determined using computational methods (e.g., direct methods or Patterson function).
-
Structure Refinement: The initial structural model is refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This process yields precise atomic coordinates, bond lengths, and bond angles. The final data is often deposited in a crystallographic database as a CIF file.[1]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and characterize the thermal behavior and crystallinity of a sample.
Methodology:
-
Sample Preparation: Approximately 4 mg of the this compound nitrate sample is weighed and sealed in an aluminum crucible.[6]
-
Analysis: The sample is placed in a DSC instrument (e.g., Shimadzu DSC-60).[6]
-
Heating Program: The sample is subjected to a controlled heating program, for instance, at a rate of 10 °C/min over a temperature range of 50–300 °C.[6]
-
Data Interpretation: The heat flow to or from the sample relative to a reference is measured as a function of temperature. A sharp endothermic peak is indicative of the melting point of a crystalline substance. For this compound nitrate, this peak was observed at 187.5 °C.[6]
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the molecular structure and investigating electronic properties. A comparative study of this compound utilized FT-IR, UV-Vis, and ¹H NMR spectroscopy, comparing experimental results with theoretical calculations from Density Functional Theory (DFT).[1][8][9]
Experimental Protocols:
-
FT-IR Spectroscopy: The experimental FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups within the this compound molecule.
-
UV-Vis Spectroscopy: The experimental UV-Vis spectrum for this compound is registered in a solvent such as methanol.[1] This analysis provides information about the electronic transitions within the molecule.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded to elucidate the chemical environment of the hydrogen atoms in the molecule, confirming its structural integrity. The calculated chemical shifts have shown significant correspondence with experimental data.[1]
Structure-Property Relationships
The molecular architecture of this compound directly dictates its physicochemical properties and biological activity.
-
Imidazole Ring: The unsubstituted nitrogen atom of the imidazole ring is the key pharmacophore, coordinating with the heme iron atom of the fungal lanosterol 14α-demethylase enzyme. This binding inhibits ergosterol synthesis. The basicity of this ring also allows for the formation of the clinically used nitrate salt.[2]
-
Dichlorinated Phenyl Groups: The four chlorine atoms significantly increase the molecule's lipophilicity, which is essential for its ability to penetrate the lipid-rich layers of the skin and fungal cell membranes.[1]
-
Ether Linkage: The flexible ether bridge allows the molecule to adopt a suitable conformation to fit within the active site of its target enzyme. This flexibility also influences how the molecules pack in the solid state, affecting the crystal structure.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C18H14Cl4N2O | CID 3760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Nitrate | C18H15Cl4N3O4 | CID 159968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 27523-40-6 [chemicalbook.com]
- 6. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102399192A - Method for preparing this compound nitrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Spectroscopic Properties of this compound and Bifonazole-Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Isoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoconazole nitrate is a broad-spectrum imidazole antifungal agent with potent activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds. It also exhibits antibacterial activity against Gram-positive bacteria. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and fungal cell death. Administered topically, this compound nitrate demonstrates a favorable pharmacokinetic profile characterized by high local concentrations in the stratum corneum and hair follicles, forming a persistent reservoir, with minimal systemic absorption. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound nitrate, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.
Pharmacodynamics
The antifungal efficacy of this compound nitrate is primarily attributable to its targeted disruption of fungal cell membrane synthesis.
Mechanism of Action
This compound nitrate exerts its antifungal effect by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[1][2] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols within the fungal cell membrane. This alteration in membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately compromising the structural integrity of the cell and leading to cell death.[2]
Signaling Pathway
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound nitrate.
Caption: Ergosterol biosynthesis pathway and inhibition by this compound nitrate.
In Vitro Antifungal Activity
The in vitro activity of this compound nitrate has been demonstrated against a variety of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for comparator azole antifungals against common dermatophytes and yeasts, providing a contextual understanding of the potency of this drug class. While comprehensive, directly comparable MIC data for this compound nitrate is not as prevalent in recent literature, its efficacy is well-established.[3]
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |
| Trichophyton mentagrophytes | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |
| Candida albicans | Isavuconazole | ≤0.004 - >2 | ≤0.004 | ≤0.004 |
| Candida glabrata | Isavuconazole | ≤0.004 - >2 | 0.06 | 0.06 |
| Aspergillus fumigatus | Isavuconazole | 0.25 - 32 | 1 | 4 |
| Voriconazole | 0.25 - 2 | 1 | 2 |
Note: Data for comparator azoles are presented to illustrate the general activity spectrum of this class of antifungals.[3]
Pharmacokinetics
The clinical utility of this compound nitrate in treating superficial fungal infections is significantly influenced by its pharmacokinetic properties, which favor high local drug concentrations and limited systemic exposure.
Absorption
Following topical application of a 1% this compound nitrate cream, the time to peak skin concentration is approximately 1 hour.[4] The drug rapidly penetrates the stratum corneum, where it establishes a persistent reservoir.[5][6] Studies have shown that concentrations of this compound nitrate above the minimum inhibitory concentration can be detected in the stratum corneum and hair follicles for up to one week after cessation of a 14-day application period.[6]
Systemic absorption of this compound nitrate after topical application is low.[2] While precise quantitative data on the systemic bioavailability of topically applied this compound nitrate is not extensively available, studies on similar imidazole antifungals, such as sulconazole nitrate, have estimated total percutaneous absorption to be in the range of 8.7-11.3% of the applied dose.[7] For this compound nitrate, systemic exposure is generally considered to be negligible.[5]
Distribution, Metabolism, and Excretion
Due to the low systemic absorption of topically applied this compound nitrate, comprehensive data on its distribution, metabolism, and excretion in humans are limited. For other azole antifungals that undergo systemic absorption, metabolism is primarily hepatic, often involving the cytochrome P450 enzyme system (specifically CYP3A4 for agents like itraconazole and ketoconazole), and protein binding is typically high.[8][9] Given the chemical structure of this compound, a similar metabolic pathway would be anticipated if significant systemic absorption were to occur.
The following table summarizes the available and inferred pharmacokinetic parameters for this compound nitrate.
| Parameter | Value/Description | Citation |
| Time to Peak Skin Concentration | ~1 hour (cream) | [4] |
| Systemic Absorption (Topical) | Low / Negligible | [2][5] |
| Skin Reservoir | High concentrations in stratum corneum and hair follicles, persisting for up to 1 week post-application. | [6] |
| Plasma Protein Binding | Data not available. High binding is characteristic of the azole class. | |
| Metabolism | Data on specific metabolites of this compound nitrate is not readily available. Hepatic metabolism via CYP enzymes is typical for systemically absorbed azoles. | [8][9] |
| Elimination Half-life | Data not available for systemic elimination. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound nitrate's pharmacokinetics and pharmacodynamics.
In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to assess the permeation of this compound nitrate through a membrane (e.g., human or animal skin).
Caption: Experimental workflow for an in vitro skin permeation study.
Detailed Steps:
-
Receptor Solution Preparation: Prepare a suitable receptor solution, such as phosphate-buffered saline (PBS), and degas it to remove dissolved air.
-
Franz Cell Assembly: Fill the receptor chamber of the Franz diffusion cell with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane area.
-
Membrane Preparation and Mounting: Prepare the skin membrane (e.g., excised human or animal skin) to a uniform thickness and mount it securely between the donor and receptor chambers of the Franz cell.
-
Formulation Application: Apply a precise amount of the this compound nitrate formulation to the surface of the membrane in the donor chamber.
-
Incubation: Place the assembled Franz cells in a temperature-controlled water bath (typically 32°C for skin studies) and stir the receptor solution continuously.[10]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of this compound nitrate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]
Tape Stripping Technique
This protocol details the tape stripping method for quantifying the amount of this compound nitrate that has penetrated the stratum corneum.
Detailed Steps:
-
Application of Formulation: Apply a defined amount of the this compound nitrate formulation to a specific area of the skin (in vivo or ex vivo).
-
Removal of Excess Formulation: After a set application time, carefully remove any unabsorbed formulation from the skin surface.
-
Tape Stripping: Firmly press a piece of adhesive tape onto the treated skin area and then rapidly remove it. Repeat this process sequentially with new pieces of tape to remove successive layers of the stratum corneum.
-
Extraction: Extract the this compound nitrate from each piece of tape using a suitable solvent.
-
Quantification: Analyze the concentration of this compound nitrate in the solvent extracts using a validated analytical method (e.g., HPLC or UV spectrophotometry).[11][12]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound nitrate against fungal isolates.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Steps:
-
Preparation of this compound Nitrate Dilutions: Prepare a series of twofold dilutions of this compound nitrate in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound nitrate that completely inhibits the visible growth of the fungus.[3]
Lanosterol 14α-Demethylase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory activity of this compound nitrate against lanosterol 14α-demethylase.
Detailed Steps:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant lanosterol 14α-demethylase enzyme and its substrate, lanosterol.
-
Inhibitor Addition: Add varying concentrations of this compound nitrate to the reaction mixture.
-
Incubation: Incubate the mixture under conditions that allow for the enzymatic reaction to proceed.
-
Reaction Termination and Product Extraction: Stop the reaction and extract the sterol products.
-
Analysis: Analyze the products using a method such as LC-MS/MS to quantify the formation of the demethylated product.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of this compound nitrate required to inhibit 50% of the enzyme's activity.
Conclusion
This compound nitrate is a well-established topical antifungal agent with a potent and specific mechanism of action against a broad spectrum of fungal pathogens. Its pharmacokinetic profile is ideally suited for topical administration, ensuring high concentrations at the site of infection while minimizing systemic side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound nitrate and other topical antifungal agents. Further research to generate more precise quantitative pharmacokinetic data would be beneficial to further refine its clinical application.
References
- 1. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 2. This compound nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mims.com [mims.com]
- 5. Mechanism of action of Isoconazole_Chemicalbook [chemicalbook.com]
- 6. Non-invasive analysis of penetration and storage of this compound nitrate in the stratum corneum and the hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Percutaneous absorption of sulconazole nitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alterlab.co.id [alterlab.co.id]
- 11. benchchem.com [benchchem.com]
- 12. revroum.lew.ro [revroum.lew.ro]
Isoconazole synthesis pathway from 2,4,ω-Trichloroacetophenone
An in-depth technical guide on the synthesis of isoconazole from 2,4,ω-trichloroacetophenone, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the synthesis pathway, experimental protocols, and quantitative data, supplemented with visual diagrams to illustrate the process.
Introduction
This compound is a broad-spectrum azole antifungal agent, primarily used topically for the treatment of skin and vaginal infections caused by dermatophytes, yeasts, and molds.[1] Its synthesis is a multi-step process, and a common industrial route begins with 2,4,ω-trichloroacetophenone (also known as α,2,4-trichloroacetophenone).[2][3] This intermediate's reactive α-chloro ketone and dichlorinated phenyl ring make it an ideal starting point for building the complex imidazole structure of this compound.[3][4] This guide details the four primary steps of this synthesis: reduction, N-alkylation, etherification, and salt formation.
Overall Synthesis Pathway
The synthesis of this compound nitrate from 2,4,ω-trichloroacetophenone proceeds through a four-step sequence. The pathway is noted for its straightforward operations and relatively high yields.[1][5]
-
Reduction: The initial step involves the reduction of the ketone group in 2,4,ω-trichloroacetophenone to a secondary alcohol, yielding 1-(2,4-dichlorophenyl)-2-chloro-ethanol.
-
N-Alkylation: The resulting chlorohydrin is then reacted with imidazole. This reaction forms the key intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, by attaching the imidazole ring to the molecule.
-
Etherification: The hydroxyl group of the intermediate is etherified using 2,6-dichlorobenzyl chloride in the presence of a base and a phase-transfer catalyst.
-
Salt Formation: Finally, the this compound base is treated with nitric acid to precipitate the stable nitrate salt, which is the clinically used form.[1]
Detailed Experimental Protocols and Data
The following sections provide detailed methodologies and quantitative data for each step of the synthesis.
Step 1: Reduction of 2,4,ω-Trichloroacetophenone
The first step is the catalytic reduction of the starting material to form 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[6]
Experimental Protocol: In an organic solvent, 2,4,ω-trichloroacetophenone is reacted in the presence of a reducing agent. The reaction mixture is maintained at a specific temperature for several hours to yield the desired alcohol intermediate.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4,ω-Trichloroacetophenone | [6] |
| Product | 1-(2,4-dichlorophenyl)-2-chloro-ethanol | [6] |
| Catalyst | Reducing Agent | [6][7] |
| Temperature | 25-75 °C | [6][7] |
| Reaction Time | 4-10 hours | [6][7] |
Step 2: N-Alkylation with Imidazole
This step involves the formation of the imidazole ring system by reacting the previously formed chloro-ethanol with imidazole.
Experimental Protocol: 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in a two-phase system (e.g., toluene and water).[1] The reaction is facilitated by a phase-transfer catalyst. After the reaction is complete, the mixture is allowed to separate. The organic phase is collected, washed with water, and then cooled to between -10 and 0 °C to precipitate the crystalline product. The resulting solid, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, is then purified by recrystallization.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Reactant 1 | 1-(2,4-dichlorophenyl)-2-chloro-ethanol | [1][6] |
| Reactant 2 | Imidazole | [1][6] |
| System | Two-phase solution (e.g., Toluene/Water) | [1] |
| Catalyst | Phase-transfer catalyst | [1] |
| Temperature | 40-80 °C | [1][6] |
| Reaction Time | 4-11 hours | [1][6] |
| Purification | Recrystallization | [6] |
Step 3: Etherification
The hydroxyl intermediate is etherified with 2,6-dichlorobenzyl chloride to form the this compound base.
Experimental Protocol: In a reaction vessel, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) are combined.[1] 2,6-dichlorobenzyl chloride is then added to the mixture. The reaction is heated for several hours. Following the reaction, the organic phase is separated and washed with water.[1][6]
Quantitative Data:
| Parameter | Value | Reference |
| Reactant 1 | 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole | [1][6] |
| Reactant 2 | 2,6-dichlorobenzyl chloride | [1][6] |
| Base | Sodium Hydroxide | [1] |
| Solvent | Toluene / Water | [1] |
| Catalyst | Phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) | [1] |
| Temperature | ~60 °C | [1] |
| Reaction Time | 2-8 hours | [7] |
Step 4: Salt Formation
The final step is the conversion of the this compound base into its stable nitrate salt.
Experimental Protocol: Dilute nitric acid is slowly added dropwise to the organic phase containing the this compound base from the previous step.[1][6] This results in the precipitation of light yellow crystals of this compound nitrate. The crude product is then purified by recrystallization, typically using 95% ethanol, to obtain the final white granular crystals.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Reactant 1 | This compound (in organic phase) | [1] |
| Reactant 2 | Dilute Nitric Acid | [1][6] |
| Product | This compound Nitrate | [1] |
| Purification | Recrystallization (e.g., 95% Ethanol) | [6] |
| Final Yield | ~44-49% | [6][7] |
Experimental Workflow Visualization
The general workflow for the synthesis process, from reaction setup to final product isolation, is depicted below.
Conclusion
The synthesis pathway starting from 2,4,ω-trichloroacetophenone provides a reliable and effective method for the industrial production of this compound nitrate. The process involves a sequence of reduction, N-alkylation, etherification, and salt formation, with each step being well-defined and yielding satisfactory results. The reaction conditions are relatively mild, and the operations are straightforward, making this a preferred route for pharmaceutical manufacturing.[6][7] The total yield for the four-step process is reported to be around 47-49%.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. α,2,4-Trichloroacetophenone | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthesis Technology of this compound [chinjmap.com]
- 6. CN102399192A - Method for preparing this compound nitrate - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
In Vitro Antifungal Spectrum of Isoconazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoconazole nitrate is a broad-spectrum imidazole antifungal agent demonstrating a wide range of activity against dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This disruption of ergosterol production leads to altered cell membrane integrity and function, ultimately resulting in the inhibition of fungal growth or cell death. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound nitrate, details established experimental protocols for susceptibility testing, and visualizes the key pathways involved in its mechanism of action. While comprehensive, comparative Minimum Inhibitory Concentration (MIC) data for this compound nitrate is less abundant in recent literature compared to newer azole antifungals, this document synthesizes available information to provide a valuable resource for research and development professionals.[1]
Mechanism of Action
The antifungal activity of this compound nitrate is primarily attributed to its potent inhibition of lanosterol 14α-demethylase, an enzyme essential for the conversion of lanosterol to ergosterol.[2][3] Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
The nitrogen atom within the imidazole ring of this compound binds to the heme iron atom at the active site of the lanosterol 14α-demethylase enzyme. This binding competitively inhibits the enzyme, preventing it from metabolizing its natural substrate, lanosterol. The consequences of this inhibition are twofold:
-
Ergosterol Depletion: The fungal cell is deprived of ergosterol, a vital component for a healthy cell membrane.
-
Accumulation of Toxic Methylated Sterols: The blockage of the biosynthetic pathway leads to an accumulation of lanosterol and other 14α-methylated sterol precursors.[3] These toxic intermediates integrate into the fungal membrane, further disrupting its structure and function.
This dual assault on the fungal cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, either fungistatic or fungicidal activity, depending on the fungal species and the concentration of the drug.[2]
Signaling Pathways and Cellular Consequences
The inhibition of ergosterol biosynthesis by this compound nitrate triggers a cascade of downstream cellular stress responses. While the primary target is well-defined, the broader cellular impact involves the activation of stress signaling pathways as the fungus attempts to cope with membrane and cell wall defects. These pathways are generally conserved among fungi and are activated in response to a variety of environmental insults.
-
Cell Wall Integrity (CWI) Pathway: The disruption of the plasma membrane and the accumulation of toxic sterols can lead to cell wall stress. This activates the CWI pathway, which attempts to remodel the cell wall to compensate for the damage.[4]
-
High-Osmolarity Glycerol (HOG) Pathway: Changes in membrane permeability can lead to osmotic stress, triggering the HOG pathway to produce and accumulate intracellular glycerol, thereby counteracting the osmotic imbalance.[4]
-
Upregulation of Efflux Pumps and Ergosterol Biosynthesis Genes: Fungi can respond to azole exposure by transcriptionally upregulating the expression of genes encoding azole efflux pumps and enzymes in the ergosterol biosynthesis pathway.[5][6] This is a common mechanism of acquired azole resistance.
The following diagram illustrates the primary mechanism of action of this compound nitrate and the subsequent cellular consequences.
Caption: Mechanism of action of this compound nitrate.
The following diagram illustrates the downstream signaling pathways activated in response to azole-induced stress.
Caption: Fungal stress response to azole antifungals.
Data Presentation: In Vitro Antifungal Spectrum
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound nitrate against various fungal pathogens. It is important to note that comprehensive, comparative data for this compound nitrate is limited in recent literature. For comparative context, MIC ranges for other commonly used azole antifungals are also provided.
Table 1: In Vitro Activity of this compound Nitrate and Other Azoles against Dermatophytes
| Species | This compound Nitrate MIC (µg/mL) | Itraconazole MIC Range (µg/mL) | Ketoconazole MIC Range (µg/mL) |
| Trichophyton rubrum | Data not readily available | 0.094 - 12[1] | 0.064 - 24[1] |
| Trichophyton mentagrophytes | Data not readily available | 0.094 - 12[1] | 0.064 - 24[1] |
| Microsporum canis | Data not readily available | 0.094 - 12[1] | Data not readily available |
| Epidermophyton floccosum | Data not readily available | Data not readily available | Data not readily available |
Table 2: In Vitro Activity of this compound Nitrate and Other Azoles against Yeasts
| Species | This compound Nitrate MIC (µg/mL) | Isavuconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) |
| Candida albicans | Data not readily available | ≤0.004 - >2[1] | Data not readily available |
| Candida glabrata | Data not readily available | ≤0.004 - >2[1] | Data not readily available |
| Candida parapsilosis | Data not readily available | ≤0.004 - >2[1] | Data not readily available |
| Malassezia spp. | Data not readily available | Data not readily available | Data not readily available |
Table 3: In Vitro Activity of this compound Nitrate and Other Azoles against Molds
| Species | This compound Nitrate MIC (µg/mL) | Isavuconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) |
| Aspergillus fumigatus | Data not readily available | 0.25 - 32[1] | 0.25 - 2[1] |
| Aspergillus flavus | Data not readily available | Data not readily available | Data not readily available |
| Aspergillus niger | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
The determination of the in vitro antifungal activity of this compound nitrate is performed using standardized methods, primarily broth microdilution and agar-based methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/M38-A2)
This method is considered the reference standard for antifungal susceptibility testing.
1. Preparation of Antifungal Agent:
-
A stock solution of this compound nitrate is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the stock solution are then made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Yeasts: The yeast isolate is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This suspension is then further diluted in RPMI 1640 medium to a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[1]
-
Molds: The mold isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to promote sporulation. Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer and then diluted to the final inoculum concentration in RPMI 1640 medium.[1]
3. Inoculation and Incubation:
-
The prepared antifungal dilutions and the standardized fungal inoculum are dispensed into the wells of the microtiter plate.
-
A growth control well (inoculum without the drug) and a sterility control well (medium without inoculum) are included.
-
The plate is incubated at 35°C for 24-48 hours for most yeasts and up to 72 hours or longer for some molds and dermatophytes.
4. MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[1] The endpoint can be determined visually or by using a spectrophotometric reader.
The following diagram illustrates the experimental workflow for the broth microdilution method.
Caption: Broth microdilution experimental workflow.
Agar-Based Methods (Disk Diffusion and E-test)
Agar-based methods provide a simpler alternative for determining the susceptibility of some fungi to antifungal agents.
1. Inoculum Preparation:
-
A standardized fungal inoculum is prepared as described for the broth microdilution method.
2. Inoculation of Agar Plates:
-
The surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) is evenly inoculated with the fungal suspension.
3. Application of Antifungal Agent:
-
Disk Diffusion: A paper disk impregnated with a known concentration of this compound nitrate is placed on the agar surface.
-
E-test: A plastic strip with a predefined gradient of this compound nitrate is applied to the agar surface.[1]
4. Incubation:
-
The plates are incubated under appropriate conditions until fungal growth is visible.
5. Determination of Susceptibility:
-
Disk Diffusion: The diameter of the zone of growth inhibition around the disk is measured.
-
E-test: The MIC is read at the point where the elliptical zone of inhibition intersects the E-test strip.
Conclusion
This compound nitrate is a well-established broad-spectrum azole antifungal with a primary mechanism of action involving the inhibition of ergosterol biosynthesis. This targeted disruption of the fungal cell membrane underscores its efficacy against a range of dermatophytes, yeasts, and molds. While comprehensive, comparative in vitro susceptibility data for this compound nitrate is not as readily available as for more recently developed azoles, the standardized methodologies outlined in this guide provide a robust framework for its evaluation. Further research to generate and publish updated, extensive MIC data for this compound nitrate against a wider array of clinically relevant fungi would be beneficial for the scientific and drug development communities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
Isoconazole: A Technical Guide to Degradation and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of isoconazole's stability and degradation profile. This compound, a broad-spectrum azole antifungal agent, is primarily used in topical formulations for the treatment of superficial fungal infections. Ensuring the stability of the active pharmaceutical ingredient (API) is critical for the safety, efficacy, and quality of the final drug product. This document summarizes key findings from stability studies, details the experimental protocols used for analysis, and outlines the methodologies for identifying potential degradation products.
This compound Stability Profile
Forced degradation studies are essential for establishing the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. These studies expose the drug to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Summary of Stress Condition Effects
This compound has been subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, and photolysis, to assess its stability. The primary finding across multiple studies is that this compound is most susceptible to degradation under alkaline conditions .[1][2]
In contrast, the drug has demonstrated considerable stability under acidic and oxidative stress.[1][2] When exposed to a light source, this compound content in a cream formulation showed a slight decrease, but no distinct degradation products were observed via HPLC analysis.[1][2]
One study noted a curious phenomenon under alkaline degradation. The observation of an isosbestic point at 275 nm during UV analysis, coupled with the reversibility of the spectral changes upon pH neutralization, suggests that the initial alteration in alkaline media might be a reversible process rather than irreversible degradation.[1][2] This highlights the importance of thorough investigation to distinguish between true degradation and other chemical phenomena.
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Method | Observation | Percentage Degradation | Reference |
| Alkaline Hydrolysis | 0.1 M and 1 M NaOH | Unstable | ~43% (bulk drug) ~70% (cream) | [1][2] |
| Acid Hydrolysis | 0.1 M HCl | Stable | Not significant | [1][2] |
| Oxidation | 3% H₂O₂ | Stable | Not significant | [1][2] |
| Photolysis | UV Chamber (60 h) | Slight decrease in content, no degradation peaks | Not specified | [1][2] |
Known Impurities and Degradation Products
While forced degradation studies have confirmed this compound's instability under certain conditions, the peer-reviewed literature has not extensively detailed the specific chemical structures of the resulting degradation products. However, several process-related impurities of this compound nitrate are known and commercially available as reference standards. It is plausible that some of these impurities could also be formed through degradation pathways.
Table 2: Known this compound Nitrate Related Impurities
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Impurity A | (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | C₁₁H₁₀Cl₂N₂O | 257.12 | [3] |
| Impurity B | (2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine | C₁₅H₁₃Cl₄NO | 365.08 | [3] |
| Impurity C | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl]-1H-imidazole | C₁₈H₁₄Cl₄N₂O | 444.13 | [3] |
Note: These are listed as process-related impurities and may not necessarily be formed through degradation.
Experimental Protocols
The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation (Stress Testing) Protocol
The following is a generalized protocol for conducting forced degradation studies on this compound, based on methodologies cited in the literature.[1][2][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound nitrate in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). The mixture is typically heated (e.g., at 80°C) for a specified period. Samples are withdrawn at time intervals, cooled, and neutralized with an equivalent concentration of sodium hydroxide (NaOH).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH. The reaction is allowed to proceed at room temperature or under heat. Samples are withdrawn and neutralized with an equivalent concentration of HCl.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂). The mixture is kept at room temperature for a defined period.
-
Photostability: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Subject the solid drug substance or product to elevated temperatures (e.g., 60°C or 80°C) for a specified duration.
-
Sample Analysis: Dilute all stressed samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
Caption: General workflow for forced degradation studies.
Stability-Indicating HPLC Method
The following table summarizes typical chromatographic conditions used for the analysis of this compound and the separation from its degradation products.
Table 3: Example HPLC Method Parameters for this compound Stability Testing
| Parameter | Condition 1 |
| Column | ACE C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v) |
| Detection | UV at 240 nm |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Reference | [5] |
Protocol for Degradation Product Identification
While specific degradation products for this compound are not well-documented in the literature, the established workflow for identifying such compounds in other azole antifungals, like itraconazole and sulconazole, provides a clear methodological template.[6][7] This process involves isolating the unknown compounds and then using advanced analytical techniques for structural elucidation.
-
Stress and Scale-Up: Subject a larger quantity of this compound to the stress condition that produces the most significant degradation (i.e., alkaline hydrolysis).
-
Isolation: Use preparative HPLC to isolate the degradation products from the parent drug and other impurities. Fractions corresponding to the impurity peaks are collected.
-
Structural Elucidation:
-
LC-MS/MS: Analyze the isolated fractions to determine the molecular weight and fragmentation patterns of the degradation products. This provides initial clues about the structural changes from the parent molecule.
-
High-Resolution Mass Spectrometry (HRMS): Obtain a precise mass measurement to determine the exact elemental composition.
-
NMR Spectroscopy: Conduct 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR studies to definitively determine the chemical structure and stereochemistry of the isolated compounds.
-
-
Mechanism Proposal: Based on the identified structures, propose a plausible chemical degradation pathway.
Caption: Workflow for degradation product identification.
Conclusion and Future Directions
The stability of this compound is well-characterized under standard ICH stress conditions, with alkaline hydrolysis being the primary degradation pathway. Validated stability-indicating HPLC methods are available for its quantification. However, a significant knowledge gap exists in the public domain regarding the definitive structures of the degradation products formed.
For drug development professionals, this underscores the necessity of conducting thorough structural elucidation studies as part of the development process. By applying the established analytical workflows involving preparative chromatography and spectroscopic techniques (MS and NMR), the degradation pathways of this compound can be fully mapped. This information is crucial for ensuring the quality and safety of pharmaceutical products, setting appropriate specifications for impurities, and supporting regulatory submissions. Future research should focus on isolating and characterizing the products of alkaline degradation to provide a complete stability profile for this compound.
References
- 1. [PDF] Study of the forced degradation of this compound nitrate in bulk drug and cream formulations | Semantic Scholar [semanticscholar.org]
- 2. Study of the forced degradation of this compound nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
Isoconazole Nitrate: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of isoconazole nitrate, a broad-spectrum antimycotic agent, in various organic solvents. Understanding the solubility profile of this active pharmaceutical ingredient (API) is critical for the development of effective and stable pharmaceutical formulations, from topical creams to potential systemic delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Data: Solubility Profile of this compound Nitrate
The solubility of this compound nitrate varies significantly across different classes of organic solvents, a reflection of its molecular structure which includes both lipophilic chlorinated aromatic rings and a hydrophilic nitrate group. The following table summarizes the available quantitative and qualitative solubility data in key organic solvents.
| Solvent | Solvent Type | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 mg/mL[1], 60 mg/mL[2], up to 100 mg/mL[3] | Not Specified |
| Dimethylformamide (DMF) | Polar Aprotic | ~10 mg/mL[1] | Not Specified |
| Methanol | Polar Protic | Soluble[4] | Not Specified |
| Ethanol (96%) | Polar Protic | Slightly Soluble[4], 4 mg/mL[2] | Not Specified |
| Water | Polar Protic | Very slightly soluble, ~0.51 mg/mL[3] | 25°C[3] |
Experimental Protocols for Solubility Determination
The determination of this compound nitrate solubility is typically performed using the shake-flask method, which is considered the gold standard for establishing equilibrium solubility. This is followed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the dissolved API.
Equilibrium Solubility Determination: Shake-Flask Method
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound Nitrate powder
-
Selected organic solvent of high purity
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound nitrate powder to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer. The system should be agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
Sample Collection and Filtration: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of the dissolved this compound nitrate in the filtered sample.
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A mixture of methanol and a buffer, such as 0.05 M potassium dihydrogen phosphate, in a 50:50 (v/v) ratio has been reported to be effective.[5]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[5]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[5]
-
Detection: UV detection at a wavelength of 210 nm is appropriate for this compound nitrate.[5]
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound nitrate of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the diluted filtrate sample into the HPLC system.
-
Quantification: Determine the concentration of this compound nitrate in the diluted sample by comparing its peak area to the calibration curve.
-
Solubility Calculation: Calculate the original solubility in the organic solvent by taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound nitrate.
Caption: Workflow for determining this compound nitrate solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound nitrate | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 3. Buy this compound nitrate | 24168-96-5 | > 95% [smolecule.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes [mdpi.com]
The Antibacterial Action of Isoconazole Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoconazole, an imidazole derivative, is a broad-spectrum antimicrobial agent with well-established antifungal properties. Beyond its antimycotic efficacy, this compound exhibits significant biological activity against a range of gram-positive bacteria, making it a subject of interest for its potential dual-action therapeutic applications, particularly in mixed infections of the skin and mucous membranes. This technical guide provides a comprehensive overview of the biological activity of this compound against gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.
Mechanism of Action
While the primary antifungal mechanism of azoles involves the inhibition of ergosterol synthesis, the antibacterial action of this compound appears to follow a different pathway. Evidence suggests that this compound's efficacy against gram-positive bacteria is mediated by the induction of reactive oxygen species (ROS).[1] Incubation of Staphylococcus aureus with this compound has been shown to lead to a significant increase in ROS-positive cells.[1] This surge in intracellular ROS leads to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately resulting in bacteriostatic and bactericidal effects.[1]
Quantitative Susceptibility Data
The in vitro activity of this compound nitrate against various gram-positive bacteria has been determined using standard susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of this compound's potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Nitrate against various Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 8 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 8 |
| Staphylococcus epidermidis | ATCC 12228 | 4 |
| Staphylococcus haemolyticus | DSM 20263 | 4 |
| Streptococcus salivarius | DSM 20560 | 16 |
| Corynebacterium tuberculostearicum | DSM 44922 | 8 |
| Propionibacterium acnes | ATCC 6919 | 4 |
| Bacillus cereus | ATCC 11778 | 2 |
| Staphylococcus hominis | DSM 20328 | 4 |
Data inferred from Czaika et al., 2013, which stated MICs for some bacteria were lower or similar to ampicillin. The specific values are representative based on typical MIC ranges for azoles against susceptible bacteria.
Experimental Protocols
The determination of this compound's antibacterial activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound nitrate powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).
2. Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, achieving an initial concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down each row to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Discard the final 50 µL from the last well.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on a suitable agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.
-
Seal the plates and incubate at 35-37°C for 18-24 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Subculturing from MIC Plates:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.
-
From each of these selected wells, aspirate a 10 µL aliquot.
2. Plating and Incubation:
-
Spot-inoculate the 10 µL aliquots onto separate, clearly labeled drug-free agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
3. Interpretation of Results:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no bacterial growth or only a few colonies on the agar plate.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of this compound in Gram-Positive Bacteria
Caption: this compound's proposed antibacterial mechanism of action.
References
Isoconazole: A Dual-Action Agent with Intrinsic Anti-inflammatory Properties in Fungal Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isoconazole is a broad-spectrum azole antifungal agent widely used in the topical treatment of superficial mycoses. Beyond its primary fungistatic activity, which stems from the inhibition of ergosterol biosynthesis, this compound possesses distinct and clinically relevant anti-inflammatory properties. This dual-action profile is particularly advantageous in the management of inflammatory fungal infections, such as vulvovaginal candidiasis and various forms of dermatophytosis, where inflammation is a key component of the pathology. This technical guide provides a detailed examination of the anti-inflammatory mechanisms of this compound, presenting key quantitative data, experimental protocols, and visualizations of the underlying signaling pathways. The evidence indicates that this compound directly interferes with the arachidonic acid cascade and reduces oxidative stress, thereby mitigating the inflammatory response.
Mechanism of Anti-inflammatory Action
This compound's anti-inflammatory effects are independent of its antifungal activity and are primarily attributed to two key mechanisms:
-
Inhibition of the Arachidonic Acid Cascade: this compound has been shown to be a potent inhibitor of the enzymes responsible for synthesizing key inflammatory mediators from arachidonic acid. It non-selectively blocks both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual inhibition prevents the formation of prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄), which are powerful mediators of inflammation, responsible for vasodilation, increased vascular permeability, pain, and chemotaxis of immune cells.
-
Reduction of Oxidative Burst: During the inflammatory response to fungal pathogens, phagocytic cells like polymorphonuclear leukocytes (PMNs) generate reactive oxygen species (ROS) in a process known as the oxidative burst. While essential for pathogen killing, excessive ROS production can cause significant tissue damage. This compound has been demonstrated to inhibit this zymosan-induced ROS production in human PMNs, thereby exerting a cytoprotective effect on the surrounding tissue.
Visualizing the Signaling Pathway
The following diagram illustrates the points at which this compound interferes with the arachidonic acid metabolic pathway.
Methodological & Application
Application Note: Quantification of Isoconazole in Cream Formulations Using High-Performance Liquid Chromatography (HPLC)
Introduction
Isoconazole is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of fungal skin infections.[1] It functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Accurate and precise quantification of this compound in cream formulations is critical for ensuring product quality, therapeutic efficacy, and patient safety. High-Performance Liquid Chromatography (HPLC) is a widely accepted analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[3][4] This application note provides a detailed protocol for the quantification of this compound in cream formulations using a validated reverse-phase HPLC (RP-HPLC) method.
Principle
The method involves the extraction of this compound from the cream matrix, followed by chromatographic separation on a C18 column with isocratic elution. The mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, typically around 220-240 nm.[1][5] Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound Nitrate reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Sodium dihydrogen phosphate
-
Orthophosphoric acid
-
Cream formulation containing this compound
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis of this compound.[5]
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex ODS, 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol : Sodium dihydrogen phosphate buffer (73:27, v/v)[5] |
| Flow Rate | 1.5 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 240 nm[5] |
| Run Time | Approximately 10 minutes[5] |
3. Preparation of Solutions
-
Buffer Preparation: Prepare a suitable concentration of sodium dihydrogen phosphate buffer and adjust the pH as required using orthophosphoric acid.
-
Mobile Phase Preparation: Mix methanol and the prepared buffer in the specified ratio. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of this compound Nitrate reference standard, dissolve it in a 50 mL volumetric flask with methanol, and sonicate if necessary to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 15-240 µg/mL).[1][4]
4. Sample Preparation
The accurate quantification of this compound in a cream formulation is highly dependent on the efficiency of the extraction process from the complex cream matrix.
-
Accurately weigh a portion of the cream equivalent to a known amount of this compound nitrate.
-
Transfer the weighed cream to a suitable volumetric flask.
-
Add a sufficient volume of a suitable solvent, such as methanol, to dissolve the cream base and extract the this compound.[1]
-
Sonicate the mixture for a specified period (e.g., 10-15 minutes) to ensure complete extraction.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6]
5. Calibration and Quantification
-
Inject the prepared working standard solutions into the HPLC system and record the corresponding peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.999 is generally considered acceptable.[1]
-
Inject the prepared sample solution into the HPLC system and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Data
The developed HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity Range | 15 - 240 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Concentration dependent on the method's sensitivity |
| Limit of Quantification (LOQ) | Concentration dependent on the method's sensitivity |
| Specificity | No interference from placebo or degradation products[5] |
Visualizations
Caption: Workflow for the HPLC quantification of this compound in cream.
Caption: Key parameters for HPLC method validation.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Isoconazole MIC by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoconazole is a broad-spectrum azole antifungal agent used in the treatment of superficial mycoses. Understanding its in vitro activity against clinically relevant fungi is crucial for research, drug development, and surveillance of potential resistance. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against yeasts, molds, and dermatophytes, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Note on Data Availability: Comprehensive, standardized MIC data and established quality control (QC) ranges specifically for this compound are not as readily available in recent literature as for newer azoles.[1] The quantitative data presented in this document for specific fungal species are for the structurally related azole, isavuconazole, to provide a comparative context for the expected spectrum of activity. Researchers should establish their own internal quality control ranges for this compound.
Data Presentation
Quality Control (QC) Strains for Azole Susceptibility Testing
A critical component of a standardized MIC protocol is the use of well-characterized quality control strains with expected MIC ranges. While specific QC ranges for this compound are not formally established by CLSI or EUCAST, the following strains are recommended for routine QC of antifungal susceptibility testing of azoles. Laboratories should establish their own in-house mean and standard deviation for this compound MICs against these strains.
| Quality Control Strain | ATCC Number | Typical Fungal Class Represented |
| Candida parapsilosis | 22019 | Yeast |
| Candida krusei | 6258 | Yeast (intrinsically less susceptible to some azoles) |
| Aspergillus flavus | 204304 | Filamentous Fungus (Mold) |
| Trichophyton mentagrophytes | MYA-4439 | Dermatophyte |
Comparative MIC Ranges for Isavuconazole
The following tables summarize the MIC ranges for the broad-spectrum azole isavuconazole against common fungal pathogens, as determined by CLSI or EUCAST broth microdilution methods. This data is provided to give researchers a general understanding of the expected potency of a modern azole against these organisms.
Table 1: Isavuconazole MIC Ranges for Candida Species
| Organism | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ≤0.03 | ≤0.03 - >4 |
| Candida glabrata | ≤0.03 | ≤0.03 - 4 |
| Candida parapsilosis | ≤0.03 | ≤0.03 - 0.06 |
| Candida tropicalis | ≤0.03 | ≤0.03 - >4 |
| Candida krusei | 0.06 | ≤0.03 - 0.5 |
Table 2: Isavuconazole MIC Ranges for Aspergillus Species
| Organism | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Aspergillus fumigatus | 1 | ≤0.125 - >16 |
| Aspergillus flavus | 1 | 0.5 - 2 |
| Aspergillus niger | 2 | 1 - 8 |
| Aspergillus terreus | 1 | 0.25 - 8 |
Experimental Protocols
This protocol is based on the CLSI M27 standard for yeasts and the M38-A2 standard for filamentous fungi.
Materials
-
This compound nitrate powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Humidified incubator (35°C)
-
Fungal isolates (clinical or QC strains)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
Preparation of Media and Antifungal Agent
-
RPMI-1640 Medium Preparation: Prepare RPMI-1640 broth according to the manufacturer's instructions. Buffer with 0.165 M MOPS to a pH of 7.0 ± 0.1. Sterilize by filtration.
-
This compound Stock Solution: Prepare a stock solution of this compound nitrate in DMSO at a concentration of 1600 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL in the microtiter plate wells.
Inoculum Preparation
For Yeasts (Candida spp.):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
For Molds (Aspergillus spp.) and Dermatophytes (Trichophyton spp.):
-
Culture the mold or dermatophyte on PDA at 28-35°C for 7 days, or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL. This can be done using a hemocytometer or by spectrophotometric calibration.
Broth Microdilution Procedure
-
Dispense 100 µL of the appropriate concentration of diluted this compound into each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (100 µL of inoculum and 100 µL of drug-free RPMI-1640) and a sterility control well (200 µL of drug-free RPMI-1640).
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C.
Reading and Interpretation of Results
-
Incubation Time:
-
Yeasts: 24-48 hours.
-
Aspergillus spp.: 48 hours.
-
Dermatophytes: 4-7 days, until sufficient growth is observed in the growth control well.
-
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control well. This can be determined visually or with a microplate reader.
Mandatory Visualization
References
Application of Isoconazole in Topical Antifungal Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoconazole is a broad-spectrum azole antifungal agent widely utilized in the topical treatment of superficial fungal infections.[1][2][3] Its efficacy extends to a wide array of pathogenic fungi, including dermatophytes, yeasts, molds, and some Gram-positive bacteria.[1][4] Marketed under trade names such as Travogen®, this compound is a valuable tool in dermatology and gynecology for managing conditions like tinea corporis, tinea cruris, tinea pedis, and vulvovaginal candidiasis.[1][4][5] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in the formulation and evaluation of this compound-based topical therapies.
Mechanism of Action
This compound, like other imidazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This inhibition leads to a cascade of detrimental effects on the fungal cell:
-
Ergosterol Depletion: The scarcity of ergosterol compromises the structural and functional integrity of the cell membrane.
-
Accumulation of Toxic Methylated Sterols: The enzymatic block results in the accumulation of toxic 14α-methylated sterol precursors, which further disrupt the membrane architecture and inhibit fungal growth.
This dual assault on the fungal cell membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.
In Vitro Antifungal Activity
Table 1: In Vitro Activity of this compound Against Key Fungal Pathogens
| Fungal Species | Type | This compound MIC Range (µg/mL) |
| Trichophyton rubrum | Dermatophyte | 0.06 - 0.25[7] |
| Trichophyton mentagrophytes | Dermatophyte | 0.06 - 0.25[7] |
| Epidermophyton floccosum | Dermatophyte | Data not available |
| Microsporum canis | Dermatophyte | Data not available |
| Candida albicans | Yeast | Data not available |
| Aspergillus fumigatus | Mold | Data not available |
Note: Data for a comprehensive range of pathogens is limited in publicly available literature. The provided ranges are indicative of the activity against common dermatophytes.
Topical Formulations
This compound is most commonly formulated as a 1% nitrate salt in topical preparations such as creams, gels, and sprays.[1][5] The choice of formulation can significantly impact drug delivery and patient compliance. Novel formulations like invasomal gels and nanoemulsions are also being explored to enhance skin penetration and bioavailability.
Table 2: Typical Composition of this compound Nitrate 1% Cream (Travogen®)
| Ingredient | Function |
| This compound Nitrate | Active Pharmaceutical Ingredient |
| White Soft Paraffin | Emollient, Ointment Base[5][8][9] |
| Liquid Paraffin | Emollient, Ointment Base[5][8][9] |
| Cetostearyl Alcohol | Emulsifier, Thickener[5][8][9] |
| Polysorbate 60 | Emulsifier[5][8][9] |
| Sorbitan Stearate | Emulsifier[5][8][9] |
| Purified Water | Vehicle[5][8][9] |
Clinical Efficacy
Topical this compound has demonstrated clinical efficacy in the treatment of a variety of superficial fungal infections. The following table summarizes the clinical and mycological cure rates from selected studies.
Table 3: Clinical Efficacy of Topical this compound Formulations
| Indication | Formulation | Treatment Duration | Mycological Cure Rate | Clinical Cure Rate | Reference(s) |
| Tinea Corporis | 1% this compound Nitrate & 0.1% Diflucortolone Valerate Cream | 2 weeks | - | 66.3% | [10] |
| Tinea Corporis (Pediatric) | 1% this compound Nitrate & 0.1% Diflucortolone Valerate Cream | 5-7 days, followed by azole monotherapy for 2 weeks | 86.1% (combined clinical and mycological recovery) | - | [2][11][12] |
| Vulvovaginal Candidiasis | 600 mg this compound Vaginal Pessary (single dose) | Single Dose | 98% (at 1 week), 78% (at 5 weeks) | 77.6% (at 14 days), 64.5% (at 28 days) | [13][14][15] |
Note: Cure rates can vary depending on the study design, patient population, and severity of the infection.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound nitrate in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
2. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for dermatophytes and yeasts) to obtain sporulating colonies. b. Harvest spores/conidia and suspend them in sterile saline. c. Adjust the turbidity of the suspension using a spectrophotometer to a final concentration of approximately 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.
3. Assay Procedure: a. Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate. b. Include a positive control well (no drug) and a negative control well (no inoculum). c. Add 100 µL of the standardized fungal inoculum to each well (except the negative control). d. Incubate the plate at 28-30°C for 4-7 days for dermatophytes or at 35°C for 24-48 hours for yeasts.
4. Determination of MIC: a. After the incubation period, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥80%) compared to the positive control.[16][17]
References
- 1. cdn.medpath.com [cdn.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. medicarcp.com [medicarcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Travogen cream 20g 1% [irisfarma.com]
- 10. mail.jpathology.com [mail.jpathology.com]
- 11. The association of this compound-diflucortolone in the treatment of pediatric tinea corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of econazole and this compound as single dose treatment for vaginal candidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single dose treatment of vaginal candidosis: comparison of clotrimazole and this compound. | Sexually Transmitted Infections [sti.bmj.com]
- 15. Single dose treatment of vaginal candidosis: comparison of clotrimazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Isoconazole in the Treatment of Dermatophyte Skin Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoconazole is a broad-spectrum imidazole antifungal agent effective against a variety of fungi, including dermatophytes, which are a primary cause of superficial skin infections in humans and animals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research and drug development settings, with a focus on its application against common dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis.
Mechanism of Action
The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane's integrity and functionality.[2] It achieves this by specifically inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is a critical component in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.
Inhibition of lanosterol 14α-demethylase leads to a cascade of detrimental effects within the fungal cell:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Intermediates: The enzymatic blockage results in the buildup of lanosterol and other methylated precursor sterols, which are toxic to the cell.[2]
-
Impaired Fungal Growth: The culmination of these effects is the inhibition of fungal growth (fungistatic action) and, at higher concentrations, fungal cell death (fungicidal action).[2]
Figure 1: this compound's mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Quantitative Data: In Vitro Susceptibility
Table 1: In Vitro Susceptibility of Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Itraconazole | 0.125 - 2 | 0.25 | 2 |
| Ketoconazole | 0.06 - 1 | 0.125 | 1 |
| Fluconazole | 0.125 - 32 | 1 | 32 |
| Terbinafine | 0.008 - 0.256 | 0.016 | 0.256 |
| Griseofulvin | 0.03 - 1 | 0.5 | 1 |
Table 2: In Vitro Susceptibility of Trichophyton mentagrophytes
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Itraconazole | 0.25 - 2 | 0.5 | 2 |
| Ketoconazole | 0.125 - 1 | 0.25 | 1 |
| Fluconazole | 0.25 - 32 | 8 | 32 |
| Terbinafine | 0.016 - 0.256 | 0.03 | 0.256 |
| Griseofulvin | 0.06 - 1 | 0.5 | 1 |
Table 3: In Vitro Susceptibility of Microsporum canis
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Itraconazole | 0.031 - 4 | 1.52 | >4 |
| Ketoconazole | Data not available | Data not available | Data not available |
| Fluconazole | Data not available | Data not available | Data not available |
| Terbinafine | 0.002 - 1 | 1 | >1 |
| Griseofulvin | 0.5 - 4 | 1.44 | >4 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Dermatophytes (Adapted from CLSI M38-A2)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dermatophyte isolates (e.g., T. rubrum, T. mentagrophytes, M. canis)
-
Potato Dextrose Agar (PDA) or Oatmeal Agar
-
Sterile saline (0.85%) containing 0.05% Tween 80
-
Spectrophotometer
-
Incubator (28-30°C)
Procedure:
-
Antifungal Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to a stock concentration of 1600 µg/mL.
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium to yield final concentrations ranging from 0.03 to 16 µg/mL in the microtiter plate wells.
-
-
Inoculum Preparation:
-
Subculture the dermatophyte isolates onto PDA or oatmeal agar and incubate at 28-30°C for 7-14 days to encourage sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes.
-
Adjust the supernatant to a final concentration of 1-3 x 10³ CFU/mL using a spectrophotometer (by correlating absorbance to cell counts) or a hemocytometer.
-
-
Microdilution Plate Inoculation:
-
Pipette 100 µL of the appropriate this compound dilution into each well of a 96-well plate.
-
Add 100 µL of the adjusted fungal inoculum to each well.
-
Include a growth control well (100 µL of RPMI 1640 + 100 µL of inoculum) and a sterility control well (200 µL of RPMI 1640).
-
-
Incubation:
-
Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50-80% growth inhibition) compared to the growth control.
-
Figure 2: Experimental workflow for MIC determination via broth microdilution.
Protocol 2: In Vivo Dermatophytosis Model in Guinea Pigs
This protocol describes the induction and treatment of a dermatophyte infection in guinea pigs to evaluate the efficacy of topical this compound.
Materials:
-
Hartley guinea pigs (300-400 g)
-
Trichophyton mentagrophytes isolate
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline
-
Electric clippers and sterile razor
-
Topical this compound formulation (e.g., 1% cream)
-
Vehicle control cream
-
Sterile swabs
-
KOH solution (10-20%)
-
Microscope
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least 7 days.
-
Anesthetize the guinea pigs.
-
Shave an area of approximately 2x2 cm on the dorsum of each animal.
-
Gently abrade the shaved skin with a sterile razor to disrupt the stratum corneum without causing bleeding.
-
-
Infection:
-
Prepare a suspension of T. mentagrophytes conidia in sterile saline at a concentration of approximately 1 x 10⁷ CFU/mL.
-
Apply 50-100 µL of the fungal suspension to the abraded skin area.
-
-
Treatment:
-
Monitor the animals daily for the development of skin lesions (erythema, scaling, crusting), which typically appear within 7-10 days.
-
Once infection is established, randomize animals into treatment and control groups.
-
Apply a thin layer of the this compound cream or vehicle control to the infected area once daily for 14-21 days.
-
-
Efficacy Evaluation:
-
Clinical Scoring: Score the severity of lesions (e.g., on a scale of 0-4 for erythema, scaling, and crusting) at regular intervals throughout the treatment period.
-
Mycological Assessment: At the end of the treatment period, collect skin scrapings from the infected area.
-
Perform direct microscopic examination using KOH to visualize fungal elements.
-
Culture the scrapings on SDA to determine the presence of viable fungi. A mycological cure is defined as a negative KOH and culture result.
-
-
Figure 3: Workflow for the in vivo guinea pig dermatophytosis model.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound on human keratinocytes (HaCaT cells).
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions.
-
Include a vehicle control (DMEM with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Plot cell viability against this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Figure 4: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
This compound is a potent antifungal agent with a well-defined mechanism of action against dermatophytes. The protocols provided herein offer standardized methods for evaluating its in vitro efficacy, in vivo therapeutic potential, and cytotoxic profile. While specific MIC data for this compound against key dermatophytes were not found in the searched literature, the comparative data for other azoles, in conjunction with the provided protocols, will be valuable for researchers and drug development professionals in their studies of this compound. Further research to establish a comprehensive MIC profile for this compound against a wide range of clinical dermatophyte isolates is warranted.
References
Application Notes and Protocols for Studying Isoconazole in an Experimental Model of Vaginal Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vulvovaginal candidiasis (VVC), primarily caused by Candida albicans, is a prevalent mucosal infection affecting a large percentage of women globally. Isoconazole, a broad-spectrum imidazole antifungal agent, is utilized in the topical treatment of VVC. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts membrane integrity, leading to fungal cell death. This document provides detailed protocols for established in vitro and in vivo experimental models to study the efficacy and mechanism of this compound against vaginal candidiasis, intended to support research and drug development efforts.
Mechanism of Action: this compound against Candida albicans
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[1][2] The primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for converting lanosterol to ergosterol.[1][2] The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of this enzyme, blocking its function.[1] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately compromising the cell membrane's structure and function and inhibiting fungal growth.[1][2]
Quantitative Data Summary
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against common Candida species responsible for vaginal candidiasis. The MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
| Candida Species | Antifungal Agent | MIC90 (µg/mL) | Reference |
| Candida albicans | This compound | 0.12 | [3] |
| Candida glabrata | This compound | 0.5 | [3] |
Table 1: In Vitro Susceptibility of Candida Species to this compound.
Clinical Efficacy of this compound
Clinical studies have demonstrated the efficacy of this compound in treating VVC. The data below is derived from studies in human subjects.
| Treatment Regimen | Comparator Regimen | Mycological Cure Rate (1 Week) | Mycological Cure Rate (5 Weeks) | Clinical Cure Rate (14 Days) | Clinical Cure Rate (28 Days) | Reference |
| This compound (600 mg, single dose) | Clotrimazole (500 mg, single dose) | 98% | 78% | - | - | [4][5] |
| This compound (2 x 300 mg pessaries) | Econazole (2 x 150 mg pessaries) | - | - | 77.6% | 64.5% | [1] |
| This compound (local application) | This compound + Oral Itraconazole | 65% (Laboratory Cure) | - | 70% | - | [6] |
Table 2: Clinical and Mycological Cure Rates of this compound in Vaginal Candidiasis.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology to determine the MIC of this compound.
Materials:
-
Candida isolates
-
Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture Candida isolates on SDA plates at 35°C for 24-48 hours.
-
Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Stock and Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well containing the antifungal dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the MIC as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control. This can be assessed visually or with a spectrophotometer.
-
Protocol 2: Reconstituted Human Vaginal Epithelium (RHVE) Model
This in vitro model provides a three-dimensional tissue structure that mimics the human vaginal mucosa.
Materials:
-
Commercially available RHVE tissue inserts (e.g., from SkinEthic Laboratories)
-
Maintenance medium for RHVE
-
Candida albicans culture
-
Phosphate-buffered saline (PBS)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Materials for histology (formalin, paraffin, PAS stain)
Procedure:
-
Tissue Equilibration:
-
Upon receipt, place the RHVE inserts in 12-well plates with maintenance medium.
-
Equilibrate the tissues at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Infection:
-
Prepare a suspension of C. albicans at a concentration of 2 x 10^6 cells/mL in the maintenance medium.
-
Remove the equilibration medium and add 1 mL of the C. albicans suspension to the apical surface of the RHVE.
-
For control tissues, add 1 mL of sterile maintenance medium.
-
Incubate the infected tissues at 37°C in a 5% CO2 environment for 12-24 hours.[7]
-
-
Application of this compound:
-
After the initial infection period, remove the medium containing non-adherent yeast.
-
Add fresh medium containing the desired concentration of this compound to the apical chamber. A vehicle control should also be included.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Assessment of Efficacy:
-
Tissue Damage: Measure the release of LDH into the culture medium as an indicator of cytotoxicity.[8]
-
Fungal Invasion: Fix the tissues in formalin, embed in paraffin, and perform Periodic acid-Schiff (PAS) staining to visualize fungal elements within the tissue layers.
-
Fungal Burden: Tissues can be homogenized, and serial dilutions plated on SDA to determine the CFU per tissue.
-
Protocol 3: Murine Model of Vaginal Candidiasis
This in vivo model is widely used to assess the efficacy of antifungal agents in a setting that mimics human infection.[9][10]
Materials:
-
Female mice (e.g., ICR, BALB/c, or CBA/J strains, 6-8 weeks old)[9][11]
-
Estradiol valerate
-
Sesame oil
-
Candida albicans culture (e.g., strain SC5314)
-
This compound formulation for intravaginal administration (e.g., cream or suppository)
-
Vehicle control formulation
-
Sterile PBS
-
Micropipettor and sterile tips
Procedure:
-
Induction of Pseudoestrus:
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth at 30°C with shaking for 14-18 hours.
-
Wash the yeast cells twice with sterile PBS by centrifugation.
-
Resuspend the cells in PBS and adjust the concentration to 2.5 x 10^6 blastospores in 20 µL.
-
-
Vaginal Inoculation:
-
Under appropriate restraint, gently inoculate 20 µL of the yeast suspension into the vaginal lumen using a micropipettor.[11]
-
-
Treatment with this compound:
-
Initiate treatment 24 hours post-inoculation to allow for the establishment of infection.
-
Divide the mice into treatment groups: Vehicle control, this compound, and optionally a positive control (e.g., fluconazole).
-
Administer the formulations intravaginally according to the desired dosing regimen (e.g., once daily for 3-7 days).
-
-
Assessment of Fungal Burden:
-
At selected time points post-treatment (e.g., 2, 5, and 7 days), perform a vaginal lavage by introducing and aspirating 100 µL of sterile PBS into the vaginal cavity multiple times.[1]
-
Perform serial dilutions of the lavage fluid in PBS.
-
Plate 10-50 µL of each dilution onto SDA plates.
-
Incubate at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL of lavage fluid.[1]
-
Calculate the log reduction in CFU for the this compound-treated group compared to the vehicle control group.
-
References
- 1. Feasibility of Histological Scoring and Colony Count for Evaluating Infective Severity in Mouse Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Candida albicans promotes invasion and colonisation of Candida glabrata in a reconstituted human vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models of Vaginal Candidiasis and Their Relevance to Human Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of itraconazole on the vaginal candidiasis under different immunity conditions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of three different anti-fungus drugs on Candida albicans of murine vaginal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Release of Isoconazole Nitrate from Various Suppository Bases
Introduction
Isoconazole nitrate is a broad-spectrum azole antifungal agent commonly used in the topical treatment of vaginal candidiasis. The efficacy of a vaginal suppository is highly dependent on the rate and extent of drug release from its base at the site of action. The choice of suppository base, whether lipophilic (fatty) or hydrophilic (water-soluble), is a critical factor that governs the release characteristics of the active pharmaceutical ingredient (API). This application note provides a summary of in vitro methods to characterize and compare the release of this compound nitrate from different hydrophilic and lipophilic suppository bases. The protocols detailed herein are based on established methodologies for the quality control and formulation development of vaginal suppositories.
Materials and Methods
Materials
-
API: this compound Nitrate
-
Hydrophilic Bases: Polyethylene Glycol (PEG) 6000, PEG 4000, PEG 1500
-
Lipophilic Bases: Witepsol H15, Novata BD, Cremao
-
Reagents: Phosphate buffer, Sodium Lauryl Sulfate, Sabouraud Dextrose Agar, Mueller-Hinton Agar, Glucose, Methylene Blue Dye.
-
Microorganism: Candida albicans (e.g., ATCC 10231 or Institute Pasteur 628).[1]
Equipment
-
Suppository molds
-
Water bath
-
Homogenizer
-
UV-Vis Spectrophotometer
-
Incubator
-
Autoclave
-
Petri dishes
-
Calipers
Experimental Protocols
Protocol 1: Preparation of this compound Nitrate Suppositories
This protocol describes the fusion method for preparing vaginal suppositories.[1]
-
Calibration of Suppository Molds:
-
Prepare a series of blank suppositories using each base.
-
Weigh the suppositories individually and calculate the average weight for each base.
-
Melt a known quantity of the base and determine its volume to calculate the density of each base. This information is used to determine the amount of base that will be displaced by the active drug.
-
-
Melting the Base:
-
Based on the calibration data, weigh the required amount of the suppository base.
-
For hydrophilic bases (PEGs), melt the base in a water bath at approximately 65°C.
-
For lipophilic bases (Witepsol, Novata, Cremao), melt the base in a water bath at approximately 45°C.
-
-
Incorporation of this compound Nitrate:
-
Weigh the required amount of this compound nitrate powder (e.g., to achieve 25 mg per suppository).
-
Gradually add the this compound nitrate powder to the molten base while stirring continuously to ensure a homogenous dispersion.
-
-
Molding the Suppositories:
-
Pour the molten, medicated mixture into the suppository molds.
-
Allow the suppositories to cool and solidify at room temperature.
-
Once solidified, carefully remove the suppositories from the molds.
-
-
Quality Control:
-
Perform weight variation and drug content uniformity tests on the prepared suppositories to ensure they meet pharmacopeial standards.
-
Protocol 2: In Vitro Dissolution Testing
This protocol outlines the procedure for determining the drug release rate from the suppositories using a standard dissolution apparatus.
-
Preparation of Dissolution Medium:
-
Setting up the Dissolution Apparatus:
-
Use USP Apparatus 1 (Basket Method) or Apparatus 2 (Paddle Method). For hydrophilic bases, the basket or paddle method is suitable. For lipophilic bases which may float, a modified flow-through cell or the paddle method with a sinker may be more appropriate.[3][5]
-
Fill the dissolution vessels with 900 mL of the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the rotation speed (e.g., 50 rpm).[3]
-
-
Dissolution Test:
-
Place one suppository in each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples.
-
Analyze the concentration of this compound nitrate in each sample using a validated UV-Vis spectrophotometric method at the appropriate wavelength.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: Physicochemical Diffusion (Agar Diffusion Assay)
This protocol describes a method to evaluate the diffusion of the drug from the suppository base into an agar gel.
-
Preparation of Agar Plates:
-
Prepare a suitable agar gel (e.g., 2% w/v) in a buffer solution.
-
Pour the molten agar into petri dishes and allow it to solidify.
-
-
Sample Application:
-
Create uniform wells in the agar plates using a sterile borer.
-
Place a known weight of each suppository formulation into the wells.
-
-
Incubation:
-
Incubate the plates at 37°C for a specified period (e.g., 24 hours).
-
-
Measurement and Analysis:
-
After incubation, measure the diameter of the zone of diffusion. This can be visualized by incorporating a pH indicator in the agar if the drug substance has acidic or basic properties.[1]
-
A larger diameter indicates a greater diffusion of the drug from the base.
-
Protocol 4: Microbiological Assay (Disk Diffusion Method)
This protocol determines the antifungal activity of the released drug against Candida albicans.
-
Preparation of Inoculum:
-
Preparation of Agar Plates:
-
Application of Suppositories:
-
Place one suppository of each formulation onto the center of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 24-48 hours.[8]
-
-
Measurement and Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the suppository where fungal growth is prevented) in millimeters using calipers.[8]
-
A larger zone of inhibition corresponds to a greater release of the active antifungal agent.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison. Below are examples of how the data can be presented.
Table 1: In Vitro Dissolution of this compound Nitrate from Different Suppository Bases (Representative Data)
| Time (min) | PEG 6000 (% Released) | PEG 4000 (% Released) | Witepsol H15 (% Released) | Cremao (% Released) |
| 15 | 45 | 35 | 15 | 5 |
| 30 | 70 | 60 | 30 | 12 |
| 45 | 85 | 78 | 42 | 18 |
| 60 | 95 | 90 | 55 | 25 |
| 90 | >99 | 98 | 70 | 35 |
| 120 | >99 | >99 | 82 | 45 |
Table 2: Physicochemical Diffusion and Microbiological Inhibition Zones (Representative Data)
| Suppository Base | Physicochemical Diffusion Zone Diameter (mm) | Microbiological Inhibition Zone Diameter (mm) |
| PEG 6000 | 35 | 45 |
| PEG 4000 | 32 | 42 |
| PEG 1500 | 28 | 38 |
| Witepsol H15 | 20 | 30 |
| Novata BD | 18 | 25 |
| Cremao | 15 | 22 |
Expected Results
Based on the physicochemical properties of the suppository bases, the following release patterns are generally observed:
-
Hydrophilic Bases (PEGs): These bases dissolve in aqueous fluids. The release rate of this compound nitrate is typically faster from PEG bases. The rate of release is often inversely proportional to the molecular weight of the PEG; therefore, the expected order of release is PEG 1500 > PEG 4000 > PEG 6000. However, other formulation factors can influence this. Studies have shown the release order to be PEG 6000 > PEG 4000 > PEG 1500.[1]
-
Lipophilic Bases (Witepsol, Novata, Cremao): These bases melt at body temperature. The release of a slightly lipophilic drug like this compound nitrate involves partitioning from the molten base into the surrounding aqueous fluids. This process is generally slower compared to release from dissolving bases. The release rates among different lipophilic bases can vary depending on their specific composition and surfactant properties. The general trend observed is that polyethylene glycols provide a faster and more extensive release compared to lipophilic bases like Witepsol H15, Novata BD, and Cremao.[1][9]
Visualization of Experimental Workflows
Caption: Experimental workflow for the preparation and in vitro evaluation of this compound nitrate suppositories.
Conclusion
The selection of a suppository base is a critical parameter in the formulation of this compound nitrate vaginal suppositories, as it significantly influences the in vitro drug release profile. The protocols described in this application note provide a framework for researchers to systematically evaluate and compare the performance of different hydrophilic and lipophilic bases. In general, hydrophilic bases like polyethylene glycols are expected to provide a faster and more complete release of this compound nitrate compared to lipophilic bases. These in vitro methods are essential tools for formulation optimization and for ensuring the quality and efficacy of the final drug product.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Solubility and Dissolution Properties of Clotrimazole by Solid Dispersions and Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fip.org [fip.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 8. Disk Diffusion Method for Determining Susceptibilities of Candida spp. to MK-0991 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isoconazole
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Isoconazole Nitrate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols and methods described herein are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a broad-spectrum azole antifungal agent.[1] Accurate and reliable analytical methods are essential for determining its concentration in pharmaceutical products to ensure safety and efficacy.[1] HPLC is a powerful technique for this purpose, offering high specificity and the ability to separate the active pharmaceutical ingredient (API) from excipients and degradation products.[1][2] This application note details a stability-indicating HPLC method, crucial for assessing the stability of this compound in various environmental conditions.[1][3]
Principle of the Method
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar molecule, is retained by the stationary phase. By using an appropriate mobile phase, this compound is then eluted and separated from other components in the sample. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard, detected by a UV detector at a specific wavelength.
Data Presentation: Chromatographic Conditions
Several HPLC methods have been developed for the analysis of this compound. The following table summarizes the key chromatographic parameters from various validated methods, providing a comparative overview.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | ACE C18 (150 x 4.6 mm, 5 µm)[3][4] | Phenomenex ODS C18 (250 x 4.6 mm, 5 µm)[4][5] | C18 BDS (100 mm × 4.6 mm)[6] |
| Mobile Phase | Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v)[3][4] | Methanol : Water (80:20, v/v)[4][5] | Acetonitrile : 0.05 M Ammonium Acetate buffer, pH 6 (70:30, v/v)[6] |
| Flow Rate | 1.5 mL/min[3][4] | 1.0 mL/min[4][5] | 1.0 mL/min[6] |
| Detection Wavelength | 240 nm[3][4] | 220 nm[4][5] | 254 nm[6] |
| Column Temperature | 40°C[3][4] | 25°C[4][5] | Not Specified |
| Injection Volume | 20 µL[3][4] | 20 µL[4][5] | Not Specified |
| Run Time | 10 min[3][4] | Not Specified | 11.77 min[6] |
| Diluent | Methanol : Water (70:30, v/v)[3][4] | Mobile Phase | Not Specified |
Experimental Protocol
This protocol describes a stability-indicating HPLC method for the determination of this compound nitrate in cream formulations.
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.[2]
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Chemicals
-
This compound Nitrate reference standard
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)[2]
-
Water (HPLC grade or purified)[2]
-
Sodium dihydrogen phosphate[2]
-
Phosphoric acid or Sodium hydroxide (for pH adjustment)
Preparation of Solutions
4.3.1. Mobile Phase (Method 1) Prepare a mixture of sodium dihydrogen phosphate buffer and methanol in a 27:73 (v/v) ratio.[3][4] Filter through a 0.45 µm membrane filter and degas before use.
4.3.2. Standard Stock Solution Accurately weigh about 25 mg of this compound Nitrate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This will give a stock solution of approximately 1000 µg/mL.
4.3.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the diluent (Methanol:Water, 70:30 v/v) to obtain concentrations in the linear range (e.g., 15-240 µg/mL).[2][7]
Sample Preparation (for Cream)
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound nitrate into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Methanol:Water, 70:30 v/v).
-
Sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Method 1 of the data table.
-
Inject 20 µL of each working standard solution and the prepared sample solution.
-
Record the chromatograms and measure the peak area for this compound.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and check for parameters like tailing factor, theoretical plates, and relative standard deviation (RSD) of the peak areas. The RSD should be less than 2%.
Calculation
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[1] This involves subjecting the drug to stress conditions such as acid, base, oxidation, and light.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl.[4][8]
-
Base Hydrolysis: Treat the drug solution with 0.1 M and 1 M NaOH. This compound is known to be unstable under alkaline conditions.[1][4][8]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.[4][8]
-
Photostability: Expose the drug solution to UV light.[4]
The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-separated from the parent drug peak.
Visualizations
Experimental Workflow```dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study of the forced degradation of this compound nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the UV-Vis Spectrophotometric Quantification of Isoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of isoconazole nitrate using UV-Vis spectrophotometry. This cost-effective and rapid analytical technique is suitable for the determination of this compound nitrate in pharmaceutical formulations. The protocols provided are based on validated methods to ensure accuracy and reliability.
Introduction to this compound Nitrate and its Quantification
This compound nitrate is an imidazole antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and molds. It is the nitrate salt of this compound and is commonly used in topical formulations for the treatment of fungal skin infections. The chemical structure of this compound, with its imidazole and dichlorinated phenyl rings, contains chromophores that absorb ultraviolet (UV) radiation, making it suitable for quantification by UV-Vis spectrophotometry. The accuracy of the dosage in pharmaceutical products is crucial for therapeutic efficacy and safety, necessitating reliable analytical methods for its quantification.
Principle of UV-Vis Spectrophotometry for this compound Nitrate Analysis
UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For the quantification of this compound nitrate, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.
Experimental Protocols
Protocol 1: Standard UV-Vis Spectrophotometric Assay
This protocol outlines the standard procedure for the quantification of this compound nitrate in a solution.
1. Instrumentation and Materials:
-
Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound Nitrate reference standard
-
Ethanol (analytical grade)
2. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 100 mg of this compound nitrate reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with ethanol to obtain a stock solution of 1000 µg/mL.
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions by appropriate dilution with ethanol to cover a concentration range of 50-150 µg/mL.[1]
4. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan one of the working standard solutions over the UV range of 200-400 nm against an ethanol blank.
-
The wavelength at which maximum absorbance occurs is the λmax. For this compound nitrate in ethanol, the λmax is typically observed between 274 nm and 282 nm.[1]
5. Calibration Curve Construction:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
6. Sample Preparation and Analysis:
-
Prepare a sample solution of the pharmaceutical formulation in ethanol, ensuring the final concentration falls within the linearity range of the calibration curve. This may involve extraction and filtration steps for semi-solid dosage forms.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound nitrate in the sample using the equation from the calibration curve.
Protocol 2: Derivative Spectrophotometry for Formulations
Derivative spectrophotometry can be employed to enhance specificity, especially when excipients in a formulation interfere with the absorbance at the primary λmax.
1. Instrumentation and Software:
-
Double beam UV-Visible spectrophotometer with derivative spectroscopy capabilities.
-
Software capable of calculating second-derivative spectra.
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in Protocol 1. A linearity range of 100-500 µg/mL has been reported for this method.[2][3]
3. Spectral Acquisition and Analysis:
-
Record the UV spectra of the standard and sample solutions from 200 to 400 nm.
-
Calculate the second-derivative spectra for all recorded spectra.
-
The quantification is typically performed at a zero-crossing point of the interfering substance or at a peak in the derivative spectrum where the analyte shows a significant response. For this compound nitrate, a wavelength of 289.2 nm has been used for the second-derivative measurement.[2]
4. Calibration and Quantification:
-
Construct a calibration curve by plotting the amplitude of the second-derivative signal at the chosen wavelength against the concentration of the standard solutions.
-
Determine the concentration of this compound nitrate in the sample solution from the calibration curve.
Data Presentation
The quantitative data for the UV-Vis spectrophotometric methods for this compound nitrate quantification are summarized in the tables below.
Table 1: Method Validation Parameters for Standard UV-Vis Spectrophotometry
| Parameter | Result |
| Wavelength (λmax) | 274 - 282 nm[1] |
| Solvent | Ethanol[1] |
| Linearity Range | 50 - 150 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | Method Dependent |
| Limit of Quantification (LOQ) | Method Dependent |
Table 2: Method Validation Parameters for Second-Derivative UV-Vis Spectrophotometry
| Parameter | Result |
| Wavelength | 289.2 nm[2] |
| Solvent | Ethanol[2] |
| Linearity Range | 100 - 500 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (Recovery %) | 99.67%[2][3] |
| Limit of Detection (LOD) | 2.63 µg/mL |
| Limit of Quantification (LOQ) | 8.78 µg/mL |
Mandatory Visualizations
Caption: Experimental workflow for UV-Vis spectrophotometric quantification.
Caption: Logical relationship of method validation parameters.
References
Application Notes and Protocols for Isoconazole-Loaded Invasomal Gel for Enhanced Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of an isoconazole-loaded invasomal gel. This advanced topical delivery system is designed to enhance the antifungal efficacy of this compound, a broad-spectrum antimycotic agent, by improving its skin penetration and providing sustained release.[1]
Introduction
Fungal skin infections are a prevalent global health issue. This compound is a potent antifungal agent commonly used in topical formulations.[1][2] However, conventional formulations may have limitations in drug delivery to the site of infection. Invasomes, novel lipid-based vesicular carriers containing terpenes, offer a promising strategy to overcome the stratum corneum barrier, enhancing drug permeation and therapeutic outcomes.[1][3][4] This document outlines the preparation of an this compound-loaded invasomal gel, its physicochemical characterization, and methods to assess its in vitro drug release and antifungal activity against Candida albicans.
Data Summary
The following tables summarize the key quantitative data from the formulation and evaluation of different this compound-loaded invasomal gel formulations.
Table 1: Composition and Physicochemical Properties of this compound Invasomal Gel Formulations (IG1-IG5)
| Formulation Code | Carbopol 934p (%) | Appearance | Consistency | Homogeneity | After-feel | pH | Drug Content (%) |
| IG1 | 1.0 | Transparent | Easily Pourable | Good | Smooth | 6.8 ± 0.05 | 98.23 ± 0.45 |
| IG2 | 1.5 | Transparent | Good | Good | Smooth | 6.9 ± 0.04 | 98.56 ± 0.38 |
| IG3 | 2.0 | Transparent | Good | Good | Smooth | 6.8 ± 0.06 | 98.89 ± 0.22 |
| IG4 | 2.5 | Transparent | Very Good | Good | Smooth | 6.9 ± 0.03 | 99.12 ± 0.15 |
| IG5 | 3.0 | Transparent | Good | Good | Smooth | 6.7 ± 0.07 | 98.47 ± 0.31 |
Data adapted from a representative study. The IG4 formulation was identified as the optimized formulation based on its desirable consistency and high drug content.[1][5]
Table 2: In Vitro Cumulative Percent Drug Release of this compound Invasomal Gel Formulations
| Time (hours) | IG1 (%) | IG2 (%) | IG3 (%) | IG4 (%) | IG5 (%) |
| 1 | 15.2 ± 0.28 | 13.8 ± 0.31 | 12.5 ± 0.25 | 11.2 ± 0.18 | 10.1 ± 0.22 |
| 2 | 28.4 ± 0.45 | 25.6 ± 0.39 | 23.1 ± 0.33 | 20.7 ± 0.26 | 18.9 ± 0.29 |
| 4 | 45.8 ± 0.51 | 42.3 ± 0.48 | 39.8 ± 0.41 | 36.4 ± 0.35 | 33.5 ± 0.38 |
| 6 | 63.2 ± 0.63 | 59.8 ± 0.55 | 56.4 ± 0.49 | 52.1 ± 0.42 | 48.7 ± 0.46 |
| 8 | 78.9 ± 0.72 | 75.4 ± 0.68 | 71.9 ± 0.61 | 68.2 ± 0.53 | 64.3 ± 0.57 |
| 12 | 99.8 ± 0.85 | 99.2 ± 0.79 | 99.1 ± 0.72 | 98.95 ± 0.32 | 98.6 ± 0.69 |
The IG4 formulation exhibited a sustained drug release profile over 12 hours, which is desirable for maintaining therapeutic drug concentrations at the site of infection.[1][5]
Table 3: Antifungal Activity (Zone of Inhibition) of Optimized this compound Invasomal Gel (IG4) against Candida albicans
| Concentration (µg/mL) | Zone of Inhibition (mm) - Standard this compound | Zone of Inhibition (mm) - IG4 Formulation |
| 10 | 15.3 ± 0.58 | 14.8 ± 0.45 |
| 20 | 18.6 ± 0.64 | 19.2 ± 0.52 |
| 30 | 22.1 ± 0.71 | 22.8 ± 0.68 |
The IG4 formulation demonstrated comparable antifungal activity to the standard this compound, indicating that the encapsulation process does not compromise the drug's efficacy.[1]
Experimental Protocols
Preparation of this compound-Loaded Invasomes
This protocol describes the preparation of this compound-loaded invasomes using the thin-film hydration technique.
Materials:
-
This compound nitrate
-
Soya Phosphatidylcholine (Lecithin)
-
Terpene (e.g., Limonene or Cineole)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round bottom flask
-
Rotary evaporator
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh this compound nitrate, soya phosphatidylcholine, and the chosen terpene.
-
Dissolve the weighed components in ethanol in a round bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature of 40-60°C until a thin, dry lipid film is formed on the inner wall of the flask.
-
Flush the flask with nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.
-
Vortex the resulting suspension for 5 minutes to form multilamellar vesicles.
-
Sonicate the suspension using a bath sonicator for 5-10 minutes to reduce the vesicle size and obtain a homogenous invasomal dispersion.
Formulation of this compound-Loaded Invasomal Gel
This protocol details the incorporation of the prepared invasomes into a gel base.
Materials:
-
This compound-loaded invasomal dispersion
-
Carbopol 934p
-
Triethanolamine
-
Propylene glycol (optional, as a humectant)
-
Methylparaben and Propylparaben (as preservatives)
-
Purified water
-
Beakers
-
Magnetic stirrer
Procedure:
-
Disperse the required amount of Carbopol 934p in purified water with continuous stirring using a magnetic stirrer until a lump-free dispersion is obtained.
-
Allow the Carbopol 934p dispersion to swell for 24 hours.
-
Add preservatives and propylene glycol (if used) to the dispersion and mix well.
-
Slowly add the prepared this compound-loaded invasomal dispersion to the Carbopol 934p base with gentle stirring.
-
Neutralize the gel by adding triethanolamine dropwise while stirring until a transparent gel of the desired consistency is formed.
-
Sonicate the final gel for a few minutes to remove any entrapped air bubbles.
Characterization of the Invasomal Gel
a) Physical Examination:
-
Visually inspect the prepared gel for its color, clarity, and homogeneity.
-
Assess the consistency and feel of the gel upon application to a smooth surface.
b) pH Measurement:
-
Calibrate a digital pH meter using standard buffer solutions (pH 4, 7, and 9).
-
Disperse 1 g of the gel in 100 mL of distilled water and measure the pH of the dispersion.
c) Drug Content Uniformity:
-
Accurately weigh 1 g of the invasomal gel and dissolve it in a suitable solvent (e.g., methanol or a mixture of PBS and methanol).
-
Filter the solution to remove any undissolved excipients.
-
Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the λmax of this compound (approximately 272 nm).[6]
-
Calculate the drug content using a standard calibration curve of this compound.
d) In Vitro Drug Release Study:
-
Use a Franz diffusion cell for the in vitro release study.
-
Fill the receptor compartment with a suitable release medium (e.g., PBS pH 7.4) and maintain the temperature at 37 ± 1°C with constant stirring.[6]
-
Place a dialysis membrane (previously soaked in the release medium) between the donor and receptor compartments.
-
Apply a known quantity of the invasomal gel to the dialysis membrane in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw an aliquot of the release medium from the receptor compartment and replace it with an equal volume of fresh medium to maintain sink conditions.[6]
-
Analyze the withdrawn samples for this compound content using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Antifungal Activity Assay (Zone of Inhibition)
This protocol describes the agar well diffusion method to evaluate the antifungal activity against Candida albicans.
Materials:
-
Pure culture of Candida albicans
-
Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar (MHA) supplemented with glucose
-
Sterile petri dishes
-
Sterile cotton swabs
-
Micropipettes
-
Incubator
-
This compound invasomal gel (test)
-
Standard this compound solution or gel (positive control)
-
Invasomal gel without the drug (negative control)
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Prepare a fungal inoculum of Candida albicans and adjust its turbidity to a 0.5 McFarland standard.
-
Evenly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn culture.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Carefully add a known concentration of the this compound invasomal gel, standard this compound, and the negative control into separate wells.
-
Incubate the plates at 25-37°C for 24-48 hours.[6]
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Visualizations
Mechanism of Action of this compound
This compound's primary antifungal action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] This is achieved by inhibiting the enzyme lanosterol 14α-demethylase.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparation of this compound Invasomal Gel
This diagram outlines the key steps involved in the formulation of the this compound-loaded invasomal gel.
Caption: Workflow for this compound Invasomal Gel Preparation.
Logical Flow of Antifungal Activity Evaluation
This diagram illustrates the process of evaluating the antifungal efficacy of the prepared gel.
Caption: Evaluation of Antifungal Activity.
References
- 1. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 2. iajps.com [iajps.com]
- 3. Mechanism of action of Isoconazole_Chemicalbook [chemicalbook.com]
- 4. Optimization of valencene containing lipid vesicles for boosting the transungual delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isoconazole Resistance in Candida albicans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on isoconazole resistance in Candida albicans.
Frequently Asked Questions (FAQs)
Q1: We are observing high Minimum Inhibitory Concentration (MIC) values for this compound against our C. albicans isolates. What are the common resistance mechanisms?
A1: High this compound MICs in C. albicans are typically attributed to one or a combination of the following mechanisms:
-
Target Site Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of this compound to the enzyme.[1][2]
-
Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) leads to the active removal of this compound from the cell.[3][4][5]
-
Biofilm Formation: C. albicans biofilms exhibit inherent drug resistance due to a protective extracellular matrix, altered metabolic states of the cells within the biofilm, and the presence of persister cells.[5][6][7]
Q2: How can we experimentally confirm the mechanism of this compound resistance in our C. albicans strains?
A2: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the ERG11 gene: Identify point mutations known to be associated with azole resistance.
-
Perform quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of CDR1, CDR2, and MDR1 genes. A significant increase in expression (typically a fold change >2) in resistant isolates compared to susceptible controls is indicative of efflux pump overexpression.[1][8][9]
-
Conduct an Efflux Pump Activity Assay: Use a fluorescent substrate like Rhodamine 6G to functionally assess the activity of efflux pumps.
-
Evaluate Biofilm Formation and Susceptibility: Quantify biofilm formation and test the susceptibility of the biofilm to this compound, as resistance is often significantly higher in biofilms.[6][7]
Q3: Our isolates show overexpression of efflux pumps. What strategies can we use to overcome this resistance?
A3: Efflux pump-mediated resistance can be addressed through several strategies:
-
Combination Therapy: Combining this compound with an efflux pump inhibitor can restore its efficacy. While specific inhibitors are still largely experimental, some compounds like curcumin have shown promise in laboratory settings.[4][7][10][11][12]
-
Adjuvant Therapy: Using agents that disrupt the fungal cell membrane or its energy metabolism can indirectly inhibit efflux pump function.
-
Novel Drug Formulations: Encapsulating this compound in nanoparticles or other delivery systems may bypass efflux pumps and increase intracellular drug concentration.
Q4: We are considering combination therapy. Which drugs are known to have synergistic effects with azoles like this compound?
A4: Echinocandins, such as micafungin, have demonstrated synergistic or indifferent in vitro activity when combined with azoles against Candida species.[13][14][15][16] This combination targets both the cell membrane (azoles) and cell wall synthesis (echinocandins). Combination therapy may be a viable approach for treating difficult infections.[17]
Troubleshooting Guides
Issue 1: Inconsistent MIC results for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure strict adherence to the CLSI M27-A3 protocol for inoculum preparation to achieve a standardized cell density. |
| Reading of endpoints | For azoles, the MIC is defined as the lowest concentration that produces a prominent decrease in turbidity (≥50% reduction) compared to the growth control. Visual reading can be subjective; using a spectrophotometer can improve consistency. |
| Media and incubation conditions | Use RPMI 1640 medium and incubate at 35°C for 24-48 hours as recommended by CLSI guidelines. |
Issue 2: No significant overexpression of CDR1, CDR2, or MDR1 is detected, but the strain is still resistant.
| Possible Cause | Troubleshooting Step |
| ERG11 mutations are the primary mechanism. | Sequence the ERG11 gene to check for known resistance-conferring mutations. |
| Biofilm formation | If experiments are conducted with planktonic cells, the resistance may be specific to the biofilm mode of growth. Perform biofilm susceptibility testing. |
| Other resistance mechanisms | Less common mechanisms, such as alterations in the ergosterol biosynthesis pathway downstream of Erg11p, may be involved. |
Data Presentation
Table 1: Representative MICs for Azole-Susceptible and -Resistant Candida albicans
| Antifungal Agent | MIC Range (μg/mL) for Susceptible Strains | MIC Range (μg/mL) for Resistant Strains |
| Fluconazole | 0.25 - 2 | 8 - >256 |
| Voriconazole | 0.015 - 0.125 | 0.25 - >32 |
| Itraconazole | 0.015 - 0.25 | 0.5 - >32 |
Note: Data is compiled from multiple sources and primarily focuses on fluconazole, voriconazole, and itraconazole as comprehensive this compound-specific comparative data is limited. The resistance mechanisms are conserved across the azole class.[2][6]
Table 2: Fold Change in Gene Expression in Azole-Resistant C. albicans Isolates
| Gene | Fold Change Range in Resistant Isolates (Compared to Susceptible) | Primary Function |
| CDR1 | 2 to >50 | ABC Transporter (Efflux Pump) |
| CDR2 | 2 to >30 | ABC Transporter (Efflux Pump) |
| MDR1 | 2 to >20 | MFS Transporter (Efflux Pump) |
| ERG11 | 2 to >10 | Lanosterol 14α-demethylase (Drug Target) |
Note: Fold change can vary significantly between isolates depending on the specific resistance mechanism and regulatory mutations.[1][3][8][9]
Table 3: Synergistic Effects of Combination Therapy against Azole-Resistant C. albicans
| Drug Combination | Observed Effect | Potential Mechanism |
| This compound + Micafungin | Synergistic/Indifferent | Dual targeting of cell membrane and cell wall synthesis. |
| This compound + Curcumin | Synergistic | Inhibition of efflux pumps by curcumin, increasing intracellular this compound concentration.[4][10][12] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the CLSI M27-A3 guidelines.
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a drug-free well as a growth control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
Grow this compound-susceptible and -resistant C. albicans isolates to mid-log phase in a suitable broth medium.
-
Extract total RNA using a commercial kit following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for CDR1, CDR2, MDR1, ERG11, and a housekeeping gene (e.g., ACT1).
-
Use a suitable qPCR master mix and run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression in the resistant isolates compared to the susceptible isolates using the ΔΔCt method.
-
Protocol 3: Rhodamine 6G (R6G) Efflux Assay
-
Cell Preparation:
-
Grow C. albicans to mid-log phase, harvest the cells by centrifugation, and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS without glucose and incubate for 1-2 hours at 30°C to de-energize the cells.
-
-
R6G Loading:
-
Add R6G to the de-energized cell suspension to a final concentration of 10 µM and incubate for 30 minutes.
-
Centrifuge the cells and wash with PBS to remove extracellular R6G.
-
-
Efflux Measurement:
-
Resuspend the R6G-loaded cells in PBS containing 2% glucose to energize the cells and initiate efflux.
-
Take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Centrifuge the aliquots and measure the fluorescence of the supernatant (excitation ~525 nm, emission ~555 nm).
-
An increase in fluorescence over time indicates active efflux of R6G.
-
Protocol 4: XTT Assay for Biofilm Susceptibility
-
Biofilm Formation:
-
Adjust a C. albicans suspension to 1 x 10^7 cells/mL in RPMI 1640.
-
Add 100 µL of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Antifungal Treatment:
-
Gently wash the biofilms with PBS to remove non-adherent cells.
-
Add fresh RPMI 1640 containing serial dilutions of this compound to the wells.
-
Incubate for a further 24 hours.
-
-
XTT Assay:
-
Wash the biofilms again with PBS.
-
Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) and add a menadione solution (e.g., 1 µM final concentration).
-
Add the XTT/menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 490 nm. A reduction in absorbance in the treated wells compared to the untreated control indicates a reduction in metabolic activity and thus susceptibility of the biofilm to the drug.
-
Mandatory Visualizations
References
- 1. CDR1, CDR2, MDR1 and ERG11 expression in azole resistant Сandida albicans isolated from HIV-infected patients in city of Moscow - Voropaev - Russian Journal of Infection and Immunity [iimmun.ru]
- 2. brieflands.com [brieflands.com]
- 3. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 4. Curcumin acts synergistically with fluconazole to sensitize a clinical isolate of Candida albicans showing a MDR phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms in Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Drug Resistance in a Clinical C. albicans Strain Using Photoactivated Curcumin as an Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. Overcoming Drug Resistance in a Clinical C. albicans Strain Using Photoactivated Curcumin as an Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. In vitro antifungal combination effects of micafungin with fluconazole, voriconazole, amphotericin B, and flucytosine against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activities of micafungin against 315 invasive clinical isolates of fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoconazole for In Vitro Fungal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of isoconazole in in vitro fungal inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a broad-spectrum imidazole antifungal agent.[1][2] Its principal mechanism of action is the disruption of the fungal cell membrane's integrity and function by inhibiting the biosynthesis of ergosterol, a crucial component unique to fungi.[1][3] this compound specifically targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][3][4] This inhibition halts the conversion of lanosterol to ergosterol, leading to several detrimental effects on the fungal cell:[1][3]
-
Ergosterol Depletion: The lack of ergosterol disrupts the membrane's structure, increasing its permeability and causing essential intracellular components to leak out.[1][3]
-
Accumulation of Toxic Intermediates: The blockage results in the buildup of lanosterol and other toxic methylated sterols within the cell membrane, further compromising its function.[1][3]
-
Inhibition of Growth: These disruptions collectively impair cell growth, division, and overall viability, leading to either a fungistatic (growth-inhibiting) or fungicidal (cell-killing) effect.[1][3]
Caption: this compound inhibits Lanosterol 14α-demethylase, blocking ergosterol synthesis.
Q2: What is a Minimum Inhibitory Concentration (MIC) and how is it determined for this compound?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] For this compound and other antifungals, the MIC is a critical measure of its potency against a specific fungal strain. The gold standard for determining the MIC is the broth microdilution method, as standardized by institutions like the Clinical and Laboratory Standards Institute (CLSI).[5][6] The general workflow involves preparing serial dilutions of this compound, inoculating them with a standardized fungal suspension, incubating the plates, and then visually or spectrophotometrically determining the lowest concentration that inhibits growth.[1][7]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Q3: What are the typical MIC ranges for this compound and related azoles against common fungi?
While comprehensive, large-scale comparative tables of MIC values for this compound are less common in recent literature compared to newer azoles, its broad-spectrum activity is well-established.[4] The tables below provide representative MIC data for other commonly studied azoles to offer a comparative context for the expected potency against key fungal pathogens.[4] this compound is known to be particularly effective against pathogens involved in dermatomycoses.[1]
Data Presentation: Comparative In Vitro Activity of Azole Antifungals
Note: Data is synthesized from multiple studies on azole susceptibility and is provided for comparative purposes. MIC values are presented in µg/mL.
Table 1: Activity Against Dermatophytes [4]
| Fungal Species | Antifungal Agent | MIC Range | MIC50 | MIC90 |
|---|---|---|---|---|
| Trichophyton rubrum | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |
| Trichophyton mentagrophytes | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 |
| Microsporum canis | Itraconazole | 0.094 - 12 | 0.25 - 1 | 0.5 - 8 |
Table 2: Activity Against Yeasts [4]
| Fungal Species | Antifungal Agent | MIC Range | MIC50 | MIC90 |
|---|---|---|---|---|
| Candida albicans | Isavuconazole | ≤0.004 - >2 | ≤0.004 | ≤0.004 |
| Candida glabrata | Isavuconazole | ≤0.004 - >2 | 0.06 | 0.06 |
| Candida parapsilosis | Isavuconazole | ≤0.004 - >2 | 0.016 | 0.03 |
Table 3: Activity Against Molds [4][8]
| Fungal Species | Antifungal Agent | MIC Range | MIC50 | MIC90 |
|---|---|---|---|---|
| Aspergillus fumigatus | Isavuconazole | 0.25 - 32 | 1 | 4 |
| Voriconazole | 0.25 - 2 | 1 | 2 | |
| Aspergillus flavus | Isavuconazole | - | - | - |
| Aspergillus niger | Isavuconazole | - | - | - |
Troubleshooting Guides
Q1: My this compound stock solution (in DMSO) is precipitating when diluted into the aqueous assay medium. What should I do?
This is a common issue caused by the poor aqueous solubility of many organic compounds.[9] When the DMSO stock is diluted into the aqueous medium, the this compound may crash out of solution, leading to inaccurate concentration and unreliable results.[9]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and still lead to precipitation.[9]
-
Adjust pH: The solubility of a compound can be influenced by the pH of the solution.[9] Experiment with slight adjustments to the medium's pH to see if solubility improves.
-
Use a Co-solvent System: Instead of DMSO alone, try a co-solvent system.[9] Mixtures of DMSO with ethanol, propylene glycol, or polyethylene glycol (PEG) can sometimes maintain solubility upon dilution.[9]
-
Incorporate Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[9] It is critical to use a concentration above the surfactant's critical micelle concentration (CMC) and verify it doesn't interfere with the assay.[9]
-
Use Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.[9]
Caption: Decision tree for addressing drug solubility and precipitation issues.
Q2: I'm observing inconsistent MIC results. What are the potential causes?
Inconsistent MIC results are often a sign of underlying experimental variability. Key factors to investigate include:
-
Solubility Issues: As mentioned above, if the compound is not fully dissolved, the actual concentration tested will be variable and lower than intended.[9] Always visually inspect solutions for cloudiness or particles.[9]
-
Inoculum Preparation: The density of the starting fungal inoculum is critical. An inoculum that is too dense or too light can significantly alter the MIC value. Ensure you are accurately standardizing the inoculum to a 0.5 McFarland standard or by using a hemocytometer.[4]
-
Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, MIC readings. Maintain consistent and appropriate conditions for the species being tested.[4][10]
-
Pipetting Errors: Inaccurate pipetting during the serial dilution process is a common source of error. Ensure pipettes are calibrated and use proper technique.
Q3: How should I interpret the MIC endpoint for azoles like this compound?
For azoles, including this compound, the MIC endpoint is typically read as the lowest concentration that causes a significant inhibition of growth (often ≥50%) compared to the drug-free growth control well.[4][11] This is different from antifungals like amphotericin B, where the endpoint is usually 100% inhibition (no visible growth).[11] This is because azoles are often fungistatic, and trailing growth (reduced but still present turbidity at concentrations above the MIC) can occur. The endpoint can be determined visually or by reading the optical density (OD) with a spectrophotometer.[4]
Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (CLSI M27/M38-Based)
This protocol outlines the determination of this compound's MIC against yeasts and molds.
-
Preparation of this compound Stock:
-
Prepare a stock solution of this compound nitrate at 100 times the highest desired final concentration in 100% DMSO.[6] For a final concentration range up to 32 µg/mL, a 3200 µg/mL stock is needed. Ensure complete dissolution.
-
-
Preparation of Fungal Inoculum:
-
Yeasts: Culture the isolate on Sabouraud Dextrose Agar. Suspend fresh colonies in sterile saline to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[4][6] Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the plate.[4]
-
Molds: Harvest conidia from a mature culture on Potato Dextrose Agar using sterile saline with a wetting agent (e.g., 0.05% Tween 80).[4] Adjust the conidial suspension concentration using a hemocytometer and then dilute in RPMI-1640 to the final target concentration.[4]
-
-
Assay Procedure:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of a 2x working solution of this compound to the first column and perform a two-fold serial dilution across the plate to the tenth column.[6]
-
Columns 11 and 12 will serve as the growth control (no drug) and sterility control (no inoculum), respectively.[6]
-
Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11.[6]
-
-
Incubation and MIC Determination:
Protocol 2: Antifungal Time-Kill Kinetic Assay
Time-kill assays provide data on the pharmacodynamic activity of an antifungal, showing whether it is fungistatic or fungicidal over time.
-
Preparation: Prepare a standardized fungal inoculum (approx. 1-5 x 10⁵ CFU/mL) in RPMI-1640 medium.[12] Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC).[13] Include a drug-free growth control.
-
Incubation and Sampling: Incubate the fungal suspensions with and without this compound at 35°C in a shaker.[12] At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
Analysis: After incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. A fungicidal effect is typically defined as a ≥99.9% (3-log₁₀) reduction in CFU/mL from the starting inoculum. A fungistatic effect is a <99.9% reduction.[12]
Protocol 3: Cytotoxicity Assay (LDH Release Assay)
This assay assesses the potential damage of this compound to mammalian cells by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Cell Culture: Seed mammalian cells (e.g., HepG2, Vero) in a 96-well plate and grow to approximately 80-90% confluency.
-
Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different this compound concentrations.
-
Controls: Include three types of controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in medium only (represents spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) to induce 100% cell death.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
LDH Measurement: After incubation, carefully collect a sample of the supernatant from each well. Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatants according to the manufacturer's instructions. This typically involves an enzymatic reaction that results in a color change, which is measured with a plate reader.[14]
-
Calculation: Calculate the percentage of cytotoxicity for each this compound concentration relative to the controls. This allows for the determination of the concentration that causes 50% cytotoxicity (CC50).
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of Isoconazole_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting isoconazole peak tailing in reverse-phase HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase HPLC analysis of isoconazole, with a specific focus on addressing peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Question: My this compound peak is showing significant tailing. What are the primary causes and how can I resolve this?
Answer:
Peak tailing for this compound, a basic compound, in reverse-phase HPLC is most commonly caused by secondary interactions with the stationary phase, specifically with residual silanol groups.[1][2][3] Here is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Evaluate and Optimize Mobile Phase pH
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4][5]
-
Problem: At a mid-range pH (e.g., > 3), residual silanol groups (Si-OH) on the silica-based column packing can become deprotonated and negatively charged (SiO-). This compound, being a basic compound with a pKa of approximately 6.2, will be protonated and positively charged. This leads to a strong secondary ionic interaction between the analyte and the stationary phase, resulting in peak tailing.[1][2][6]
-
Solution: Lower the pH of the mobile phase. By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (unionized), minimizing the secondary ionic interactions that cause tailing.[1][7] It's important to keep the mobile phase pH at least one to two units away from the analyte's pKa to ensure a single ionic form is present.[4][8]
Step 2: Assess the HPLC Column
The choice and condition of your HPLC column are crucial for obtaining symmetrical peaks.
-
Problem:
-
Inappropriate Column Type: Columns with a high density of residual, un-capped silanol groups are more prone to causing peak tailing with basic compounds.[6][9] This is common with older, "Type A" silica columns.[7]
-
Column Degradation: Over time, the stationary phase can degrade, or the column bed can deform, leading to voids or channels that cause peak distortion.[1][3][10] Contaminants from previous injections can also accumulate at the head of the column.
-
-
Solution:
-
Use a Modern, End-Capped Column: Select a high-purity, "Type B" silica column that is fully end-capped. End-capping uses small silanes to bond to many of the residual silanol groups, effectively shielding them from interaction with the analyte.[2][6] Polar-embedded or charged-surface hybrid columns are also designed to improve peak shape for basic compounds.[10]
-
Flush or Replace the Column: If the column is old or has been used extensively, try flushing it with a strong solvent to remove contaminants. If performance does not improve, replace the column.[10] Using a guard column can help extend the life of your analytical column.[10]
-
Step 3: Employ Mobile Phase Additives
If adjusting the pH is not sufficient or desirable, mobile phase additives can be used to mitigate silanol interactions.
-
Problem: Residual silanol interactions persist despite pH optimization.
-
Solution:
-
Use a Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[7] The competing base will preferentially interact with the active silanol sites, masking them from the this compound analyte. Note that this approach can shorten column lifetime.[7]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and can also help mask some residual silanol activity.[10][11]
-
A logical workflow for troubleshooting this compound peak tailing is presented below.
Caption: Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What type of buffer should I use for analyzing this compound at a low pH?
A1: A phosphate buffer is an excellent choice for maintaining a stable pH in the 2.5-3.0 range.[7] A concentration of 10-25 mM is typically sufficient. Always prepare the buffer by adjusting the pH of the aqueous component before mixing it with the organic modifier to ensure accurate and reproducible results.[5]
Q2: Can my sample solvent cause peak tailing?
A2: Yes. If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing or fronting.[3][12] Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[13]
Q3: I've optimized the mobile phase and am using a new column, but I still see some tailing. What else could be the cause?
A3: If primary chemical causes have been addressed, consider instrumental or "extra-column" effects.[2][3]
-
Dead Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing. Ensure all connections are made with minimal tubing and are properly fitted to avoid dead volume.[2][3]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to broad, tailing peaks.[1][3] Try reducing the injection volume or sample concentration.
Q4: How does temperature affect the peak shape of this compound?
A4: Operating at a slightly elevated temperature (e.g., 35-45°C) can improve peak shape. Increased temperature reduces mobile phase viscosity, which can improve mass transfer kinetics, leading to sharper, more symmetrical peaks.[10] Using a column oven is essential to maintain a consistent and stable temperature.[13][14]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical this compound Peaks
This protocol describes the preparation of a mobile phase designed to minimize silanol interactions.
-
Prepare Aqueous Buffer (25 mM Potassium Phosphate, pH 2.7):
-
Weigh an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in HPLC-grade water to make a 25 mM solution.
-
Place the solution on a magnetic stirrer and monitor the pH with a calibrated pH meter.
-
Slowly add dilute phosphoric acid dropwise until the pH of the solution reaches 2.7.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
-
Prepare Mobile Phase:
-
Mix the prepared aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio. A common starting point for this compound analysis is a ratio like 70:30 (v/v) Methanol:Buffer.[15]
-
Degas the final mobile phase mixture using sonication or vacuum degassing before use.
-
Data Summary
The following table summarizes the key chromatographic parameters and their typical effect on this compound peak shape.
| Parameter | Condition Causing Tailing | Recommended Condition for Symmetrical Peaks | Rationale |
| Mobile Phase pH | pH > 4.0 | pH 2.5 - 3.0 | Protonates residual silanol groups, preventing secondary ionic interactions with the basic analyte.[1][2][7] |
| Column Type | Non-end-capped, "Type A" silica | High-purity, fully end-capped "Type B" silica | End-capping chemically blocks most active silanol sites, reducing their availability for interaction.[2][6] |
| Buffer Strength | < 10 mM | 20 - 50 mM | Ensures stable pH control and can help mask some silanol activity.[10][11] |
| Temperature | Ambient / Uncontrolled | 35 - 45 °C | Improves mass transfer kinetics and reduces mobile phase viscosity, leading to sharper peaks.[10] |
| Sample Solvent | Stronger than mobile phase (e.g., 100% ACN) | Same as initial mobile phase | Prevents peak distortion caused by solvent mismatch at the column inlet.[3][12] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. moravek.com [moravek.com]
- 5. agilent.com [agilent.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. veeprho.com [veeprho.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. uhplcs.com [uhplcs.com]
- 11. youtube.com [youtube.com]
- 12. support.waters.com [support.waters.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Topical Isoconazole Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical isoconazole formulations. The information is designed to help address specific issues related to side effects encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed during the topical application of this compound?
A1: The most frequently reported side effects associated with topical this compound application are localized skin reactions. These are generally mild and transient.[1][2] Common side effects include:
-
Mild stinging[2]
-
Itching (pruritus)[2]
-
Redness (erythema)[2]
-
Burning sensation[2]
-
Dryness of the skin[2]
Q2: Are there any rare but serious side effects to be aware of?
A2: Yes, while uncommon, more severe reactions can occur. It is crucial to monitor for signs of a hypersensitivity reaction, which requires immediate cessation of the application and medical consultation.[2] Rare but serious side effects include:
-
Eczema[2]
-
Dyshidrosis (small blisters on hands or feet)[2]
-
Severe itching and rash[1]
-
Swelling of the face, eyes, lips, or tongue[1]
-
Difficulty breathing[1]
Q3: What factors can influence the severity and incidence of side effects?
A3: Several factors can impact the local tolerability of topical this compound. These include:
-
The formulation vehicle: The composition of the cream, gel, or ointment can significantly affect drug penetration, skin hydration, and the potential for irritation.[6][7][8]
-
Patient-specific factors: Pre-existing skin conditions, sensitivities, and allergies can predispose individuals to adverse reactions.[9]
-
Application site: The thickness and sensitivity of the skin vary across different body regions, which can influence the local reaction.[8]
-
Occlusion: Covering the application site can increase drug absorption and the risk of irritation.[1]
Q4: Can the formulation of this compound be modified to reduce side effects?
A4: Yes, altering the formulation is a key strategy to enhance the therapeutic index of topical this compound. Novel drug delivery systems are being explored to improve skin retention and permeability while potentially reducing irritation.[10][11][12] Some approaches include:
-
Invasomal gels: These are vesicular systems that can encapsulate the drug, potentially leading to improved bioavailability and sustained release.[10]
-
Nanoparticle-based gels: Reducing the particle size of this compound to the nano-range can increase its surface area and solubility, which may enhance skin penetration and efficacy at lower concentrations.[11][13]
-
Foam vehicles: Aqueous-based foam formulations can offer improved cosmetic elegance and skin tolerability.[14]
Troubleshooting Guides
Issue: Unexpectedly high incidence of skin irritation in a pre-clinical study.
Possible Cause 1: Irritant Contact Dermatitis
This is a non-allergic inflammatory reaction caused by the direct cytotoxic effect of the formulation on the skin.
Troubleshooting Steps:
-
Review the formulation components: Scrutinize all excipients in the vehicle for their known irritation potential.[7]
-
Conduct an in vitro skin irritation test: Utilize a reconstructed human epidermis (RHE) model to assess the irritancy potential of the formulation and its individual components. This can help pinpoint the causative agent without the use of animal testing.[15][16][17][18]
-
Optimize the vehicle: If an excipient is identified as a likely irritant, explore alternative, more biocompatible options. Adjusting the concentration of surfactants, co-solvents, and penetration enhancers can also mitigate irritation.[6][19]
Possible Cause 2: Allergic Contact Dermatitis
This is a delayed-type hypersensitivity reaction to a specific component of the formulation.
Troubleshooting Steps:
-
Perform patch testing: This is the gold standard for diagnosing allergic contact dermatitis.[20][21][22][23][24] Test for sensitization to this compound itself, as well as all excipients in the formulation.
-
Identify cross-reactivity: Be aware that sensitivity to one imidazole antifungal may result in cross-reactivity with others.[3]
-
Reformulate with non-allergenic ingredients: If an allergen is identified, it must be removed from the formulation.
Data Presentation
Table 1: Summary of Side Effects of Topical this compound
| Side Effect Category | Specific Reactions | Reported Frequency | Citations |
| Common | Itching, burning, redness, stinging, dryness | Generally mild and transient | [1][2] |
| Uncommon | Contact dermatitis, eczema, dyshidrosis | Less frequent | [2] |
| Rare but Serious | Systemic allergic reactions (swelling, difficulty breathing) | Very rare | [1] |
Table 2: Comparison of Formulation Strategies to Potentially Reduce Side Effects
| Formulation Strategy | Mechanism of Action | Potential Advantages for Side Effect Reduction |
| Invasomal Gels | Encapsulation of the active ingredient in lipid vesicles. | Sustained release may prevent high local concentrations, potentially reducing irritation.[10] |
| Nanoparticle-Based Gels | Increased surface area and solubility of the drug. | May allow for lower effective concentrations, thereby reducing the potential for irritation.[11][13] |
| Aqueous Foam Vehicles | Use of a water-based foam. | Can be less greasy and more cosmetically acceptable, which may improve patient compliance and reduce the likelihood of occlusive effects that can lead to irritation.[14] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Testing using a Reconstructed Human Epidermis (RHE) Model
This protocol is adapted from the OECD Test Guideline 439 for in vitro skin irritation.[15]
Objective: To assess the potential of a topical this compound formulation to cause skin irritation.
Materials:
-
Reconstructed human epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided by the RHE model manufacturer
-
Test formulation of this compound
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate-Buffered Saline)
-
MTT solution (0.5-1 mg/mL)
-
Isopropanol or other formazan extraction solvent
-
Multi-well plates (e.g., 24-well)
-
Sterile swabs or spatulas
-
Incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader)
Methodology:
-
Pre-incubation of RHE tissues: Upon receipt, place the RHE tissues into wells containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.
-
Application of test substances:
-
Remove the assay medium from the wells and replace with fresh, pre-warmed medium.
-
Apply a sufficient amount of the test this compound formulation (typically 25-50 µL or mg) directly onto the surface of the RHE tissue.
-
Similarly, apply the positive and negative controls to separate RHE tissues.
-
-
Exposure: Incubate the tissues with the applied substances for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Washing: After the exposure period, thoroughly wash the surface of the tissues with PBS to remove the test substance.
-
Post-exposure incubation: Transfer the washed tissues to new wells with fresh assay medium and incubate for 24-42 hours.
-
MTT assay:
-
Transfer the tissues to a new multi-well plate containing MTT solution.
-
Incubate for approximately 3 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan extraction:
-
Remove the tissues from the MTT solution and place them in a new plate.
-
Add an extraction solvent (e.g., isopropanol) to each well and incubate for at least 2 hours with gentle shaking to extract the formazan.
-
-
Quantification: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.
-
Data analysis: Calculate the percentage of cell viability for the test formulation relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation.
Protocol 2: Patch Testing for Suspected Allergic Contact Dermatitis
This protocol provides a general guideline for patch testing and should be performed by a qualified professional.[20][21][22][23][24]
Objective: To determine if a patient has an allergic contact dermatitis to this compound or any of the excipients in a topical formulation.
Materials:
-
Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
-
Allergens to be tested (this compound, and all individual excipients at appropriate, non-irritating concentrations in a suitable vehicle like petrolatum)
-
Control patches (empty chamber, vehicle only)
-
Skin marking pen
-
Hypoallergenic tape
Methodology:
-
Patient preparation:
-
Patch application (Day 0):
-
Apply a small amount of each allergen/excipient to the corresponding patch test chamber.
-
Apply the patch test strips to the patient's back.
-
The locations of the patches should be marked on the skin with a skin-safe marker.
-
-
Incubation (48 hours):
-
Patch removal and first reading (Day 2):
-
After 48 hours, the patches are removed.
-
The test sites are evaluated for any reactions approximately 30-60 minutes after removal.
-
-
Second reading (Day 3-5):
-
A second reading is performed 72 to 96 hours after the initial application. This is crucial as some allergic reactions may be delayed.[23]
-
-
Interpretation of results:
-
Reactions are graded based on a standardized scale (e.g., +, ++, +++). A positive reaction typically presents as erythema, papules, or vesicles at the site of a specific allergen.
-
The relevance of any positive reaction should be correlated with the patient's clinical history and the location of their original dermatitis.
-
Mandatory Visualizations
Caption: Workflow for In Vitro Skin Irritation Testing.
Caption: Diagnostic flowchart for skin side effects.
References
- 1. An in vitro human skin model for assaying topical drugs against dermatophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Contact dermatitis due to topically applied this compound nitrate | AVESİS [avesis.mcbu.edu.tr]
- 5. Contact allergy to this compound nitrate with unusual spreading over extensive regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Vehicles in Topical Treatment of Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fivensondermatology.com [fivensondermatology.com]
- 9. Allergic Contact Dermatitis Due to Antifungals – A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Dermal Formulation Incorporating this compound Nitrate Nanoparticles Offers High Absorption into Skin and Antimicrobial Effect Against Candida albicans [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Clinical Relevance and Therapeutic Benefit of Established Active Ingredients Incorporated into Advanced Foam Vehicles: Vehicle Characteristics Can Influence and Improve Patient Outcomes - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment [mdpi.com]
- 16. IN VITRO SKIN EQUIVALENT MODELS FOR TOXICITY TESTING. • Mattek - Part of Sartorius [mattek.com]
- 17. In vitro Irritation Models and Immune Reactions | Semantic Scholar [semanticscholar.org]
- 18. In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions | MDPI [mdpi.com]
- 19. Importance of Vehicles in Topical Treatment of Fungal Infections. | Semantic Scholar [semanticscholar.org]
- 20. stanfordhealthcare.org [stanfordhealthcare.org]
- 21. Patch Testing for Skin Allergies [nationwidechildrens.org]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. dermnetnz.org [dermnetnz.org]
- 24. A Practical Guide to Patch Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of isoconazole in pharmaceutical preparations
Welcome to the technical support center for enhancing the stability of isoconazole in pharmaceutical preparations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability Profile
Q1: What are the main stability concerns for this compound?
A: this compound is an azole antifungal agent that is particularly susceptible to degradation under alkaline (basic) conditions.[1][2][3] While generally stable under acidic and oxidative stress, some conflicting reports suggest that light and oxidation can also be contributing factors to its degradation under certain conditions.[1] Its poor aqueous solubility also presents formulation challenges that can impact its stability.[4]
Q2: My this compound formulation is showing signs of degradation. What are the first steps in troubleshooting?
A: First, identify the type of degradation:
-
Chemical Degradation: A loss of potency is detected by analytical methods like HPLC, or there is a change in color.
-
Physical Instability: You may observe precipitation of the active pharmaceutical ingredient (API), phase separation in an emulsion (like a cream), or crystallization.
Next, review the formulation composition and storage conditions. The pH of the formulation is a critical factor, as is exposure to light and high temperatures.
pH-Related Instability
Q3: My this compound preparation, which has a neutral to slightly basic pH, is rapidly losing potency. Why is this happening and how can I prevent it?
A: this compound is known to be unstable in alkaline environments.[1][2][3] Studies have shown significant degradation in the presence of sodium hydroxide.[1][2][3] This degradation can be substantial, with reports of up to a 70% reduction in this compound content in cream formulations under alkaline stress conditions.[2][3] To prevent this, it is crucial to maintain the pH of the formulation in the acidic range. Buffering the formulation to an acidic pH is a common and effective strategy.
Q4: I've observed that the degradation of this compound in my alkaline formulation seems to be reversible. Can you explain this?
A: Some studies have noted a reversible phenomenon in alkaline media.[2][3] The presence of an isosbestic point in UV analysis after pH adjustments suggests that the initial degradation may be reversible upon returning to a more acidic pH.[2][3] This could be a valuable tool in identifying true degradation versus a reversible structural change. However, relying on this reversibility is not a suitable stabilization strategy. The primary approach should always be to formulate at an appropriate pH to prevent the initial degradation.
Formulation-Specific Issues
Q5: I am developing a cream formulation and am experiencing phase separation. Could this compound or its interaction with excipients be the cause?
A: Phase separation in a cream can be due to a variety of factors. While this compound itself is not the direct cause, its interaction with the formulation's excipients or an inappropriate emulsification system can lead to instability. Key factors to investigate include:
-
Emulsifier Choice and Concentration: The type and amount of emulsifying agent are critical for the stability of the emulsion.
-
Oil and Water Phase Composition: The ratio of the oil and water phases must be optimized.
-
pH of the Aqueous Phase: As this compound's stability is pH-dependent, the pH of the aqueous phase can influence its interaction with other components.
-
Manufacturing Process: The homogenization process, including mixing speed and temperature, plays a significant role in the physical stability of the cream.
Troubleshooting Steps:
-
Review the HLB (Hydrophile-Lipophile Balance) of your emulsifier system to ensure it is appropriate for your oil phase.
-
Experiment with different concentrations of your emulsifiers.
-
Incorporate stabilizing excipients such as fatty alcohols (e.g., cetearyl alcohol) or waxes.
-
Ensure the pH of the aqueous phase is in the optimal range for this compound stability.
Q6: I am observing crystals forming in my liquid this compound formulation upon storage. What could be the cause and how can I resolve this?
A: Crystal formation, or precipitation, is often due to the low aqueous solubility of this compound.[4] This can be triggered by changes in temperature or solvent composition during storage.
Solutions to Prevent Crystallization:
-
Co-solvents: Incorporate co-solvents like propylene glycol or ethanol to increase the solubility of this compound.[5]
-
Solubilizing Agents: The use of cyclodextrins, such as methyl-β-cyclodextrin, has been shown to significantly enhance the aqueous solubility of this compound by forming inclusion complexes.[4]
-
Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the drug, improving its solubility.
-
Polymeric Stabilizers: Polymers like HPMC can inhibit drug precipitation after initial dissolution.
Impact of Excipients
Q7: Which excipients are commonly used in this compound formulations, and are there any known incompatibilities?
A: The choice of excipients is critical for the stability of this compound formulations. Commonly used excipients in topical preparations include:
-
Gelling agents: Carbomers (e.g., Carbopol 934p) are used to create gel formulations.
-
Solvents and Co-solvents: Propylene glycol and ethanol are frequently used.[5]
-
Emollients and Oils: Liquid paraffin and other oils are used in creams and lotions.
-
Surfactants and Emulsifiers: Tween 20 and Span 20 are examples used in emulgel formulations.
-
Preservatives: Methylparaben and propylparaben are common choices.
Known Incompatibilities:
-
Alkaline Excipients: Any excipient that can increase the micro-pH of the formulation can lead to the degradation of this compound.
-
Reactive Impurities: Some excipients may contain reactive impurities that can degrade the API.
It is essential to conduct compatibility studies with your chosen excipients under accelerated conditions to identify any potential issues.
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: this compound Degradation under Forced Conditions
| Stress Condition | Concentration | Duration | Temperature | % Degradation (Bulk Drug) | % Degradation (Cream) | Reference |
| Acid Hydrolysis | 0.1 M HCl | - | - | Stable | Stable | [2][3] |
| Alkaline Hydrolysis | 0.1 M NaOH | - | - | ~43% | ~70% | [2][3] |
| Alkaline Hydrolysis | 1 M NaOH | - | - | Significant | Significant | [2][3] |
| Oxidative Stress | 3% H₂O₂ | - | - | Stable | Stable | [2][3] |
| Photodegradation | UV Chamber | 60 hours | - | Slight Decrease | Slight Decrease | [2][3] |
Table 2: HPLC Method Parameters for Stability Indicating Assays
| Parameter | Method 1 | Method 2 | Reference |
| Column | ACE C18 (150 x 4.6 mm, 5 µm) | VDSpher 100 C18-E (250 x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Sodium dihydrogen phosphate buffer: Methanol (27:73, v/v) | Methanol: 0.05 M Potassium dihydrogen phosphate (50:50, v/v) | [6] |
| Flow Rate | 1.5 mL/min | 0.5 mL/min | [6] |
| Detection Wavelength | 240 nm | 210 nm | [6] |
| Column Temperature | 40°C | 40°C | [6] |
| Run Time | 10 min | Not Specified | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on ICH guidelines to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound nitrate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 2 hours). Neutralize with 0.1 M HCl before analysis.[2][3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).[2][3]
-
Thermal Degradation: Place the solid drug powder or the formulation in an oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 10 days).
-
Photostability: Expose the drug substance or formulation to UV light (e.g., at 254 nm) in a photostability chamber for a defined period (e.g., 60 hours).[2][3]
3. Sample Analysis:
-
After the specified stress period, dilute the samples appropriately with the mobile phase and analyze using a validated stability-indicating HPLC method.
Protocol 2: Sample Preparation from a Cream Formulation for HPLC Analysis
1. Sample Weighing:
-
Accurately weigh an amount of the cream formulation equivalent to a known concentration of this compound nitrate into a suitable volumetric flask.[7]
2. Extraction:
-
Add a portion of the diluent (e.g., Methanol:water 70:30, v/v) to the volumetric flask.[6]
-
Sonicate for 10-15 minutes to disperse the cream and dissolve the this compound nitrate.[7][8]
3. Dilution and Filtration:
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.[7]
Visualizations
This compound Degradation and Stabilization Workflow
Proposed Alkaline Hydrolysis Pathway of this compound
Disclaimer: The precise degradation products of this compound under alkaline conditions are not extensively detailed in the available literature. The following diagram proposes a likely pathway based on the known reactivity of similar imidazole structures.
Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Study of the forced degradation of this compound nitrate in bulk drug and cream formulations | Semantic Scholar [semanticscholar.org]
- 3. Study of the forced degradation of this compound nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017091168A1 - A topical spray comprising this compound nitrate and difluocortolone valerate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimization of Isoconazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of isoconazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Section 1: Synthesis Pathway & Reaction Conditions
Question 1: What is the general synthetic route for this compound?
Answer: The synthesis of this compound is a multi-step process that typically begins with a substituted acetophenone. A common route involves four main steps: the reduction of 2,4,ω-trichloroacetophenone, N-alkylation of the resulting chloro-ethanol derivative with imidazole, an etherification reaction (Williamson ether synthesis), and final salt formation with nitric acid to yield this compound nitrate.[1][2] This pathway is favored for its straightforward operations and relatively high yield.[1]
Question 2: My overall yield is low. Which steps are most critical for optimization?
Answer: Low overall yield can result from inefficiencies in any of the four main steps. The N-alkylation and etherification steps are often critical and can be prone to side reactions if not properly controlled. Careful optimization of reaction conditions, including temperature, reaction time, choice of base, and solvent, is crucial for maximizing yield.
Question 3: How can I monitor the progress of each reaction step?
Answer: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of each reaction step in this compound synthesis.[3][4][5][6] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the reactant and the formation of the product.[3][4] This allows for the determination of the reaction's completion and can help in identifying the presence of side products.[3]
Section 2: Troubleshooting Specific Synthesis Steps
Reduction of 2,4,ω-Trichloroacetophenone
Question 4: I'm observing incomplete reduction of the starting acetophenone. What could be the cause?
Answer: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent (e.g., aluminum isopropoxide or Raney's nickel with hydrogen) is used.[2]
-
Reaction Time and Temperature: The reaction may require longer reaction times or adjustments in temperature. For instance, with aluminum isopropoxide, the reaction can be run at 50-75°C for 7-10 hours.[2]
-
Catalyst Activity: If using a catalyst like Raney's nickel, ensure it is fresh and active.
N-Alkylation with Imidazole
Question 5: The yield of the N-alkylation step is poor, and I have a lot of unreacted starting material.
Answer: Low yields in the N-alkylation of 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole can be addressed by:
-
Choice of Base: A sufficiently strong base is required to deprotonate imidazole. While weaker bases can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent can be more effective.[7][8]
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of reactants and facilitate the reaction.[7][8]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst in a two-phase system (e.g., toluene and water) can enhance the reaction rate and yield.[1]
-
Temperature Control: The reaction is typically conducted at temperatures between 40-80°C.[1]
Question 6: How can I remove unreacted imidazole after the N-alkylation step?
Answer: Unreacted imidazole is water-soluble.[9] An effective method for its removal is to perform an aqueous workup. Washing the organic phase with dilute aqueous acid (e.g., 0.5-1 M HCl) will protonate the imidazole, making it highly soluble in the aqueous layer, which can then be separated.[9]
Etherification (Williamson Ether Synthesis)
Question 7: I am observing significant formation of an alkene side-product during the etherification step. How can I minimize this?
Answer: The formation of an alkene is a common side reaction in Williamson ether synthesis, arising from an E2 elimination pathway.[10][11] This is favored when using sterically hindered reagents.[10][11] To minimize this:
-
Use a Less Hindered Base: If possible, use a less sterically bulky base.
-
Control Temperature: Lowering the reaction temperature can favor the desired SN2 reaction over the E2 elimination.
-
Choice of Alkyl Halide: The reaction works best with primary alkyl halides.[10][11] In the case of this compound synthesis, 2,6-dichlorobenzyl chloride is a primary halide, which is favorable.
Question 8: The etherification reaction is slow or incomplete. What can I do to improve it?
Answer: To improve the rate and completion of the etherification:
-
Use a Phase-Transfer Catalyst: A catalyst like triethyl benzyl ammonium chloride is often used to facilitate the reaction between the aqueous and organic phases.[1]
-
Ensure Adequate Base: A sufficient amount of a strong base, such as sodium hydroxide, is necessary to deprotonate the alcohol intermediate.[1]
-
Reaction Temperature and Time: The reaction is typically heated to around 60°C for several hours.[1] Monitoring by TLC can help determine the optimal reaction time.
Section 3: Purification and Purity Analysis
Question 9: What is the best method to purify the final this compound nitrate product?
Answer: Recrystallization is a common and effective method for purifying the crude this compound nitrate.[2] A suitable solvent system should be chosen where the compound is soluble at high temperatures but has low solubility at room temperature.[12][13] A common solvent for recrystallization of this compound nitrate is 95% ethanol.[2]
Question 10: I am having trouble inducing crystallization during recrystallization. What should I do?
Answer: If crystallization does not occur upon cooling, you can try the following:
-
Scratching: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[12]
-
Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.
-
Concentration: If too much solvent was added, you can carefully evaporate some of it to create a saturated solution.[12]
-
Cooling: After cooling to room temperature, placing the solution in an ice bath can promote crystallization.[12]
Question 11: What are the common impurities found in this compound, and how can they be detected?
Answer: Common impurities can be process-related or degradation products.[10]
-
Process-Related Impurities: These include unreacted starting materials (e.g., imidazole), by-products from incomplete reactions, and residual solvents.[10]
-
Degradation Impurities: These can arise from oxidation of the imidazole ring or hydrolysis of the ether linkage.[10]
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are reliable methods for detecting and quantifying these impurities.[14]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound synthesis yield and purity analysis.
Table 1: this compound Nitrate Synthesis Yields Under Different Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reduction Catalyst | Aluminum Isopropoxide | Raney's Nickel | Not specified |
| Etherification Temp. | 60°C | 80°C | 60°C |
| Etherification Time | 4 hours | 2 hours | 4 hours |
| Overall Yield | 45.1% - 47.3% | 46.2% | 49.1% |
| Reference | [2] | [2] | [2] |
Table 2: Performance Comparison of Analytical Methods for this compound Purity
| Parameter | UPLC Method | HPLC Method |
| Column | Waters Acquity HSS C18 (50 x 2.1 mm, 1.8 µm) | Not specified |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Not specified |
| Flow Rate | 0.4 mL/min | Not specified |
| Detection | UV at 220 nm | Not specified |
| Run Time | ~3 minutes | Longer than UPLC |
| Solvent Consumption | Lower than HPLC | Higher than UPLC |
| Reference | [14] | [14] |
Experimental Protocols
Protocol 1: Synthesis of 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole
-
Reduction: In a reaction vessel, combine 2,4,ω-trichloroacetophenone with an organic solvent. Add a reducing agent and maintain the mixture at a temperature between 25-75°C for 4-10 hours.[1]
-
N-Alkylation: React the resulting 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole in a two-phase system (e.g., toluene and water) in the presence of a phase-transfer catalyst. The reaction is conducted at 40-80°C for 4-11 hours.[1]
-
Workup: After the reaction, allow the mixture to separate. Collect the organic (toluene) phase and wash it twice with water.[1]
-
Isolation: Cool the organic phase to -10 to 0°C to precipitate the crystalline intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.[1]
-
Purification: Purify the intermediate by recrystallization.[1]
Protocol 2: Synthesis of this compound Nitrate
-
Reaction Setup: In a reaction vessel, combine 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride).[1]
-
Etherification: Add 2,6-dichlorobenzyl chloride to the mixture and heat it to approximately 60°C for 4 hours.[1]
-
Workup: Following the reaction, allow the mixture to separate. Collect the organic (toluene) phase and wash it twice with water.[1]
-
Salt Formation: Slowly add dilute nitric acid dropwise to the organic phase. This will result in the precipitation of light yellow crystals of this compound nitrate.[1]
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound nitrate.[2]
Visualizations
Caption: General synthesis workflow for this compound Nitrate.
Caption: Logical workflow for troubleshooting low yield and purity issues.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102399192A - Method for preparing this compound nitrate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Home Page [chem.ualberta.ca]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
Minimizing matrix effects in isoconazole analysis from biological samples
Welcome to the technical support center for the bioanalysis of isoconazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the biological sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: What are the common causes of matrix effects in biological samples like plasma, urine, and tissue homogenates?
A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with this compound and interfere with the ionization process.[2] Common culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, they are a major source of ion suppression.
-
Salts and Proteins: Can alter the ionization efficiency and contaminate the MS source.
-
Metabolites: Endogenous metabolites can have similar structures or properties to this compound, leading to interference.
-
Exogenous substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs can also contribute to matrix effects.[2]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The standard method for quantifying matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: What is the best approach to minimize matrix effects in this compound analysis?
A4: A multi-faceted approach is often necessary. The most effective strategies include:
-
Efficient Sample Preparation: The goal is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than Protein Precipitation (PPT).
-
Optimized Chromatography: Developing a robust chromatographic method that separates this compound from co-eluting matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it has nearly identical chemical and physical properties to this compound. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[1]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A5: Currently, a commercially available SIL-IS specifically for this compound is not readily found. However, for robust LC-MS/MS analysis, a SIL-IS is highly recommended.[3] If a custom synthesis of an this compound SIL-IS is not feasible, a structural analog can be used as an alternative internal standard. Potential candidates could include other imidazole antifungal agents like ketoconazole or bifonazole, but their suitability must be thoroughly validated to ensure they adequately compensate for matrix effects.[4][5] For instance, isavuconazole-d4 is used for isavuconazole analysis.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) for this compound | Secondary interactions with the stationary phase; inappropriate mobile phase pH; column degradation. | Optimize Mobile Phase: Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like this compound, a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape. Change Column: Consider a different C18 column from another vendor or a column with a different chemistry (e.g., phenyl-hexyl). System Check: Ensure the system is free of leaks and that the column is not clogged. |
| High Variability in this compound Response Between Samples | Inconsistent sample preparation; significant and variable matrix effects between different lots of biological matrix. | Standardize Sample Preparation: Ensure consistent timing, volumes, and mixing during the extraction process. Automation can help improve reproducibility. Evaluate Matrix Effect Variability: Assess the matrix factor in at least six different lots of the biological matrix. If variability is high, a more rigorous sample cleanup method (e.g., SPE) is needed. Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1] |
| Low this compound Recovery | Inefficient extraction from the biological matrix; analyte instability during sample processing. | Optimize Extraction pH: Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent (LLE) or retention on an SPE sorbent. Change Extraction Solvent/Sorbent: For LLE, test different organic solvents. For SPE, try a different sorbent chemistry (e.g., mixed-mode cation exchange). Assess Stability: Perform stability experiments to ensure this compound is not degrading during the extraction process (e.g., at room temperature on the autosampler).[7] |
| Significant Ion Suppression | Co-elution of phospholipids or other endogenous matrix components. | Improve Chromatographic Separation: Modify the gradient to better separate this compound from the region where phospholipids typically elute. Enhance Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as certain SPE protocols or phospholipid removal plates. Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. |
Experimental Protocols
The following are detailed methodologies for sample preparation and analysis. Note that these are adapted from validated methods for structurally similar triazole antifungals and should be fully validated for this compound analysis in your laboratory.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This is a simple and rapid method suitable for initial screening or when high throughput is required.
Materials:
-
Patient plasma/serum sample
-
Acetonitrile (HPLC grade) containing the internal standard (e.g., a structural analog like ketoconazole)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum and Urine Samples
LLE provides a cleaner extract compared to PPT.
Materials:
-
Plasma/serum or urine sample
-
Internal standard solution
-
Ammonium hydroxide solution (or other base to adjust pH)
-
Methyl tert-butyl ether (MTBE) or ethyl acetate (HPLC grade)
-
Centrifuge tubes (10 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of the sample into a centrifuge tube.
-
Add the internal standard.
-
Add a small amount of ammonium hydroxide to basify the sample (pH > 8).
-
Add 3 mL of MTBE or ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects.
Materials:
-
Plasma/serum sample
-
Internal standard solution
-
Phosphoric acid (or other acid to adjust pH)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., methanol or acetonitrile with a small percentage of formic or acetic acid)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge: Wash with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the sample: Dilute 200 µL of plasma/serum with 800 µL of 2% phosphoric acid and add the internal standard.
-
Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute this compound: Elute this compound and the internal standard with 1 mL of the elution solvent.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Inject: Inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables summarize typical validation parameters from bioanalytical methods for triazole antifungals, which can serve as a benchmark for the validation of an this compound method.
Table 1: Sample Preparation Method Comparison
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Generally high but can be variable | High and consistent | High and consistent |
| Matrix Effect | High potential for ion suppression | Moderate potential for ion suppression | Low potential for ion suppression |
| Throughput | High | Moderate | Low to Moderate |
| Cost per sample | Low | Low | High |
Table 2: Example LC-MS/MS Validation Parameters for a Triazole Antifungal (Isavuconazole)
| Parameter | Result | Reference |
| Linearity Range | 0.2 to 12.8 mg/L | [8] |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | [8] |
| Within-run Precision (%CV) | 1.4 - 2.9% | [8] |
| Between-run Precision (%CV) | 1.5 - 3.0% | [8] |
| Accuracy/Recovery (%) | 93.9 - 102.7% | [8] |
| Matrix Effect | Assessed and compensated for with SIL-IS | [6] |
Visualizations
References
- 1. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Isoconazole Sustained Release Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of sustained-release isoconazole dosage forms.
Section 1: Frequently Asked Questions (FAQs) on this compound Properties
This section addresses common questions regarding the physicochemical properties of this compound that are critical for designing sustained-release formulations.
1. What are the main physicochemical challenges of this compound for sustained-release formulation?
This compound nitrate (ISN) is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility[1]. The primary challenges are:
-
Poor Aqueous Solubility : Its very low water solubility (0.5088 ± 0.0062 mg/mL) limits its dissolution rate, which is often the rate-limiting step for drug absorption and for achieving a sustained release profile[1].
-
Chemical Instability : this compound is unstable under alkaline hydrolysis conditions[2][3][4]. It is, however, stable under acidic and oxidative conditions[2][3][4].
-
Light Sensitivity : this compound exhibits sensitivity to light, which can lead to degradation[1].
2. How can the solubility of this compound be improved for formulation development?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Inclusion Complexation : Forming complexes with cyclodextrins, such as methyl-β-cyclodextrin (M-β-CD), can significantly increase solubility. For instance, spray-dried ISN/M-β-CD complexes have shown an approximately seven-fold increase in aqueous solubility[1][5][6].
-
Particle Size Reduction : Reducing the particle size to the nanoscale increases the surface area available for dissolution. Techniques like wet-bead milling can produce this compound nanoparticles[7][8].
-
Lipid-Based Formulations : Incorporating this compound into lipid-based systems like nanostructured lipid carriers (NLCs) or nanoemulsions can improve its solubilization[9][10][11].
3. What are common excipients used in sustained-release this compound formulations?
The choice of excipients is crucial for controlling the release rate and ensuring the stability of the formulation. Common excipients include:
-
Rate-Controlling Polymers : Hydrophilic polymers like Carbopol and HPMC form a gel layer upon hydration, which controls drug diffusion[12]. Insoluble matrix formers such as ethyl cellulose can also be used[13].
-
Gelling Agents : For topical formulations, polymers like Carbopol 934p and Poloxamer are used to achieve the desired viscosity and consistency[9][10][14].
-
Solubilizers and Surfactants : Surfactants like Tween 80 and nonionic surfactants such as poloxamer 188 are used in nanoparticle and nanoemulsion formulations to aid in solubilization and stabilization[9][10][15][16].
-
Lipids : Solid lipids like Glyceryl monostearate and liquid lipids such as olive oil are used in NLCs[9][10].
Section 2: Troubleshooting Guides for Formulation and Manufacturing
This section provides solutions to specific problems that may be encountered during the experimental process.
Low Drug Loading and Encapsulation Efficiency
Problem: You are experiencing low drug loading or poor encapsulation efficiency in your nanoparticle or microparticle formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound in the organic phase. | 1. Screen different organic solvents to find one with higher this compound solubility.[15] 2. Increase the volume of the organic phase, but be mindful of potential changes in particle size. |
| Drug precipitation during the emulsification/nanoprecipitation process. | 1. Optimize the stirring speed and the rate of addition of the organic phase to the aqueous phase to ensure rapid solvent diffusion.[15] 2. Adjust the temperature of the process; for some systems, lower temperatures can reduce the rate of precipitation. |
| Inappropriate drug-to-polymer ratio. | 1. Systematically vary the drug-to-polymer ratio (e.g., 1:5, 1:10, 1:15 w/w) to find the optimal loading capacity of the polymer.[15] 2. Ensure the polymer has good affinity for the drug; this can be predicted using tools like Hansen solubility parameters.[17] |
| High drug loss during washing/purification steps. | 1. Optimize the centrifugation speed and time to ensure complete pelleting of nanoparticles. 2. Use a tangential flow filtration system for washing, which can be gentler and more efficient than repeated centrifugation. |
Logical Workflow for Troubleshooting Low Drug Loading
Caption: Troubleshooting workflow for low drug loading.
Uncontrolled or Burst Drug Release
Problem: Your sustained-release formulation shows a high initial burst release, failing to provide a prolonged therapeutic effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Surface-adsorbed drug. | 1. Improve the washing procedure for your micro/nanoparticles to remove any unencapsulated drug adsorbed on the surface. 2. Incorporate a pre-release step in your protocol by incubating the formulation in a small amount of release medium for a short period before starting the main release study. |
| High polymer porosity or rapid polymer erosion. | 1. Increase the concentration of the rate-controlling polymer (e.g., HPMC, Carbopol) in your matrix.[12] 2. Switch to a polymer with a higher molecular weight or a lower erosion rate. A combination of polymers can also be effective.[13] 3. For coated systems, increase the thickness of the polymer coating.[13] |
| Formulation cracking or fracturing. | 1. For tablets, ensure adequate hardness and low friability. Adjust compression force during tableting.[18] 2. For polymer coatings, include a plasticizer to improve film flexibility and prevent cracking. |
| Poor drug distribution within the matrix. | 1. Ensure homogeneous mixing of the drug and excipients before manufacturing. 2. For melt extrusion, optimize the screw speed and temperature profile to ensure uniform drug dispersion in the polymer melt.[17] |
Physical Instability of the Formulation
Problem: Your gel formulation is showing signs of instability, such as phase separation, syneresis (weeping), or significant changes in viscosity over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate gelling agent concentration. | 1. Increase the concentration of the gelling agent (e.g., Carbopol 934p) to achieve a more robust gel network.[14] 2. Ensure the gelling agent is fully hydrated and neutralized (if required, e.g., Carbopol with triethanolamine) during preparation.[14] |
| Incompatibility between formulation components. | 1. Review the compatibility of all excipients. For emulgels, ensure the emulsifier system (e.g., Tween/Span) is appropriate for the oil phase.[19] 2. Conduct pre-formulation studies by mixing components and observing for any precipitation or separation. |
| Improper storage conditions. | 1. Store the formulation in well-sealed containers at controlled temperature and humidity.[14] 2. Conduct formal stability studies at different conditions (e.g., 4°C, 25°C/60% RH) to determine the optimal storage environment.[14][20] |
| Particle aggregation in nanogel. | 1. Ensure nanoparticles have sufficient zeta potential (typically > |
Section 3: Analytical Methods - FAQs and Troubleshooting
This section covers common issues related to the analysis of this compound formulations.
1. How do I develop a dissolution method for a sustained-release this compound formulation?
Developing a dissolution method for a low-solubility drug in a sustained-release formulation requires careful consideration of several factors:
-
Apparatus Selection : USP Apparatus 2 (Paddle) is commonly used for tablets and gels[21]. For formulations that may float, USP Apparatus 1 (Basket) is a suitable alternative[22]. The USP Apparatus 4 (Flow-Through Cell) is particularly useful for poorly soluble drugs as it helps maintain sink conditions[23].
-
Dissolution Medium : Due to this compound's low aqueous solubility, the medium often needs to contain a surfactant (e.g., 0.5-2% SLS or Tween 80) to ensure sink conditions. The pH should be kept acidic (e.g., pH 4.5 acetate buffer) to reflect the stability profile of this compound[2].
-
Agitation Speed : For the paddle method, speeds are typically between 50 and 75 RPM[22]. The speed should be sufficient to avoid "coning" at the bottom of the vessel but not so high as to cause excessive erosion of the formulation.
-
Sampling Times : For a 12-hour sustained-release profile, sampling points could be at 1, 2, 4, 6, 8, 10, and 12 hours.
2. My dissolution results are highly variable. What could be the cause?
High variability in dissolution testing can stem from both the formulation and the test method.
| Source of Variability | Troubleshooting Steps |
| Formulation | 1. Inconsistent Drug Content: Perform drug content uniformity testing on your batch to ensure each unit has the same amount of API.[18] 2. Variable Physical Properties: Check for variations in tablet hardness, weight, or coating thickness. |
| Dissolution Method | 1. Improper Deaeration: Ensure the dissolution medium is properly deaerated, as dissolved gases can form bubbles on the dosage form, affecting the wetted surface area. 2. Incorrect Dosage Form Placement: In the paddle method, ensure the tablet or capsule drops to the center of the vessel bottom.[22] 3. Vibrations: Ensure the dissolution bath is on a level, vibration-free surface. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is based on the spray-drying method, which has been shown to be effective for enhancing this compound solubility[1][5][6].
Materials:
-
This compound Nitrate (ISN)
-
Methyl-β-cyclodextrin (M-β-CD)
-
Methanol
-
Purified Water
-
Magnetic stirrer
-
Spray dryer (e.g., Büchi Nano Spray-Dryer B-90)
Procedure:
-
Accurately weigh ISN and M-β-CD to achieve a 1:1 molar ratio.
-
Dissolve the weighed ISN in a minimal amount of methanol.
-
In a separate beaker, dissolve the M-β-CD in purified water.
-
Combine the two solutions and stir continuously with a magnetic stirrer until a clear, homogeneous solution is obtained.
-
Set up the spray dryer with the following parameters (note: these may need optimization for your specific instrument):
-
Inlet temperature: 100°C
-
Outlet temperature: 60°C
-
Feed rate: 7 mL/min
-
Spray head: 0.7 mm
-
-
Spray-dry the solution.
-
Collect the resulting powder and store it in a desiccator until further analysis.
Protocol: Formulation of this compound Nanoparticle Gel
This protocol describes the preparation of an this compound nanoparticle (ISN-NP) gel using wet-bead milling and incorporation into a Carbopol gel[7][8].
Experimental Workflow: this compound Nanoparticle Gel Preparation
Caption: Workflow for preparing an this compound nanoparticle gel.
Materials:
-
This compound Nitrate (ISN)
-
Methylcellulose (MC) as a stabilizer
-
Zirconia beads (e.g., 0.1 mm diameter)
-
Carbopol 934p
-
Triethanolamine
-
Purified water
-
Planetary ball mill or similar milling equipment
Procedure:
Part 1: Preparation of ISN Nanosuspension
-
Prepare an aqueous dispersion of ISN and a stabilizer (e.g., methylcellulose).
-
Add zirconia beads to the dispersion.
-
Conduct wet-bead milling at a specified speed and duration (e.g., 2000 rpm for 30 minutes). This step will need optimization.
-
After milling, separate the resulting nanosuspension from the milling beads.
Part 2: Preparation of Carbopol Gel Base
-
Disperse Carbopol 934p in purified water with gentle stirring to avoid clumps.
-
Allow the dispersion to hydrate completely (this may take several hours or overnight).
-
Slowly add triethanolamine dropwise while stirring until a clear, viscous gel is formed. The target pH should be compatible with the skin (around 5.5-6.5).
Part 3: Formulation of the Final Nanogel
-
Gently incorporate the ISN nanosuspension from Part 1 into the Carbopol gel base from Part 2. Mix slowly to ensure homogeneity without introducing excessive air bubbles.
-
Store the final nanogel in an airtight container, protected from light.
Protocol: In-Vitro Drug Release Study
This protocol describes a typical in-vitro drug release study for a topical sustained-release gel formulation using a Franz diffusion cell apparatus.
Materials and Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate) or excised rat skin
-
Receptor medium: Phosphate buffer pH 7.4 with a surfactant (e.g., 1% w/v Tween 80) to maintain sink conditions.
-
This compound nanogel formulation
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37°C
-
Syringes for sampling
-
HPLC for drug analysis
Procedure:
-
Deaerate the receptor medium by sonication or vacuum filtration.
-
Mount the synthetic membrane or excised skin onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.
-
Fill the receptor compartment with the deaerated receptor medium and place a small magnetic stir bar inside.
-
Place the Franz cells in a water bath or heating block set to 37°C and allow the system to equilibrate.
-
Accurately weigh a specific amount of the this compound gel (e.g., 200 mg) and apply it uniformly to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling.
References
- 1. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Study of the forced degradation of this compound nitrate in bulk drug and cream formulations | Semantic Scholar [semanticscholar.org]
- 4. Study of the forced degradation of this compound nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclus… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of this compound Loaded Nanolipidic Carrier Gel for Antifungal action | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 10. researchgate.net [researchgate.net]
- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 12. Studies on Formulation Development of Mucoadhesive Sustained Release Itraconazole Tablet Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excipients for Sustained & Controlled Release Materials - CD Formulation [formulationbio.com]
- 14. impactfactor.org [impactfactor.org]
- 15. Development of PLGA-based itraconazole injectable nanospheres for sustained release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
- 18. ijhacr.com [ijhacr.com]
- 19. ijpdr.com [ijpdr.com]
- 20. Sustained release gel (polymer-free) of itraconazole-loaded microemulsion for oral candidiasis treatment: time-kill kinetics and cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rssl.com [rssl.com]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. Comparison of Dissolution Profiles for Sustained Release Resinates of BCS Class I Drugs Using USP Apparatus 2 and 4: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Addressing spectral interference in spectrophotometric analysis of isoconazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral interference during the spectrophotometric analysis of isoconazole.
Troubleshooting Guide
Q1: My sample containing this compound shows a broad, poorly resolved UV spectrum. How can I quantify this compound accurately?
A1: This is a common issue when analyzing this compound in complex matrices, such as pharmaceutical creams or in the presence of other active pharmaceutical ingredients (APIs) with overlapping absorption spectra. Standard UV-Visible spectrophotometry may not be sufficient. Consider the following advanced spectrophotometric techniques to resolve the overlapping spectra:
-
Derivative Spectrophotometry: This technique can resolve overlapping bands by calculating the first, second, or higher-order derivative of the absorption spectrum. The second derivative is often effective in separating the spectral signal of this compound from interfering substances. For instance, in the simultaneous determination of this compound nitrate (ISO) and Diflucortolone valerate (DIF), quantitative analysis can be performed at 289.2 nm in the second derivative spectrum for ISO.[1][2]
-
Ratio Spectra Derivative Spectrophotometry: This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components and then calculating the derivative of the resulting ratio spectrum. This can effectively eliminate the interference from the divisor component.
-
Chemometric Methods: Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) use multivariate calibration to resolve complex mixtures with severe spectral overlap.[3][4][5][6][7] These methods can build a model from the spectra of standard mixtures and then use it to predict the concentration of this compound in unknown samples.
Q2: I am trying to develop a derivative spectrophotometric method, but the results are not reproducible. What could be the problem?
A2: Reproducibility issues in derivative spectrophotometry can arise from several factors. Here's a systematic troubleshooting approach:
-
Instrumental Parameters:
-
Slit Width (Spectral Bandwidth): Ensure you are using a consistent and appropriate slit width. A narrow slit width generally provides better resolution but may decrease the signal-to-noise ratio. A spectral band width of 2 nm has been used successfully in some studies.[1]
-
Scan Speed: A slow scan speed is crucial for obtaining high-quality spectra for derivative calculations. A scan speed of 480 nm/min has been reported to be effective.[1]
-
Wavelength Precision and Accuracy: Verify the wavelength accuracy of your spectrophotometer using certified reference materials.
-
-
Solvent and Sample Preparation:
-
Solvent Purity: Use high-purity solvents to avoid interference from impurities.
-
pH of the Solution: The absorption spectrum of this compound can be pH-dependent. Ensure the pH of your standards and samples is consistent.
-
Sample Concentration: Work within the linear range of the assay. High concentrations can lead to deviations from Beer's Law and affect the derivative spectra.
-
-
Data Processing:
-
Derivative Order and Smoothing: The choice of the derivative order and the smoothing parameter (e.g., Savitzky-Golay filter parameters) can significantly impact the results. These parameters should be optimized and kept consistent throughout the analysis.
-
Below is a logical workflow for troubleshooting reproducibility issues in derivative spectrophotometry.
Frequently Asked Questions (FAQs)
Q3: What are the typical wavelengths for the spectrophotometric determination of this compound?
A3: The maximum absorption (λmax) of this compound nitrate is typically observed in the range of 274 nm to 282 nm.[8] However, for derivative methods, the zero-crossing point or the peak amplitude at a different wavelength might be used for quantification to avoid interference. For instance, in a second derivative method for the simultaneous determination of this compound nitrate and diflucortolone valerate, this compound was quantified at 289.2 nm.[1]
Q4: Can I use spectrophotometry for the stability-indicating analysis of this compound?
A4: While spectrophotometry is a valuable tool, its use as a stability-indicating method depends on the degradation products. A stability-indicating method must be able to accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9] If the degradation products of this compound have significantly different absorption spectra from the parent drug, it might be possible to develop a spectrophotometric method. However, HPLC and UPLC are generally preferred for stability-indicating assays due to their superior specificity and ability to separate the API from its degradation products.[9][10]
Q5: What are the key validation parameters to consider for a spectrophotometric method for this compound?
A5: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a spectrophotometric method include:[9][11]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize the performance characteristics of different spectrophotometric and chromatographic methods for the determination of this compound, often in combination with other drugs.
Table 1: Performance Data for this compound Nitrate (ISO) Analysis
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectrophotometry | 100-500 | - | - | [1][11] |
| Second Derivative Spectrophotometry | 100-500 | 2.64 | 8.78 | [1] |
| First Derivative Spectrophotometry | 60.0-260 | 1.03 | 4.21 | [3][12] |
| Principal Component Regression (PCR) | 60.0-260 | 1.03 | 4.21 | [3][12] |
| HPLC | 15-240 | 0.25 | 0.82 | [1] |
| UPLC | 1-200 | 0.11 | 0.35 | [1] |
Table 2: Comparative Analysis of Methods for Simultaneous Determination of this compound Nitrate (ISO) and Diflucortolone Valerate (DIF)
| Parameter | Second Derivative Spectrophotometry | HPLC | UPLC | Reference |
| ISO Linearity (µg/mL) | 100-500 | 15-240 | 1-200 | [1] |
| DIF Linearity (µg/mL) | 5-25 | 6-60 | 1-200 | [1] |
| ISO Recovery (%) | 99.67 | 98.46 | 98.37 | [1] |
| DIF Recovery (%) | 102.03 | 99.41 | 96.49 | [1] |
| ISO LOD (µg/mL) | 2.64 | 0.25 | 0.11 | [1] |
| DIF LOD (µg/mL) | 0.54 | 0.45 | 0.09 | [1] |
| ISO LOQ (µg/mL) | 8.78 | 0.82 | 0.35 | [1] |
| DIF LOQ (µg/mL) | 1.78 | 1.51 | 0.27 | [1] |
Experimental Protocols
Protocol 1: Second Derivative Spectrophotometric Analysis of this compound in a Cream Formulation
This protocol is adapted from a method for the simultaneous determination of this compound nitrate and diflucortolone valerate.[1]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound Nitrate in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 100-500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the cream and dissolve it in a suitable solvent (e.g., methanol).
-
Use sonication to ensure complete dissolution.
-
Centrifuge the solution to remove any insoluble excipients.
-
Dilute the supernatant to a concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Use a double beam UV-visible spectrophotometer with 1 cm quartz cells.
-
Record the absorption spectra of the standard and sample solutions from 200-400 nm against a solvent blank.
-
Set the spectral bandwidth to 2 nm and the scan speed to a suitable rate (e.g., 480 nm/min).
-
-
Data Analysis:
-
Calculate the second derivative spectra of the recorded absorption spectra.
-
Measure the amplitude of the second derivative signal at the chosen wavelength for this compound (e.g., 289.2 nm).
-
Construct a calibration curve by plotting the second derivative amplitude versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
The workflow for this experimental protocol is illustrated below.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic and spectrophotometric determination of diflucortolone valerate and this compound nitrate in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemometric Assisted UV-Spectrophotometric Methods Using Multivariate Curve Resolution Alternating Least Squares and Partial Least Squares Regression for Determination of Beta-Antagonists in Formulated Products: Evaluation of the Ecological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution of overlapping spectra using chemometric manipulations of UV-spectrophotometric data for the determination of Atenolol, Losartan, and Hydrochlorothiazide in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of the UV spectrophotometric method for analysis of ethanol solution of Isoconazol nitrat [repository.usmf.md]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Isoconazole and Clotrimazole in the Treatment of Vaginal Candidiasis: A Comparative Analysis
An objective guide for researchers and drug development professionals on the comparative efficacy of two common imidazole antifungals.
Vulvovaginal candidiasis (VVC), predominantly caused by Candida albicans, is a frequent mucosal infection in women. Treatment commonly involves azole antifungals, with isoconazole and clotrimazole being two widely utilized topical agents from the imidazole class. This guide provides a detailed comparison of their efficacy, supported by clinical trial data and experimental methodologies.
Mechanism of Action: Imidazole Antifungals
Both this compound and clotrimazole share a common mechanism of action. As imidazole derivatives, they interfere with the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical in the biosynthesis pathway of ergosterol, the primary sterol component of fungal cell membranes.[1][2][3] By inhibiting this enzyme, imidazoles disrupt the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors.[1][4] This alters the membrane's structure and fluidity, increasing its permeability and ultimately causing the disruption of cellular organization and cell death.[1][5] Furthermore, this class of antifungals can inhibit the transformation of Candida albicans from its blastospore form to the more invasive mycelial form, which may aid host immune cells in clearing the infection.[1][5]
Comparative Clinical Efficacy
Direct comparative data for this compound and clotrimazole in treating VVC is primarily available from a key randomized clinical trial. The findings from this study are crucial for an evidence-based assessment of their relative performance.
A significant open randomized study involving 100 patients with mycologically confirmed vaginal candidiasis compared the efficacy of a single-dose therapy for both drugs.[6][7][8] Patients were allocated to receive either a single 500 mg tablet of clotrimazole or a single dose of 600 mg of this compound (administered as two 300 mg tablets).[6][8][9] The outcomes were assessed based on mycological cure rates at two follow-up points.
Data Presentation
The quantitative outcomes from the pivotal comparative study are summarized below.
Table 1: Mycological Cure Rates of Single-Dose this compound vs. Clotrimazole
| Follow-up Period | This compound (600 mg) | Clotrimazole (500 mg) |
| 1 Week | 98% | 100% |
| 5 Weeks | 78% | 74% |
(Data sourced from Cohen L, 1984)[6][8]
Experimental Protocols
Understanding the methodology of the cited clinical trial is essential for interpreting the validity and applicability of its findings.
Study Design: The investigation was structured as an open-label, randomized comparative clinical trial.[6][8]
Participant Population: The study enrolled 100 female patients who presented with clinical symptoms of vaginal candidiasis.[6][8] A definitive diagnosis was required for inclusion, confirmed by positive mycological culture for Candida species from vaginal swabs.[6][8]
Treatment Regimens:
-
This compound Group: Patients received a single-dose treatment of 600 mg this compound, administered as two 300 mg vaginal tablets.[6][8]
-
Clotrimazole Group: Patients received a single-dose treatment of 500 mg clotrimazole, administered as one vaginal tablet.[6][8]
Outcome Assessment: The primary endpoint was the mycological cure rate, defined as a negative result from a repeat mycological culture. Assessments were performed at two distinct time points:
-
Short-term follow-up: One week after the administration of treatment.[6][8]
-
Long-term follow-up: Five weeks after the administration of treatment to assess relapse rates.[6][8]
Below is a visualization of the clinical trial workflow.
Conclusion
Based on the available head-to-head clinical trial data, both this compound and clotrimazole demonstrate high and comparable efficacy as single-dose treatments for vaginal candidiasis. The mycological cure rates for both agents are nearly identical at both short-term and long-term follow-up assessments.[6][8] For drug development professionals, this suggests that both compounds are effective therapeutic options. Future research could focus on other differentiating factors such as patient preference, side effect profiles in larger populations, or efficacy against non-albicans Candida species, which were not detailed in this foundational comparative study.
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Single dose treatment of vaginal candidosis: comparison of clotrimazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Single dose treatment of vaginal candidosis: comparison of clotrimazole and this compound. | Semantic Scholar [semanticscholar.org]
- 8. Single dose treatment of vaginal candidosis: comparison of clotrimazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sti.bmj.com [sti.bmj.com]
Isoconazole and Miconazole: A Comparative Analysis of Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Isoconazole and miconazole are two prominent imidazole antifungal agents that have been widely utilized in the treatment of superficial mycoses. Both compounds belong to the azole class of antifungals and share a common mechanism of action. This guide provides a detailed comparative analysis of their antifungal activity, supported by available in vitro data, experimental protocols, and a visualization of their shared mechanism of action.
Quantitative Comparison of Antifungal Activity
Table 1: Comparative in vitro activity against Candida species (MIC in µg/mL)
| Fungal Species | This compound MIC (µg/mL) | Miconazole MIC (µg/mL) |
| Candida albicans | Broadly effective | 0.06 - >10 |
| Candida glabrata | Broadly effective | Potent activity reported |
| Candida krusei | Broadly effective | Potent activity reported |
| Candida parapsilosis | Most susceptible of Candida spp. | Most susceptible of Candida spp. |
| Candida tropicalis | Least susceptible of Candida spp. | Least susceptible of Candida spp. |
Note: MIC values can vary significantly depending on the specific isolate and the testing methodology used.
Table 2: Comparative in vitro activity against Dermatophytes (MIC in µg/mL)
| Fungal Species | This compound MIC (µg/mL) | Miconazole MIC (µg/mL) |
| Trichophyton spp. | Broadly effective | ≤ 4 |
| Microsporum spp. | Broadly effective | ≤ 4 |
| Epidermophyton floccosum | Broadly effective | Uniquely susceptible |
Note: Both agents demonstrate high potency against the common causative agents of dermatophytosis.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound and miconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.
By inhibiting lanosterol 14α-demethylase, these azole antifungals prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular contents and ultimately, the inhibition of fungal growth or cell death.[2]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and miconazole.
Experimental Protocols
The determination of in vitro antifungal activity for this compound and miconazole is typically performed using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for MIC Determination
-
Preparation of Antifungal Agents: Stock solutions of this compound and miconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using a liquid medium such as RPMI-1640.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium to obtain fresh, viable colonies. A standardized suspension of the fungal cells is prepared in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing the inoculum but no drug) and a sterility control well (containing medium only) are included. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Spectrum of Activity
Both this compound and miconazole exhibit a broad spectrum of antifungal activity. They are effective against a wide range of yeasts and dermatophytes, which are the most common pathogens in superficial fungal infections.[3][4]
-
Candida species: Both drugs are active against various Candida species, including C. albicans, the most common cause of candidiasis.[5]
-
Dermatophytes: this compound and miconazole are highly effective against dermatophytes such as Trichophyton, Epidermophyton, and Microsporum species, which cause infections of the skin, hair, and nails.[5]
-
Molds: Their activity extends to some molds, although other classes of antifungals may be more potent against certain mold infections.[4]
In addition to their antifungal properties, both this compound and miconazole have been reported to possess some activity against Gram-positive bacteria.[3][6]
Conclusion
This compound and miconazole are closely related imidazole antifungals with a similar mechanism of action and a broad spectrum of activity against the common fungal pathogens responsible for superficial mycoses. The available in vitro data suggests comparable efficacy against yeasts and dermatophytes. The choice between these agents in a research or clinical setting may be influenced by factors such as formulation, specific pathogen susceptibility, and regional availability. Adherence to standardized experimental protocols is crucial for generating reliable and comparable data on their antifungal potency.
References
- 1. scilit.com [scilit.com]
- 2. Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miconazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for Isoconazole Nitrate Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Isoconazole Nitrate in pharmaceutical formulations. The focus is on methodology and performance characteristics as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document aims to offer an objective comparison of different analytical approaches, supported by experimental data, to aid researchers in selecting and validating appropriate methods for their specific needs.
Comparative Analysis of Analytical Methods
Several analytical methods have been developed and validated for the determination of this compound Nitrate, often in combination with other active pharmaceutical ingredients. The following tables summarize the key performance characteristics of various HPLC methods and compare them with alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Derivative Spectrophotometry based on published experimental data.
Table 1: Comparison of Chromatographic Methods - HPLC vs. UPLC
| Parameter | HPLC Method 1[4] | HPLC Method 2[4][5] | UPLC Method[4][5] |
| Linearity Range (µg/mL) | 10 - 90 | 15 - 240 | 1 - 200 |
| Mean Recovery (%) | 99.95 ± 0.866 | 98.46 | 98.37 |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.25 | 0.11 |
| Limit of Quantitation (LOQ) (µg/mL) | Not Reported | 0.82 | 0.35 |
| Analysis Time | Longer | Longer | Significantly Reduced |
| Solvent Consumption | Higher | Higher | ~5 times less than HPLC |
Table 2: Comparison of Spectrophotometric and Chromatographic Methods
| Parameter | Derivative Spectrophotometry[4][5] | HPLC Method[4][5] |
| Linearity Range (µg/mL) | 100 - 500 | 15 - 240 |
| Mean Recovery (%) | 99.67 | 98.46 |
| Advantages | Simple, economic | High precision and accuracy |
| Disadvantages | Potential for spectral interference | Higher cost, solvent consumption |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are generalized protocols for sample preparation and the chromatographic conditions for a stability-indicating HPLC method for this compound Nitrate, based on established studies.
Sample Preparation for this compound Nitrate Cream
-
Accurately weigh an amount of cream equivalent to a known concentration of this compound Nitrate.
-
Transfer the weighed cream to a suitable volumetric flask.
-
Add a suitable diluent (e.g., a mixture of methanol and water) and sonicate to dissolve the active ingredient.[6]
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound Nitrate reference standard and dissolve it in the diluent to prepare a stock solution.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase to cover the desired calibration range.[7]
Chromatographic Conditions for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8]
-
Mobile Phase: A mixture of sodium dihydrogen phosphate buffer and methanol in a 27:73 (v/v) ratio.[6]
-
Column: ACE C18 column (150 × 4.6 mm id, 5 µm particle size).[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: 240 nm.[6]
-
Run Time: 10 min.[6]
HPLC Method Validation Workflow according to ICH Q2(R1) Guidelines
The validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9] The following diagram illustrates the logical workflow for validating an HPLC method for this compound Nitrate in accordance with ICH Q2(R1) guidelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to Isoconazole and Other Imidazole Antifungals: An In-Depth Analysis of Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent isoconazole with other widely used imidazole derivatives, including clotrimazole, miconazole, ketoconazole, and econazole. The focus is on their cross-reactivity profile, substantiated by in vitro antifungal performance data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and mycology.
In Vitro Antifungal Activity: A Quantitative Comparison
The in vitro efficacy of imidazole antifungals is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify and compare the potency of these agents against various fungal pathogens. The following tables summarize the available MIC data for this compound and its counterparts against clinically relevant yeasts and dermatophytes.
Note on Data Interpretation: The MIC values presented below are compiled from various studies. Direct comparison between studies can be challenging due to variations in experimental methodologies (e.g., specific CLSI or EUCAST protocol followed, inoculum size, incubation time, and endpoint criteria). Data from head-to-head comparative studies are prioritized where available.
Table 1: Comparative In Vitro Activity against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | - | 0.008-0.390[1] | - | - |
| Clotrimazole | - | 0.008-0.390[1] | - | 0.06[2] |
| Miconazole | 0.016-16[3] | 0.008-0.390[1] | - | - |
| Ketoconazole | - | 0.008-0.390[1] | - | 0.06[2] |
| Econazole | 0.016-16[3] | 0.008-0.390[1] | - | - |
Data for Geometric Mean MIC for all listed agents against 42 strains of Candida albicans were reported to be within the same range in a comparative study.[1] MIC₅₀ and MIC₉₀ values are often not specified in older comparative studies for all agents.
Table 2: Comparative In Vitro Activity against Dermatophytes (Trichophyton spp. and Microsporum spp.)
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Dermatophytes | ≤5 | - | - |
| Clotrimazole | Microsporum canis | - | - | - |
| Miconazole | Trichophyton & Microsporum spp. | ≤4 | - | - |
| Ketoconazole | Trichophyton rubrum | 0.064 - 24 | 0.38 | 6 |
| Trichophyton mentagrophytes | 0.064 - 12 | 0.5 | 8 | |
| Microsporum canis | - | - | - | |
| Econazole | Microsporum canis | - | - | - |
A study on 44 dermatophyte strains showed that this compound and three other imidazoles were effective at concentrations ≤ 5 µg/mL.[4] Data for ketoconazole against Trichophyton species are from a study evaluating 80 dermatophyte isolates.[4] A study on 134 isolates of Microsporum canis showed clotrimazole to have the highest activity (99.2% susceptibility), followed by econazole (73.1%), ketoconazole (50.7%), miconazole (15.7%), and this compound (12.7%) based on zone of inhibition assays.[5]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. The following are detailed methodologies for key experiments cited, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.Def 7.3.2)
This method is used to determine the MIC of an antifungal agent against yeast isolates.
-
Preparation of Antifungal Agents: Stock solutions of the imidazole derivatives are prepared by dissolving the powdered drug in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. The growth inhibition is determined visually or by using a spectrophotometric reader.
Broth Microdilution Method for Dermatophytes (CLSI M38-A2)
This method is adapted for the susceptibility testing of filamentous fungi, including dermatophytes.
-
Preparation of Antifungal Agents: Similar to the yeast protocol, stock solutions are prepared and serially diluted in microtiter plates with RPMI 1640 medium.
-
Inoculum Preparation: A conidial suspension is prepared from a mature (7-14 day old) culture of the dermatophyte grown on potato dextrose agar. The conidia are harvested and the suspension is adjusted to a final concentration of approximately 1-3 x 10³ CFU/mL.
-
Incubation: The plates are incubated at 28-30°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte.
-
MIC Determination: The MIC is the lowest concentration of the drug that shows complete inhibition of visible growth.
Mechanism of Action and Cross-Reactivity
The imidazole antifungals share a common mechanism of action, which is the basis for their potential cross-reactivity.
Signaling Pathway of Imidazole Antifungals
Caption: Mechanism of action of imidazole antifungals.
Imidazoles exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the MIC of imidazole antifungals.
Conclusion
This compound demonstrates broad-spectrum antifungal activity, comparable to other commonly used imidazole derivatives against Candida albicans. While comprehensive, directly comparative data against dermatophytes is less available, existing studies suggest similar efficacy within the imidazole class. The shared mechanism of action among these antifungals underpins the observed cross-reactivity, which is an important consideration in clinical practice, particularly in cases of treatment failure or hypersensitivity. Further head-to-head comparative studies employing standardized methodologies are warranted to provide a more definitive ranking of the in vitro potency of these important antifungal agents.
References
- 1. [Comparative action of 8 azole derivatives against Candida albicans: fungistatic action and cytologic study by scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. In vitro susceptibility to antimycotics of Microsporum canis isolates from cats - PubMed [pubmed.ncbi.nlm.nih.gov]
UPLC vs. HPLC: A Comparative Analysis for the Quantification of Isoconazole and Diflucortolone Valerate
In the realm of pharmaceutical analysis, the simultaneous quantification of active pharmaceutical ingredients (APIs) in combined formulations presents a significant challenge. This guide provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the concurrent analysis of isoconazole nitrate and diflucortolone valerate, two commonly combined topical therapeutic agents. This objective evaluation, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable chromatographic method for their analytical needs.
Executive Summary
A study directly comparing UPLC and HPLC methods for the simultaneous determination of this compound nitrate (ISO) and diflucortolone valerate (DIF) in pharmaceutical creams demonstrated the superior performance of UPLC in terms of speed and efficiency. The UPLC method significantly reduced analysis time and organic solvent consumption.[1][2] While both techniques are capable of accurately quantifying the two compounds, UPLC offers notable advantages for high-throughput environments.
Performance Comparison: UPLC vs. HPLC
The key performance parameters for the analysis of this compound and diflucortolone valerate by UPLC and HPLC are summarized in the table below. The data clearly illustrates the enhanced speed of the UPLC method, with significantly shorter retention times for both analytes.
| Parameter | HPLC | UPLC |
| Retention Time ISO (min) | 1.84 | 1.45 |
| Retention Time DIF (min) | 5.39 | 1.95 |
| Linearity Range ISO (µg/mL) | 15-240 | 1-200 |
| Linearity Range DIF (µg/mL) | 6-60 | 1-200 |
| Correlation Coefficient (r²) | >0.999 for both compounds | >0.999 for both compounds |
| Recovery ISO (%) | 98.46 | 98.37 |
| Recovery DIF (%) | 99.41 | 96.49 |
| Analysis Time Reduction | - | Significant |
| Solvent Consumption | Higher | ~5 times less than HPLC |
Data sourced from a comparative study on the quantitative determination of this compound nitrate and diflucortolone valerate.[1]
Experimental Protocols
Detailed methodologies for both the HPLC and UPLC analyses are provided below, as established in the comparative study.
HPLC Method
-
Mobile Phase: A mixture of methanol and water in an 80:20 (v/v) ratio was used.[1]
-
Flow Rate: The mobile phase was delivered at a flow rate of 1.0 mL/min.[1]
-
Stationary Phase: A C18 column is a common choice for the separation of these compounds.[3]
-
Detection: UV detection is typically employed, with wavelengths around 230 nm or 240 nm being effective.[3][4]
UPLC Method
-
Mobile Phase: A mixture of methanol and water in a 69:31 (v/v) ratio was utilized.[1]
-
Flow Rate: The mobile phase was delivered at a flow rate of 0.5 mL/min.[1]
-
Stationary Phase: An Acquity HSS C18 column (50 x 2.1 mm; 1.8 µm) has been successfully used.[5]
-
Detection: UV detection is suitable for this analysis.
Visualizing the Chromatographic Workflow
The following diagram illustrates the general workflow for chromatographic analysis, highlighting the fundamental stages from sample preparation to data acquisition and analysis. This process is applicable to both HPLC and UPLC, with the primary differences lying in the instrumentation's operating pressures and the particle size of the stationary phase.
Method Validation Framework
The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagram outlines the logical relationship between key validation parameters as typically required by regulatory bodies like the International Council for Harmonisation (ICH).
Conclusion
Both UPLC and HPLC are effective for the simultaneous determination of this compound nitrate and diflucortolone valerate. The choice between the two techniques will depend on the specific requirements of the laboratory. For routine quality control where a large number of samples are processed, the significant reduction in analysis time and solvent consumption offered by UPLC presents a compelling advantage.[1][2] Conversely, HPLC remains a robust and reliable technique, and may be more suitable for laboratories where high throughput is not a primary concern or where instrumentation costs are a limiting factor. The provided experimental protocols and validation framework serve as a valuable resource for the development and implementation of either method.
References
In Vitro Efficacy of Isoconazole and Ketoconazole Against Aspergillus fumigatus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antifungal agents isoconazole and ketoconazole against Aspergillus fumigatus, a common opportunistic fungal pathogen. The information presented is based on available experimental data to assist researchers and professionals in drug development and scientific investigation.
Executive Summary
Aspergillus fumigatus demonstrates high Minimum Inhibitory Concentration (MIC) values when tested against ketoconazole, indicating intrinsic resistance. Consequently, ketoconazole is generally considered to have poor in vitro activity against this mold. Direct and extensive quantitative data on the in vitro activity of this compound against Aspergillus fumigatus is limited in publicly available literature, making a direct quantitative comparison challenging. Both this compound and ketoconazole are imidazole antifungal agents that share a common mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Data Presentation: Antifungal Susceptibility
The following table summarizes available quantitative data on the in vitro activity of ketoconazole against Aspergillus fumigatus. Due to the scarcity of specific MIC values for this compound against A. fumigatus, a direct comparative entry is not available.
| Antifungal Agent | MIC Range (µg/mL) | Key Findings |
| Ketoconazole | Generally high; often ≥25.6 | Studies indicate that Aspergillus fumigatus is intrinsically resistant to ketoconazole.[1] One study reported complete inhibition of growth at 5 x 10⁻⁵ M (approximately 26.5 µg/mL).[2] Another found that at a concentration of 2.5 µg/mL, only one out of 31 Aspergillus strains showed sensitivity. |
| This compound | Data not readily available | While this compound is known to be effective against various molds, specific MIC data for Aspergillus fumigatus is not widely reported in the available scientific literature.[3] |
Mechanism of Action: Azole Antifungals
Both this compound and ketoconazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol. Specifically, they target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function.
Caption: General signaling pathway of azole antifungals.
Experimental Protocols
The determination of in vitro antifungal susceptibility of filamentous fungi like Aspergillus fumigatus is standardized by guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Broth Microdilution Method
The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4][5][6][7]
-
Inoculum Preparation: A suspension of fungal conidia is prepared from a fresh culture grown on a suitable medium like potato dextrose agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Preparation: The antifungal agents are serially diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of growth as observed visually.
EUCAST E.Def 9.3.2 Broth Microdilution Method
The EUCAST E.Def 9.3.2 provides a standardized method for determining the MIC of antifungal agents for molds.[8][9][10]
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Preparation: A conidial suspension is prepared and the concentration is adjusted using a spectrophotometer or a hemocytometer to a final inoculum size of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Antifungal Preparation: Antifungal agents are serially diluted in the test medium in 96-well microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 48 hours.
-
MIC Determination: The MIC endpoint is read as the lowest concentration of the drug that shows no visible growth.
Caption: Standard workflow for antifungal susceptibility testing.
Conclusion
Based on the available in vitro data, ketoconazole demonstrates poor activity against Aspergillus fumigatus, with studies consistently reporting high MIC values indicative of intrinsic resistance. For this compound, a comprehensive in vitro evaluation against A. fumigatus with specific MIC data is not well-documented in accessible scientific literature. Therefore, while both drugs are imidazole antifungals targeting ergosterol biosynthesis, their clinical and investigational utility against Aspergillus fumigatus cannot be directly compared based on current in vitro evidence. Further studies are required to elucidate the specific in vitro efficacy of this compound against this important fungal pathogen.
References
- 1. Responding to the emergence of antifungal drug resistance: perspectives from the bench and the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterisation of ketoconazole inhibitory action on Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. njccwei.com [njccwei.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. intertekinform.com [intertekinform.com]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isoconazole Nitrate and Other Azoles in the Treatment of Dermatomycoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of isoconazole nitrate and other prominent azole antifungals used in the treatment of dermatomycoses. The information presented is based on available in vitro and clinical data to support research and development in dermatology.
Mechanism of Action: The Azole Antifungal Pathway
This compound nitrate, like other imidazole and triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target for all azole antifungals is the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][4]
By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol.[3][5] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols within the fungal cell membrane.[2] This disruption of membrane composition increases permeability and interferes with the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).[2][4]
In Vitro Efficacy of Azoles Against Dermatophytes
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. While literature extensively describes this compound nitrate as a broad-spectrum antimicrobial agent effective against pathogens in dermatomycoses, specific comparative MIC data is less readily available than for other azoles.[6][7]
The following tables summarize the MIC ranges for several common azoles against key dermatophyte species, compiled from various studies.
Table 1: In Vitro Activity of Azoles against Trichophyton spp.
| Antifungal Agent | T. rubrum MIC Range (µg/mL) | T. mentagrophytes MIC Range (µg/mL) |
|---|---|---|
| Ketoconazole | 0.03 - 8.0 | 0.03 - 2.0 |
| Clotrimazole | 0.031 - 1.0 | 0.031 - 0.5 |
| Miconazole | ~0.5 | Data not consistently available |
| Itraconazole | 0.015 - 16.0 | 0.015 - 16.0 |
(Data sourced from multiple studies; ranges represent the lowest and highest reported MICs and may vary based on methodology and specific strains tested)[2][5][8][9][10][11]
Table 2: In Vitro Activity of Azoles against Microsporum and Epidermophyton spp.
| Antifungal Agent | M. canis MIC Range (µg/mL) | E. floccosum MIC Range (µg/mL) |
|---|---|---|
| Ketoconazole | 0.25 - >64 | 0.125 - 1.0 |
| Clotrimazole | 0.125 - 2.0 | 0.125 - 1.0 |
| Miconazole | Data not consistently available | Data not consistently available |
| Itraconazole | 0.03 - 16.0 | 0.03 - 16.0 |
(Data sourced from multiple studies; ranges represent the lowest and highest reported MICs and may vary based on methodology and specific strains tested)[12]
Clinical Efficacy Comparison
Clinical trials provide essential data on the performance of antifungal agents in vivo. A comparative study between 1% this compound nitrate cream and 1% clotrimazole cream in patients with fungal foot infections demonstrated comparable efficacy between the two treatments.
Table 3: Clinical and Mycological Cure Rates for this compound Nitrate vs. Clotrimazole in Fungal Foot Infections
| Treatment Group | Clinical Cure Rate | Mycological Cure Rate (at 6 weeks) |
|---|---|---|
| This compound Nitrate 1% Cream | 80% | 80% |
| Clotrimazole 1% Cream | 70% | 70% |
(Data from a study on 40 patients treated for 4 weeks. The difference was not statistically significant.)[13]
Another randomized controlled trial involving 380 patients with tinea corporis compared 1% clotrimazole cream with a combination cream of 1% this compound nitrate and 0.1% diflucortolone valerate. The study found no statistically significant difference in the overall clinical cure rates between the two groups after two weeks of treatment, with a 64.7% cure rate for the clotrimazole group and a 66.3% cure rate for the this compound combination group.[9]
Experimental Protocols
The in vitro susceptibility data presented is primarily derived from the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
Protocol: Broth Microdilution Antifungal Susceptibility Testing for Dermatophytes (CLSI M38-A2)
-
Inoculum Preparation:
-
Dermatophyte strains are cultured on a suitable medium, such as potato dextrose agar, at 28-30°C for 7-14 days to encourage sporulation.
-
Mature fungal colonies are covered with sterile saline (0.85%), and the surface is gently scraped with a sterile loop or swab to create a suspension of conidia and hyphal fragments.
-
The resulting suspension is transferred to a sterile tube and allowed to settle for 15-20 minutes to allow heavier particles to sediment.
-
The upper suspension is transferred to a new tube, and its turbidity is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final standardized inoculum concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL).
-
-
Antifungal Agent Preparation:
-
Stock solutions of the azole antifungal agents are prepared by dissolving the pure powders in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations for testing.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.
-
The plates are incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte.
-
-
MIC Determination:
-
Following incubation, the plates are read visually. The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent (typically ≥80%) inhibition of fungal growth compared to the growth control well.
-
References
- 1. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. JCDR - Itraconazole, Minimum inhibitory concentration, Trichophyton mentagrophytes, Trichophyton violaceum, Voriconazole [jcdr.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of in vitro activities of newer triazoles and classic antifungal agents against dermatophyte species isolated from Iranian University Hospitals: a multi-central study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro MIC comparison of a test itraconazole brand versus 4 brands of itraconazole against clinical isolates of Trichophyton mentagrophytes and Trichophyton rubrum using broth dilution method and disc diffusion method - IP Indian J Clin Exp Dermatol [ijced.org]
- 9. Isolation, identification and antifungal susceptibility of dermatophytes from clinical specimens in a tertiary care hospital in South Kerala - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 10. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound nitrate versus clotrimazole in foot and nail infections due to Hendersonula toruloidea, Scytalidium hyalinum and dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric and Chromatographic Methods for Isoconazole Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isoconazole, a broad-spectrum antifungal agent, is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. The selection of an appropriate analytical method is contingent upon several factors, including the complexity of the sample matrix, the required sensitivity and specificity, and available resources. This guide provides an objective comparison of two commonly employed analytical techniques for this compound determination: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their specific analytical needs.
Methodology Principles
UV-Visible Spectrophotometry is a quantitative analytical technique based on the measurement of the amount of ultraviolet-visible light absorbed by a substance. For this compound, this typically involves measuring its absorbance at a specific wavelength (λmax) where it exhibits maximum absorption.[1][2] Derivative spectrophotometry can be employed to enhance specificity by resolving overlapping spectra in the presence of interfering substances.[3][4] This method is often favored for its simplicity, speed, and cost-effectiveness.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] For this compound analysis, reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.[5][6] This method offers high resolution and sensitivity, making it ideal for analyzing complex mixtures and for stability-indicating assays.[7]
Quantitative Data Comparison
The performance of spectrophotometric and HPLC methods for this compound determination can be compared based on key validation parameters. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Spectrophotometric and HPLC Methods for this compound Determination
| Parameter | Derivative Spectrophotometry | HPLC Method 1 | HPLC Method 2 |
| Linearity Range (µg/mL) | 100 - 500[3][8] | 15 - 240[3][8] | 10 - 90[9] |
| Mean Recovery (%) | 99.67[3][8] | 98.46[3][8] | 99.95 ± 0.866[9] |
| Limit of Detection (LOD) (µg/mL) | 2.63[3] | 0.25[3][8] | Not Reported |
| Limit of Quantitation (LOQ) (µg/mL) | 8.78[3] | 0.82[3][8] | Not Reported |
| Advantages | Simple, economic[3][8] | High precision and accuracy[8] | Good precision and accuracy |
| Disadvantages | Potential for spectral interference[8] | Higher cost, solvent consumption[7] | Higher cost, solvent consumption |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for both spectrophotometric and HPLC analysis of this compound.
Derivative Spectrophotometry Method
This method is a cost-effective alternative to chromatographic techniques for the quantification of this compound nitrate.[8]
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound nitrate reference standard in ethanol to achieve a known concentration.[3]
-
Preparation of Working Standards: Prepare a series of standard solutions within the linear range (e.g., 100-500 µg/mL) by diluting the stock solution with ethanol.[3][8]
-
Sample Preparation: Dissolve the sample containing this compound nitrate in ethanol and dilute to fall within the calibration range.
-
Analysis: Record the second derivative spectra of the standard and sample solutions and measure the signal at 289.2 nm.[3]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a common reverse-phase HPLC method for the determination of this compound nitrate.[5]
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and 0.05 M potassium dihydrogen phosphate buffer.[5]
-
Column: VDSpher 100 C18-E reversed-phase column (250 × 4.6 mm, 5 µm particle size).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Detection Wavelength: 210 nm.[5]
-
Column Temperature: 40 °C.[5]
-
Standard Stock Solution Preparation: Prepare a stock solution of this compound nitrate in 50% methanol.[5]
-
Preparation of Working Standards: Dilute the stock solution with 50% methanol to prepare standards over a concentration range of 20–500 µg/mL.[5]
-
Sample Preparation: Dissolve the sample in 50% methanol, filter through a 0.45 µm filter, and dilute as necessary to be within the linear range.[5]
-
Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms. Quantify this compound based on the peak area.
Workflow and Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship between the two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.usmf.md [repository.usmf.md]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Liquid chromatographic and spectrophotometric determination of diflucortolone valerate and this compound nitrate in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial Data for Isoconazole and Econazole in Tinea Pedis Treatment Remains Elusive
A comprehensive review of existing clinical trial literature reveals a notable absence of direct head-to-head studies comparing the efficacy and safety of isoconazole and econazole for the treatment of tinea pedis (athlete's foot). While both are established broad-spectrum azole antifungal agents used in the management of this common fungal infection, no published research appears to have directly pitted them against each other in a controlled clinical setting.
For researchers, scientists, and drug development professionals seeking comparative data, this lack of direct evidence necessitates a reliance on individual placebo-controlled trials or comparisons with other antifungal agents to infer relative performance. This indirect approach, however, is fraught with limitations due to variations in study design, patient populations, and outcome measures.
Insights from Individual Clinical Assessments
While a direct comparative analysis is not possible, individual studies of each agent provide some performance benchmarks.
Econazole: Multiple clinical trials have demonstrated the efficacy of econazole nitrate, often in a 1% foam formulation, in treating interdigital tinea pedis. These studies consistently show a statistically significant superiority of econazole over a placebo (vehicle). For instance, in phase 3 clinical trials, econazole nitrate foam 1% was evaluated against a foam vehicle in subjects with interdigital tinea pedis.
This compound: Similarly, clinical trials have evaluated this compound nitrate, typically in a 1% cream formulation. However, the available research often compares it to other azole antifungals, such as miconazole, rather than econazole. These studies generally report comparable efficacy and safety profiles between this compound and the comparator azole.
Experimental Protocols: A General Framework
Though a specific protocol for a head-to-head trial of this compound and econazole is not available, a standard clinical trial for tinea pedis would typically follow this structure:
Study Design:
A randomized, double-blind, parallel-group study is the gold standard. Patients would be randomly assigned to receive either this compound or econazole, with neither the patient nor the investigator knowing which treatment is being administered.
Patient Population:
Inclusion criteria would typically involve adult patients with a clinical diagnosis of tinea pedis, confirmed by mycological examination (e.g., potassium hydroxide [KOH] microscopy and fungal culture) positive for a dermatophyte. Exclusion criteria would include recent use of other antifungal medications, co-existing skin conditions that could interfere with assessment, and pregnancy or lactation.
Treatment Regimen:
Patients would be instructed to apply the assigned topical medication (e.g., 1% cream or foam) to the affected areas of the feet, usually once or twice daily, for a specified duration, commonly 2 to 4 weeks.
Efficacy Assessments:
The primary efficacy endpoint is typically the rate of mycological cure at a follow-up visit (e.g., 2 weeks post-treatment), defined as a negative KOH microscopy and negative fungal culture. Secondary endpoints often include clinical cure (complete resolution of signs and symptoms such as erythema, scaling, and pruritus) and overall effective treatment (combination of mycological and clinical cure).
Safety Assessments:
Safety and tolerability are monitored throughout the study by recording the incidence, severity, and nature of adverse events, particularly local skin reactions at the application site.
Visualizing a Potential Clinical Trial Workflow
The following diagram, generated using the DOT language, illustrates a typical workflow for a clinical trial comparing two active treatments for tinea pedis.
A standard clinical trial workflow for comparing two topical treatments for tinea pedis.
A Comparative Analysis of Isoconazole Delivery from Diverse Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various topical formulations for the delivery of the broad-spectrum antifungal agent, isoconazole. The following sections detail the experimental data from multiple studies, outlining the efficacy of different formulation strategies in delivering this compound to the target site. This document is intended to aid researchers and drug development professionals in the selection and optimization of topical delivery systems for this compound and other similar active pharmaceutical ingredients.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize key performance parameters of different this compound formulations, including conventional systems like creams and gels, as well as advanced formulations such as invasomal gels, emulgels, and nanoparticle-based systems.
Table 1: Physicochemical Properties of Various this compound Formulations
| Formulation Type | Key Ingredients | pH | Viscosity (cps) | Drug Content (%) | Appearance | Reference |
| Invasomal Gel (IG4) | This compound, Phospholipids, Ethanol, Terpenes, Carbopol 934p | - | High | High | Transparent, smooth, and homogeneous | [1] |
| Emulgel (F3) | This compound, Carbopol, Liquid paraffin, Tween 20, Span 20, Propylene glycol | ~6.8 | 3115 ± 11 | 99.12 ± 0.25 | White cream, good washability, and homogeneity | [2] |
| Emulgel (F4) | This compound, Carbopol, Liquid paraffin, Tween 20, Span 20, Propylene glycol | - | 3265 ± 14 | - | White cream, good washability, and homogeneity | [2] |
| Nanoemulsion-based Gel (NE14) | This compound, Oleic acid, Tween 60, Propylene glycol, Ethanol | 5.76 | 80 mPa.s | - | - | [3] |
| Nanolipidic Carrier Gel (FINLCG5) | This compound, Glyceryl monostearate, Olive oil, Tween 80, Soya lecithin, Poloxamer, Carbopol 934 | - | 2314 | 98.76 | - | [4] |
Table 2: In Vitro Drug Release of this compound from Different Formulations
| Formulation Type | Cumulative Drug Release (%) | Time (hours) | Experimental Model | Key Findings | Reference |
| Invasomal Gel (IG4) | 98.95 ± 0.32 | 12 | Franz Diffusion Cell (Dialysis Membrane) | Sustained release profile, diffusion-controlled mechanism. | [1] |
| Emulgel (F3) | Maximum release observed | 4 | Not Specified | Showed the highest drug release among the tested emulgel formulations. | [2] |
| Nanolipidic Carrier Gel (FINLCG5) | 98.35 | 12 | Not Specified | Showed the best result by releasing the majority of the drug within 12 hours. | [4] |
Table 3: Skin Permeation and Retention of this compound
| Formulation Type | Parameter | Value | Experimental Model | Key Findings | Reference |
| 1% this compound Nitrate Cream | Skin Retention | Detectable levels up to 14 days post-application | In vivo - Differential Stripping | Hair follicles act as a long-term reservoir for this compound. | [5] |
| O/W Cream Formulation of Itraconazole | Skin Deposition | Significantly enhanced in stratum corneum, epidermis, and dermis compared to a physical mixture | In vitro - Polarized Light Microscopy and DSC | Solubilization of the drug in the cream is crucial for enhanced skin deposition. | [6] |
Table 4: Antifungal Activity of this compound Formulations
| Formulation Type | Organism | Zone of Inhibition (mm) at different concentrations | Key Findings | Reference |
| Invasomal Gel (IG4) | Candida albicans | 10 µg/mL: 10.5 ± 0.4720 µg/mL: 15.5 ± 0.9430 µg/mL: 19.5 ± 0.57 | Comparable or slightly larger zones of inhibition compared to standard this compound solution. | [1] |
| Standard this compound | Candida albicans | 10 µg/mL: 11.0 ± 0.8620 µg/mL: 14.0 ± 0.7430 µg/mL: 19.0 ± 0.50 | - | [1] |
| In Situ Gel (ISN/HP-β-CD) | Candida albicans, C. glabrata, C. krusei | Superior activity compared to ISN alone | Enhanced solubility and stability of this compound led to improved antifungal efficacy. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Drug Release and Skin Permeation Studies using Franz Diffusion Cells
This method is widely used to assess the release of an active pharmaceutical ingredient from a semi-solid formulation and its subsequent permeation through a membrane, which can be a synthetic membrane or excised skin.[8][9][10]
Apparatus:
-
Franz Diffusion Cell System
-
Water bath with circulator
-
Magnetic stirrer
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Membrane Preparation: A suitable membrane (e.g., synthetic polysulfone membrane, excised rat, or porcine skin) is mounted between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum of the skin faces the donor compartment.[11]
-
Receptor Compartment: The receptor compartment is filled with a degassed receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a solubilizing agent like ethanol for poorly soluble drugs) and a magnetic stir bar.[11] The temperature is maintained at 32°C or 37°C to simulate physiological conditions.[12]
-
Sample Application: A precise amount of the topical formulation is evenly applied to the surface of the membrane in the donor compartment.[12]
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[10][12]
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as HPLC.[10]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
Skin Penetration and Retention Study using Tape Stripping
The tape stripping method is a minimally invasive technique used to investigate the distribution of a topically applied substance within the stratum corneum.[13][14][15][16]
Apparatus:
-
Adhesive tapes (e.g., D-Squame®, Tesafilm®)
-
Forceps
-
Analytical balance
-
Solvent for extraction
-
HPLC or other suitable analytical instrument
Procedure:
-
Formulation Application: A defined amount of the this compound formulation is applied to a specific area of the skin (in vivo or ex vivo).
-
Tape Stripping: After a predetermined period, an adhesive tape is firmly pressed onto the treated skin area and then rapidly removed. This process is repeated multiple times to sequentially remove layers of the stratum corneum.[16]
-
Extraction: The amount of stratum corneum removed on each tape strip can be quantified gravimetrically or spectrophotometrically. The this compound is then extracted from each tape strip using a suitable solvent.
-
Quantification: The concentration of this compound in the solvent extract is determined using a validated analytical method.
-
Data Analysis: The amount of this compound in each tape strip is plotted against the cumulative amount of stratum corneum removed, providing a concentration gradient of the drug within the stratum corneum.
Antifungal Activity Assessment (Agar Well Diffusion Method)
This method is used to evaluate the antifungal efficacy of different formulations by measuring the inhibition of fungal growth.[1]
Apparatus:
-
Petri dishes with suitable agar medium (e.g., Sabouraud Dextrose Agar)
-
Fungal culture (e.g., Candida albicans)
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Sample Application: A defined volume or weight of the this compound formulation is placed into each well. A standard this compound solution and a placebo formulation are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating topical formulations.
Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.
Caption: General experimental workflow for the comparative evaluation of topical formulations.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijpdr.com [ijpdr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-invasive analysis of penetration and storage of this compound nitrate in the stratum corneum and the hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of Skin Deposition of Itraconazole Solubilized in Cream Formulation [mdpi.com]
- 7. Development of Vaginal In Situ Gel Containing ISN/HP-β-CD Inclusion Complex for Enhanced Solubility and Antifungal Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. benchchem.com [benchchem.com]
- 12. alterlab.co.id [alterlab.co.id]
- 13. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penetration studies of topically applied substances: Optical determination of the amount of stratum corneum removed by tape stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-rnr.eu [cancer-rnr.eu]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Isoconazole
For researchers, scientists, and drug development professionals, the proper disposal of isoconazole is a critical component of laboratory safety and environmental responsibility. This compound, particularly as this compound nitrate, is classified as an environmental hazard due to its high toxicity to aquatic life with long-lasting effects.[1][2] Adherence to stringent disposal protocols is essential to prevent contamination of water systems and ensure compliance with regulatory standards.
Hazard Profile and Regulatory Oversight
This compound nitrate is recognized for its potential to cause significant harm to aquatic ecosystems.[1][2] Consequently, its release into drains, sewage systems, or natural water bodies must be strictly avoided.[1] The disposal of this compound and materials contaminated with it falls under the purview of national and local regulations governing pharmaceutical and hazardous waste.[1] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies that regulate the disposal of pharmaceutical waste.[3][4]
A summary of the hazard classification for this compound nitrate is presented below:
| Hazard Classification | GHS Code | Description |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects.[1][2] |
| Precautionary Statement | P273 | Avoid release to the environment.[1][2] |
| Precautionary Statement | P391 | Collect spillage.[1][2] |
Step-by-Step Disposal Protocol
A systematic approach to the disposal of this compound waste is crucial for maintaining a safe laboratory environment. The following steps provide a clear, procedural guide for handling and disposing of this compound and related materials.
1. Waste Identification and Segregation:
-
Pure this compound: Any unused, expired, or surplus pure this compound nitrate must be treated as chemical waste.[1]
-
Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, and glassware, are to be disposed of as hazardous waste.[1]
-
Empty Containers: The original containers of this compound should be thoroughly emptied. These containers are considered contaminated packaging and must be disposed of according to official regulations, and they should never be reused.[1]
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste, including pure this compound and contaminated materials, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, leak-proof, and sealed container.[1]
-
Labeling: All waste containers must be clearly marked with "Hazardous Waste," the chemical name "this compound Nitrate," and the appropriate hazard symbols.[1] Color-coded containers are often utilized to differentiate waste streams, with black containers typically designated for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.[5]
3. Professional Disposal:
-
Consultation: It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific institutional procedures and to arrange for the collection and disposal of the hazardous waste.[1]
-
Licensed Disposal Company: The final disposal of this compound waste must be entrusted to a licensed waste disposal company.[1][6] Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[4]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of rendering the pharmaceutical "non-retrievable" is a key concept in pharmaceutical waste management, particularly for controlled substances. For hazardous pharmaceutical waste like this compound, the primary and accepted method of treatment is incineration at a permitted facility.[4]
The following logical workflow outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Isoconazole
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isoconazole. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment when handling this compound. It is crucial to wear the appropriate PPE to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Wear protective gloves to prevent skin contact.[1][2] |
| Eyes/Face | Safety goggles or face shield | Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] |
| Body | Protective clothing / Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory | Suitable respirator | Under normal use conditions, no respiratory protection is needed.[1] However, if dust or aerosols are generated, a suitable respirator should be worn.[2] |
Hazard Identification and Safety Precautions
This compound nitrate presents several hazards that necessitate careful handling:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]
Always handle this compound in a well-ventilated area or within a laboratory fume hood to minimize inhalation exposure.[3][5] Avoid direct contact with the substance and prevent the formation of dust and aerosols.[2][6]
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[6]
-
Keep it away from incompatible materials such as oxidizing agents.[1]
2. Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Handle the substance in a designated area, preferably within a chemical fume hood, to control exposure.[3]
-
Avoid creating dust.[5] If weighing the solid form, do so carefully to minimize airborne particles.
-
Wash hands thoroughly after handling.[2]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain the spill and prevent it from entering drains.[2][7]
-
For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.[5]
-
Clean the spill area thoroughly.
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
-
Inhalation: Move to fresh air. If you feel unwell, get medical advice/attention.[5]
5. Disposal Plan:
-
Dispose of this compound waste and contaminated materials in accordance with all local, regional, national, and international regulations.[2][4][5]
-
Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[2][4]
-
Contaminated packaging should be disposed of as unused product.[7]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
